N-Acryloylsarcosine methyl ester
Description
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Properties
IUPAC Name |
methyl 2-[methyl(prop-2-enoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-6(9)8(2)5-7(10)11-3/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQGVFNHUATAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426761 | |
| Record name | N-ACRYLOYLSARCOSINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72065-23-7 | |
| Record name | N-ACRYLOYLSARCOSINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of N-Acryloylsarcosine methyl ester?
An In-depth Technical Guide to the Chemical Properties of N-Acryloylsarcosine Methyl Ester
Introduction
This compound (NASME) is a vinyl monomer of significant interest in materials science and biomedical research. As an N-ester substituted acrylamide, it serves as a fundamental building block for the synthesis of advanced functional polymers. The primary allure of NASME lies in its ability to polymerize into poly(this compound) (PNASME), a thermoresponsive polymer with a tunable lower critical solution temperature (LCST). This property makes PNASME and its copolymers highly valuable for applications in "smart" materials, drug delivery systems, and biotechnology.
This guide provides a comprehensive overview of the chemical properties of the NASME monomer, covering its structure, physicochemical characteristics, reactivity, and spectroscopic signature. It is intended for researchers and scientists engaged in polymer chemistry and drug development who require a deep technical understanding of this versatile compound.
Molecular Structure and Identification
The foundational chemical identity of this compound is defined by its unique structure, which combines an acryloyl group, a sarcosine (N-methylglycine) core, and a methyl ester terminus.
Figure 2: General workflow for the synthesis of NASME.
Step-by-Step Methodology:
-
Preparation: Sarcosine methyl ester hydrochloride is dissolved in a suitable anhydrous solvent, such as dichloromethane, in a reaction flask equipped with a magnetic stirrer. [1]2. Neutralization: The solution is cooled in an ice bath to 0°C. A base, typically a tertiary amine like triethylamine, is added dropwise to neutralize the hydrochloride salt and liberate the free amine.
-
Acylation: Acryloyl chloride, dissolved in the same solvent, is added slowly to the cooled reaction mixture. The reaction is exothermic and maintaining a low temperature is crucial to prevent unwanted side reactions. [2]4. Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight to ensure complete conversion.
-
Purification: The reaction mixture is then washed with water to remove the triethylamine hydrochloride salt and any unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the final product, this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
Table 3: Spectroscopic Data
| Technique | Expected Features | Source |
|---|---|---|
| ¹H NMR | Vinyl Protons (C=CH₂): Complex multiplet around δ 5.60–6.50 ppm. Ester Methyl (O-CH₃): Singlet around δ 3.70-3.80 ppm. N-Methylene (N-CH₂): Singlet around δ 4.10-4.20 ppm. N-Methyl (N-CH₃): Singlet around δ 3.00-3.10 ppm. | [2][3] |
| IR Spectroscopy | C=O (Amide): Strong absorption around 1650-1670 cm⁻¹. C=O (Ester): Strong absorption around 1740-1750 cm⁻¹. C=C (Vinyl): Absorption around 1620-1640 cm⁻¹. C-O (Ester): Strong absorptions between 1100-1300 cm⁻¹. | [4][5][6] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Peak at m/z = 157. Key Fragments: Loss of methoxy group (-OCH₃, m/z = 126), loss of carbomethoxy group (-COOCH₃, m/z = 98), and fragments corresponding to the acryloyl portion. | [7][8]|
Applications in Research and Development
The primary application of NASME is as a monomer for creating "smart" polymers.
-
Thermoresponsive Materials: PNASME is a key example of a polymer with a tunable LCST, making it suitable for applications where temperature-triggered phase changes are desired, such as in sensors, smart coatings, and controlled release systems. [9]* Drug Delivery: The ability to tune the LCST of PNASME-based copolymers around physiological temperatures opens avenues for developing novel drug delivery vehicles. [10]These systems can be designed to be soluble at room temperature for formulation and administration, but then aggregate and release their payload at body temperature.
-
Protein-Resistant Surfaces: Polymers derived from N-substituted glycine derivatives, such as PNASME, have been shown to create surfaces that resist protein adsorption. This property is highly desirable for biomedical implants, biosensors, and marine coatings to prevent biofouling.
Safety and Handling
Proper handling of this compound is crucial due to its potential hazards.
Table 4: Safety and Handling Information
| Hazard Category | Description | Precautionary Statements | Source |
|---|---|---|---|
| Skin Irritation | Causes skin irritation (H315). | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [11][12] |
| Eye Irritation | Causes serious eye irritation (H319). | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |
| Storage | Store in a cool, dry, well-ventilated place. | Keep container tightly closed. | [11][13] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, and lab coat are required. | Handle in a well-ventilated area or under a fume hood. | [13][14]|
References
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CP Lab Safety. (n.d.). This compound, 98% Purity, C7H11NO3, 10 grams. Retrieved from [Link]
- Wiley Online Library. (1975). Preparation and polymerization of methoxy-and N,N-diethylamino-substituted acrylic ester monomers. Journal of Polymer Science: Polymer Chemistry Edition, 13(10), 2359-2367.
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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ResearchGate. (1964). Infrared spectra of some methacrylic esters and their polymers. Retrieved from [Link]
- PubMed. (2002). Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. Analytical Chemistry, 74(1), 58-67.
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OpenStax. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]
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An In-depth Technical Guide to N-Acryloylsarcosine Methyl Ester (CAS 72065-23-7): From Monomer Synthesis to Advanced Biomedical Applications
Abstract
N-Acryloylsarcosine methyl ester (NASME), identified by CAS number 72065-23-7, is an intriguing acrylamide-class monomer derived from the endogenous amino acid sarcosine (N-methylglycine).[1] While the monomer itself is a reactive building block, its true potential is unlocked upon polymerization. The resulting polymer, Poly(this compound) (PNASME), exhibits compelling properties, most notably thermoresponsiveness, which makes it a smart polymer of significant interest.[2][3][4] This guide provides a comprehensive technical overview of NASME, covering its fundamental physicochemical properties, synthesis protocols, controlled polymerization methodologies, and the characteristics of PNASME. It further delves into the polymer's burgeoning applications in the biomedical and pharmaceutical sectors, where its biocompatibility and tunable solution behavior are being leveraged for advanced drug delivery systems.[5][6][7]
Introduction: The Emergence of a Sarcosine-Based Smart Polymer
In the quest for advanced biomaterials, researchers are increasingly turning to polymers that mimic or are derived from biological molecules. These materials often exhibit superior biocompatibility and reduced immunogenicity. Polysarcosine (PSar), a polypeptoid based on N-methylated glycine, has recently gained prominence as a viable and potentially superior alternative to the long-standing "gold standard," Poly(ethylene glycol) (PEG).[5][8] PSar combines PEG-like properties such as high water solubility and protein resistance with a structure based on an endogenous amino acid.[8][9]
This compound represents a strategic evolution in this field. By functionalizing the sarcosine backbone with a polymerizable acryloyl group, NASME serves as a monomer for creating vinyl-based polymers (PNASME) that retain the desirable biocompatible features of the sarcosine side chain while introducing a new, crucial property: thermoresponsiveness.[2][3][4] This allows PNASME to undergo a reversible phase transition in aqueous solutions at a specific temperature, a characteristic that is highly sought after for creating "smart" drug delivery vehicles, injectable hydrogels, and responsive surfaces.[10]
Physicochemical Properties of the Monomer
This compound is an organic compound featuring an acryloyl group attached to a sarcosine methyl ester structure.[1] This unique combination of functional groups—a reactive vinyl group, an amide, and a methyl ester—governs its chemical behavior and utility as a monomer.[1]
| Property | Value / Description | Source(s) |
| CAS Number | 72065-23-7 | [11][12][13] |
| Molecular Formula | C₇H₁₁NO₃ | [1][12] |
| Molecular Weight | 157.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][14] |
| Synonyms | Methyl N-acryloyl-N-methylglycinate | [1] |
| Boiling Point | 96°C at 0.4 mm Hg | [14] |
| Density | 1.02 g/cm³ | [14] |
| Solubility | Exhibits amphiphilic properties, enhancing solubility in polar and nonpolar solvents. | [1] |
Table 1: Key Physicochemical Properties of this compound.
Monomer Synthesis and Purification
The synthesis of NASME is typically achieved through a straightforward acylation reaction. The most common route involves the reaction of sarcosine methyl ester (often used as its hydrochloride salt) with acryloyl chloride in the presence of a base.
Causality Behind the Experimental Choices:
-
Starting Material: Sarcosine methyl ester hydrochloride is a commercially available and stable precursor. The hydrochloride form necessitates the use of a base to liberate the free amine for the reaction.
-
Acylating Agent: Acryloyl chloride is a highly reactive agent that readily forms an amide bond with the secondary amine of sarcosine methyl ester. Its high reactivity also means the reaction must be conducted under anhydrous conditions to prevent hydrolysis.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction and the HCl from the starting material, driving the reaction to completion without competing in the acylation.[9]
-
Solvent: Anhydrous dichloromethane (DCM) or a similar inert solvent is used to dissolve the reactants and prevent side reactions with water.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0°C) to control the exothermicity of the acylation and minimize potential side reactions, such as Michael addition to the acryloyl group.
Workflow and Protocol
Caption: General workflow for the synthesis of NASME.
Detailed Protocol:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add sarcosine methyl ester hydrochloride and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine (approx. 2.2 equivalents) dropwise to the suspension.
-
In a separate flask, dissolve acryloyl chloride (approx. 1.1 equivalents) in anhydrous DCM.
-
Add the acryloyl chloride solution dropwise to the reaction mixture at 0°C.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography to yield pure NASME.
Polymerization and the Properties of PNASME
The acryloyl group of NASME allows it to be polymerized into high molecular weight polymers using various radical polymerization techniques.[1] For applications in drug development, control over the polymer's molecular weight and dispersity (Đ) is critical. Therefore, controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly preferred.[2][15][16]
RAFT Polymerization: A Controlled Approach
RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures (e.g., block copolymers).[15][17] The process involves a conventional radical initiator and a RAFT chain transfer agent (CTA), which mediates the polymerization through a reversible chain transfer process.[16]
Caption: Workflow for RAFT polymerization of NASME.
Key Properties of PNASME
The most significant property of PNASME is its thermoresponsiveness in aqueous solution. It exhibits a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer becomes insoluble and undergoes a phase transition from a hydrophilic (dissolved) state to a hydrophobic (collapsed) state.[2][3][4]
-
Tunable LCST: The LCST of PNASME has been reported to be around 44.0 °C.[2][3][4] This is a particularly attractive temperature, as it is slightly above physiological body temperature (37°C), opening up possibilities for in-vivo applications where a material could be injected as a solution and form a gel depot upon warming.
-
Factors Influencing LCST: Crucially, this LCST is not fixed. It can be finely tuned by several factors, providing a high degree of control for specific applications:
-
Molecular Weight: The LCST can be adjusted by changing the polymer's molecular weight.[2]
-
Concentration: The polymer concentration in the solution affects the cloud point temperature.[2][4]
-
Additives (Hofmeister Series): The addition of salts can either increase or decrease the LCST, following the Hofmeister series.[2][3] Additives like urea can increase the LCST, while phenol can decrease it.[2][4]
-
Applications in Drug Development and Biomedical Science
The unique combination of biocompatibility (from the sarcosine moiety) and thermoresponsiveness makes PNASME a highly promising candidate for a range of biomedical applications.[6][18]
Injectable Drug Delivery Systems
The tunable LCST of PNASME above body temperature is ideal for creating injectable drug delivery systems.[10]
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An In-depth Technical Guide to N-Acryloylsarcosine Methyl Ester: Synthesis, Characterization, and Application
Introduction
In the landscape of advanced materials and drug delivery systems, the development of "smart" polymers that respond to environmental stimuli is of paramount importance. N-Acryloylsarcosine methyl ester (NASME) has emerged as a critical functional monomer for the synthesis of such intelligent materials. Its unique structure, combining a polymerizable acryloyl group with a biocompatible amino acid derivative, makes it an ideal building block for creating sophisticated polymers. This guide provides a comprehensive technical overview of NASME, from its fundamental molecular properties and synthesis to its polymerization and the functional applications of the resulting polymer, Poly(this compound) (PNASME). This document is intended for researchers and professionals in polymer chemistry, materials science, and drug development, offering field-proven insights into the causality behind experimental choices and protocols.
Molecular Structure and Physicochemical Properties
This compound is a derivative of sarcosine (N-methylglycine), an endogenous amino acid. The molecule is functionalized with a terminal vinyl group, rendering it suitable for free-radical polymerization, and a methyl ester group.
Caption: Chemical Structure of this compound.
The key structural features—an amide bond, an ester group, and a reactive double bond—dictate its chemical behavior and the properties of its corresponding polymer.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₃ | Cheméo[1], NIST[2] |
| Molecular Weight | 157.17 g/mol | Cheméo[1] |
| CAS Number | 72065-23-7 | Cheméo[1], NIST[2] |
| SMILES | C=CC(=O)N(C)CC(=O)OC | Cheméo[1] |
| InChI Key | ZCQGVFNHUATAJY-UHFFFAOYSA-N | Cheméo[1], NIST[2] |
| Normal Boiling Point (Predicted) | 498.84 K (225.69 °C) | Cheméo[1] |
| logP (Octanol/Water, Predicted) | -0.196 | Cheméo[1] |
| Water Solubility (log₁₀WS, mol/L, Predicted) | 0.19 | Cheméo[1] |
Monomer Synthesis: A Validated Approach
The synthesis of NASME is most reliably achieved via the acylation of sarcosine methyl ester with acryloyl chloride. The commercially available precursor, sarcosine methyl ester hydrochloride, requires a deprotection step to liberate the reactive secondary amine for subsequent reaction.
Causality of Protocol Choices:
-
Starting Material: Sarcosine methyl ester hydrochloride is a stable, readily available, and cost-effective starting point[3].
-
Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA), is used to neutralize the hydrochloride salt. This is critical to prevent unwanted side reactions that could occur with inorganic bases in an organic medium and to scavenge the HCl generated during the acylation.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction, as it is inert to the reactants and readily dissolves both the free-base precursor and acryloyl chloride. Its low boiling point simplifies product isolation.
-
Temperature Control: The reaction is initiated at 0°C (ice bath) to control the exothermicity of the acylation reaction. Acyl chlorides are highly reactive, and low temperatures mitigate the risk of side reactions and polymerization of the acryloyl moiety.
-
Workup: A standard aqueous workup with dilute acid (e.g., HCl) and brine is used to remove the triethylamine hydrochloride salt and any unreacted starting materials, ensuring a high-purity final product.
Experimental Protocol: Synthesis of NASME
-
Deprotection: To a round-bottom flask charged with sarcosine methyl ester hydrochloride (1.0 eq) and anhydrous DCM, add triethylamine (2.2 eq) dropwise at 0°C under a nitrogen atmosphere.
-
Acylation: While maintaining the temperature at 0°C, add acryloyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain this compound as a clear oil.
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Characterization
Validation of the NASME structure is paramount before its use in polymerization. A combination of spectroscopic methods provides a self-validating system to confirm its identity and purity.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight of the monomer. The fragmentation pattern provides structural information.
-
Molecular Ion (M⁺): m/z = 157.17, corresponding to the molecular formula C₇H₁₁NO₃[2].
-
Key Fragments: Expect to see characteristic fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 126) and the methyl ester group (-COOCH₃, m/z = 98).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination. The predicted chemical shifts are based on established principles of nuclear shielding and deshielding effects from adjacent functional groups.
¹H NMR Predicted Chemical Shifts (CDCl₃, 400 MHz):
| Protons | Multiplicity | Approx. δ (ppm) | Rationale |
| =CH₂ (vinyl) | Multiplet | 5.7 - 6.4 | Vinyl protons are highly deshielded and exhibit complex splitting patterns (geminal and cis/trans coupling)[4]. |
| -CH= (vinyl) | Multiplet | 5.7 - 6.4 | Part of the same vinyl system, deshielded by the adjacent amide carbonyl. |
| -N-CH₂-CO- | Singlet | ~4.2 | Deshielded by both the adjacent nitrogen atom and the ester carbonyl group. |
| -O-CH₃ (ester) | Singlet | ~3.7 | Typical chemical shift for protons of a methyl ester[5]. |
| -N-CH₃ | Singlet | ~3.1 | Protons on a methyl group attached to the amide nitrogen. |
¹³C NMR Predicted Chemical Shifts (CDCl₃, 100 MHz):
| Carbon | Approx. δ (ppm) | Rationale |
| C=O (Amide) | ~166 | Amide carbonyls are highly deshielded[6][7]. |
| C=O (Ester) | ~170 | Ester carbonyls are typically found in this region, slightly downfield from amides[6][7]. |
| =CH₂ (vinyl) | ~128 | Standard sp² hybridized carbon in a terminal alkene[8]. |
| -CH= (vinyl) | ~130 | sp² carbon deshielded by the adjacent carbonyl group[8]. |
| -N-CH₂-CO- | ~50 | sp³ carbon positioned between a nitrogen and a carbonyl group. |
| -O-CH₃ (ester) | ~52 | Typical shift for a methyl ester carbon[6]. |
| -N-CH₃ | ~36 | sp³ carbon attached to the amide nitrogen. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy confirms the presence of key functional groups through their characteristic vibrational frequencies.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| C-H (vinyl) | ~3100 - 3000 | Stretching |
| C-H (aliphatic) | ~2950 - 2850 | Stretching |
| C=O (ester) | ~1740 | Stretching. A strong, sharp peak characteristic of the ester carbonyl[9]. |
| C=O (amide) | ~1650 | Stretching. A strong peak for the tertiary amide carbonyl. |
| C=C (vinyl) | ~1620 | Stretching. |
Controlled Polymerization to Poly(this compound)
To synthesize well-defined polymers with controlled molecular weight and low dispersity (Đ), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice[1][10]. This technique allows for the synthesis of polymers with predictable chain lengths and complex architectures.
Causality of RAFT Protocol Choices:
-
RAFT Agent (CTA): The choice of Chain Transfer Agent is critical and depends on the monomer. For acrylamide-type monomers, dithiobenzoates or trithiocarbonates are effective. The CTA moderates the polymerization, preventing termination and allowing chains to grow at a uniform rate[11].
-
Initiator: A standard free-radical initiator like Azobisisobutyronitrile (AIBN) is used to generate the initial radicals that start the polymerization process[12]. The ratio of monomer to CTA to initiator determines the final molecular weight of the polymer.
-
Solvent: A solvent like 1,4-dioxane or DMF is chosen to ensure all components (monomer, CTA, initiator, and growing polymer) remain in solution throughout the reaction.
-
Degassing: Oxygen is a potent inhibitor of free-radical polymerization. Therefore, the reaction mixture must be thoroughly de-gassed (e.g., via freeze-pump-thaw cycles) to ensure the reaction proceeds efficiently[12].
Experimental Protocol: RAFT Polymerization of NASME
-
Preparation: In a Schlenk flask, dissolve NASME monomer, the selected RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and AIBN in 1,4-dioxane. The molar ratio [Monomer]:[CTA]:[Initiator] is typically targeted for a specific degree of polymerization (e.g., 100:1:0.2).
-
Degassing: Subject the sealed flask to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-70°C) and stir for the specified time (e.g., 24 hours)[13].
-
Termination: Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.
-
Isolation & Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as cold diethyl ether. Collect the precipitate by filtration or centrifugation.
-
Drying: Dry the purified Poly(this compound) (PNASME) under vacuum until a constant weight is achieved.
Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism.
Properties and Applications of PNASME
PNASME is a stimuli-responsive polymer with significant potential in biomedical and materials science fields.
Thermoresponsive Behavior
The most notable property of PNASME is its thermoresponsivity in aqueous solutions. It exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in water at lower temperatures but undergoes a reversible phase transition to become insoluble above a specific temperature.
-
LCST Value: The LCST of PNASME is approximately 44.0°C[10][14]. This temperature is highly relevant for biomedical applications, being slightly above physiological body temperature (37°C).
-
Tunability: A key advantage of PNASME is that its LCST can be precisely tuned. Factors influencing the LCST include the polymer's molecular weight, its concentration in solution, and the addition of salts (following the Hofmeister series) or other solutes like urea and phenol[10][14]. This tunability allows for the design of materials tailored to specific operational temperatures.
Key Applications
-
Protein-Resistant Surfaces: PNASME-coated surfaces have demonstrated significant resistance to the non-specific adsorption of proteins like fibrinogen and lysozyme[3]. This "anti-fouling" property is critical for medical implants, biosensors, and drug delivery nanoparticles, as it can reduce immunogenicity and improve in vivo circulation times.
-
Drug Delivery: The sharp, reversible phase transition at its LCST makes PNASME an excellent candidate for temperature-triggered drug delivery systems. A drug-loaded PNASME-based nanoparticle could be designed to be stable and soluble at body temperature, but to aggregate and release its payload upon localized hyperthermia (e.g., at a tumor site heated to >44°C).
-
Smart Materials: The ability to tune the LCST opens avenues for creating smart hydrogels, valves, and sensors that actuate in response to temperature changes.
Conclusion
This compound is a versatile and valuable monomer for the creation of advanced functional polymers. Its straightforward synthesis, combined with the ability to undergo controlled RAFT polymerization, allows for the production of well-defined, thermoresponsive polymers. The resulting PNASME, with its tunable LCST and protein-resistant properties, holds significant promise for innovation in drug delivery, regenerative medicine, and materials science. This guide provides the foundational knowledge and validated protocols necessary for researchers to harness the potential of this important building block.
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Zhang, W. et al. (2017). A new thermoresponsive polymer of poly(this compound) with a tunable LCST. Polymer Chemistry, 8(16), 2445-2454. Available at: [Link]
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An In-Depth Technical Guide to the Solubility Profile of N-Acryloylsarcosine Methyl Ester
Introduction: The Critical Role of Solubility in Advanced Material and Therapeutic Development
In the realms of polymer science, drug delivery, and biomedical engineering, the success of a novel molecule is fundamentally tethered to its solubility. Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a critical parameter that dictates everything from reaction kinetics in polymerization to the bioavailability of a therapeutic agent.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic—it is a cornerstone of rational design and successful formulation.[3][4] Poorly soluble drugs, for instance, can lead to inadequate absorption and diminished efficacy, presenting a major challenge in pharmaceutical development.[1][2][4]
Therefore, this document serves a dual purpose. First, it provides a theoretical framework for understanding the anticipated solubility of N-Acryloylsarcosine methyl ester based on its molecular structure. Second, and more critically, it delivers a robust, field-proven experimental protocol for determining its solubility in any given solvent system. This guide is designed to empower researchers to generate their own precise, reliable solubility data, a crucial step in unlocking the full potential of this promising monomer.
Part 1: Physicochemical Characterization and Predicted Solubility
To understand where a solute will dissolve, one must first understand the solute itself. The principle of "like dissolves like" is the guiding maxim, meaning substances with similar intermolecular forces are likely to be soluble in one another.[8][9][10][11]
This compound (C7H11NO3) possesses several key functional groups that dictate its polarity and potential for intermolecular interactions:
-
Amide Group: The tertiary amide is polar and can act as a hydrogen bond acceptor.
-
Ester Group: The methyl ester is also polar and contributes to the molecule's ability to engage in dipole-dipole interactions. It can also act as a hydrogen bond acceptor.
-
Acryloyl Group (Vinyl): This nonpolar group provides a region of hydrophobicity.
-
Methyl Groups: The N-methyl and ester methyl groups add to the nonpolar character.
Predicted Solubility Behavior:
Based on this structure, this compound is expected to be a moderately polar molecule .
-
High Solubility Predicted in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile, as well as polar protic solvents like Ethanol and Methanol. These solvents can effectively engage in dipole-dipole interactions with the amide and ester groups.
-
Moderate to Good Solubility Predicted in: Solvents of intermediate polarity like Acetone, Ethyl Acetate, and Dichloromethane.[12]
-
Low Solubility Predicted in: Nonpolar solvents such as Hexane, Toluene, and Diethyl Ether, which lack the ability to form strong interactions with the polar functional groups of the monomer.[12]
-
Aqueous Solubility: While the polymer PNASME is known for its thermoresponsive solubility in water, the monomer's water solubility is likely limited.[5][6] The presence of nonpolar groups may hinder extensive dissolution in water, though some solubility is expected due to potential hydrogen bonding with the carbonyl oxygens of the amide and ester.
A powerful predictive tool is the Hansen Solubility Parameters (HSP) , which deconstructs solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[13][14] A solute is most likely to dissolve in a solvent when their respective HSP values are close.[14][15][16] Researchers can compare the predicted HSP of the monomer to established solvent HSP values to strategically select candidate solvents for screening.[13][17]
Part 2: A Validated Protocol for Determining Equilibrium Solubility
The "gold standard" for determining the true solubility of a compound is the isothermal equilibrium shake-flask method .[18] This method ensures that the solution has reached a state of thermodynamic equilibrium with the excess, undissolved solid, providing a definitive measure of saturation solubility.[19][20]
Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.
Methodology:
-
Preparation:
-
Add an excess amount of this compound to a series of vials (a minimum of three replicates is recommended). "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. This ensures saturation.[19]
-
Pipette a precise volume of the chosen solvent (e.g., 5.0 mL) into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[21]
-
Agitate the samples at a constant speed. The goal is to create a dynamic equilibrium, not to violently stir the mixture.
-
Allow the samples to equilibrate for a predetermined period. A common duration is 24 to 72 hours.[19][22] To validate the equilibrium time, samples can be taken at various intervals (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[22]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter directly into a clean vial. This step is critical to remove all undissolved solid particles. Note: It is advisable to discard the first portion of the filtrate to saturate any potential binding sites on the filter material.[19]
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Analysis:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
A standard calibration curve must be prepared using known concentrations of the monomer in the same solvent to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The final solubility is typically expressed in units such as mg/mL, g/L, or mol/L. The results from the replicate samples should be averaged, and the standard deviation reported to indicate the precision of the measurement.
-
Workflow Visualization
The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.
Caption: Solute-Solvent Intermolecular Interactions.
Conclusion
This guide provides the essential theoretical framework and a practical, validated methodology for characterizing the solubility profile of this compound. While a pre-existing comprehensive dataset is not publicly available, the principles of intermolecular forces and the detailed isothermal shake-flask protocol equip researchers with the tools needed to generate this critical data. Accurate solubility determination is an indispensable step for any application, from designing efficient polymerization processes to formulating advanced drug delivery systems. By systematically applying the protocols and principles outlined herein, scientists can ensure the robust and reliable characterization of this versatile monomer, paving the way for future innovations.
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Stenutz, R. (n.d.). Hansen solubility parameters. Stenutz. [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]
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ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]
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protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. protocols.io. [Link]
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DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. [Link]
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NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]
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USP-NF. (2016, September 30). <1236> Solubility Measurements. USP-NF. [Link]
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Zimmerman, H. K. (1952). The Experimental Determination of Solubilities. Chemical Reviews, 51(1), 25-65. [Link]
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Chen, S., Wang, K., & Zhang, W. (2017, May 23). A new thermoresponsive polymer of poly(this compound) with a tunable LCST. Semantic Scholar. [Link]-a-Chen-Wang/3092892994e63b1567d16327e5a07c3905e94b15)
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Clonagen. (n.d.). This compound N-Acryloylsarcosine me product offer. Clonagen. [Link]
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Doriti, A., Brosnan, S. M., Weidner, S. M., & Schlaad, H. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry, 7(18), 3067-3070. [Link]
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ResearchGate. (n.d.). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base | Request PDF. ResearchGate. [Link]
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A Deep Dive into the Thermoresponsive Behavior of Poly(N-Acryloylsarcosine methyl ester): A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of advanced drug delivery systems, "smart" polymers that respond to specific physiological cues are paramount. Among these, thermoresponsive polymers, which undergo conformational changes in response to temperature fluctuations, have garnered significant attention. This technical guide provides a comprehensive exploration of poly(N-Acryloylsarcosine methyl ester) (PNASME), a promising thermoresponsive polymer with a tunable lower critical solution temperature (LCST) ideal for a range of biomedical applications. This document will delve into the synthesis, characterization, and underlying mechanisms of PNASME's thermal behavior, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Introduction: The Promise of Thermoresponsive Polymers in Biomedicine
Thermoresponsive polymers exhibit a unique property: their solubility in a solvent, typically aqueous solutions, is dependent on temperature.[1] This behavior is characterized by a critical temperature, either a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). Polymers with an LCST are soluble below this temperature and become insoluble above it, a phenomenon that can be harnessed for controlled drug release.[2][3] As the temperature of the surrounding environment, such as a tumor site with localized hyperthermia, exceeds the LCST of the polymer, the polymer undergoes a phase transition, leading to the release of an encapsulated therapeutic agent.[4]
Poly(this compound) (PNASME) has emerged as a particularly interesting thermoresponsive polymer due to its biocompatibility and highly tunable LCST, which can be modulated to be near physiological temperatures.[1] This guide will provide a detailed examination of the factors influencing PNASME's thermoresponsive behavior and the methodologies to precisely characterize it.
Synthesis and Molecular Characterization of PNASME
The precise synthesis of PNASME with a well-defined molecular weight and low polydispersity is crucial for predictable and reproducible thermoresponsive behavior. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice for achieving this level of control.[1][5]
Synthesis of this compound Monomer
The synthesis of the monomer, this compound, is a prerequisite for polymerization. A typical synthesis involves the reaction of sarcosine methyl ester hydrochloride with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid.
RAFT Polymerization of this compound
RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[6]
Experimental Protocol: RAFT Polymerization of PNASME
-
Materials:
-
This compound (monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (solvent)
-
-
Procedure:
-
In a Schlenk flask, dissolve the this compound monomer, DDMAT, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] would be [7]:[8]:[0.2].
-
Deoxygenate the solution by purging with nitrogen for 30 minutes.
-
Immerse the flask in an oil bath preheated to 70°C and stir for the desired reaction time (e.g., 6-24 hours).
-
Terminate the polymerization by exposing the reaction mixture to air and cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the precipitated polymer by filtration and dry under vacuum at room temperature.
-
Characterization:
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
The Core of Thermoresponsivity: Understanding the LCST of PNASME
The defining characteristic of PNASME is its Lower Critical Solution Temperature (LCST), the temperature at which the polymer transitions from a soluble, extended coil state to an insoluble, collapsed globule state in an aqueous solution.[9] This phase transition is driven by a delicate balance of enthalpy and entropy. Below the LCST, hydrogen bonds between the polymer's amide and ester groups and water molecules are favorable, leading to dissolution. As the temperature increases, the entropic contribution becomes more significant, favoring the release of structured water molecules from the polymer chains. This leads to polymer-polymer interactions dominating over polymer-water interactions, resulting in aggregation and phase separation.
Factors Influencing the LCST of PNASME
A key advantage of PNASME is the tunability of its LCST. Several factors can be modulated to achieve a desired transition temperature:[1]
-
Molecular Weight: The LCST of PNASME is dependent on its molecular weight, typically increasing with higher molecular weight up to a certain point.[10]
-
Polymer Concentration: The cloud point, which is the experimental determination of the LCST, can be influenced by the polymer concentration.
-
Additives (Salts, Urea, Phenol): The addition of salts can either decrease ("salting-out") or increase ("salting-in") the LCST, following the Hofmeister series. Urea, a chaotropic agent, disrupts the water structure around the polymer, leading to an increase in the LCST. Conversely, phenol can form hydrogen bonds with the polymer, promoting dehydration and lowering the LCST.[9]
| Factor | Effect on LCST |
| Increasing Molecular Weight | Generally Increases (up to a plateau) |
| Increasing Polymer Concentration | Can slightly decrease the cloud point |
| "Salting-out" Salts (e.g., NaCl) | Decreases |
| "Salting-in" Salts (e.g., NaI) | Increases |
| Urea | Increases |
| Phenol | Decreases |
Table 1: Factors influencing the Lower Critical Solution Temperature (LCST) of Poly(this compound).
Experimental Characterization of Thermoresponsive Behavior
Precise characterization of the thermoresponsive behavior of PNASME is essential for its application in drug delivery. The following are key experimental techniques and detailed protocols.
Cloud Point Measurement (Turbidimetry)
The most common method to determine the LCST is by measuring the cloud point, the temperature at which the polymer solution becomes turbid upon heating.[11]
Experimental Protocol: Cloud Point Measurement
-
Instrumentation: UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Sample Preparation: Prepare a dilute aqueous solution of PNASME (e.g., 1 mg/mL in deionized water).
-
Procedure:
-
Place the polymer solution in a quartz cuvette and insert it into the spectrophotometer.
-
Monitor the transmittance (or absorbance) at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/minute).
-
The cloud point is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
-
Dynamic Light Scattering (DLS)
DLS is a powerful technique to monitor the change in the hydrodynamic radius of the polymer chains as they transition from the coil to the globule state and subsequently aggregate.[12][13]
Experimental Protocol: DLS Analysis
-
Instrumentation: A dynamic light scattering instrument with a temperature-controlled sample holder.
-
Sample Preparation: Prepare a dilute aqueous solution of PNASME (e.g., 0.5-1 mg/mL), filtered through a 0.22 µm syringe filter to remove dust.
-
Procedure:
-
Equilibrate the sample at a temperature below the LCST.
-
Measure the hydrodynamic radius (Rh) and scattering intensity as a function of temperature, increasing the temperature in small increments (e.g., 1-2°C) and allowing for equilibration at each step.
-
A sharp increase in both the hydrodynamic radius and scattering intensity indicates the onset of aggregation and the LCST.[14]
-
2D NOESY NMR Spectroscopy: Probing Polymer-Solute Interactions
Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is an invaluable tool for understanding the molecular interactions that drive the changes in LCST in the presence of additives like urea and phenol.[15] NOESY detects through-space interactions between protons that are in close proximity (< 5 Å).[16]
Experimental Protocol: 2D NOESY NMR
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable temperature probe.
-
Sample Preparation: Prepare solutions of PNASME in D₂O with and without the additive of interest (e.g., urea or phenol).
-
Procedure:
-
Acquire 2D NOESY spectra at a temperature below the LCST.
-
The presence of cross-peaks between the protons of PNASME and the protons of the additive indicates close spatial proximity and thus, interaction.
-
Analysis of the cross-peak intensities can provide information on the strength and nature of these interactions.[17]
-
Application in Drug Delivery: PNASME as a Smart Carrier
The tunable thermoresponsive properties of PNASME make it an excellent candidate for the development of smart drug delivery systems.[18] PNASME can be engineered into various nanostructures, such as micelles and nanoparticles, to encapsulate therapeutic agents.
Formulation of PNASME-based Nanoparticles for Doxorubicin Delivery
Doxorubicin (DOX) is a potent anticancer drug, and its delivery via thermoresponsive nanoparticles can enhance its efficacy while reducing systemic toxicity.[2][3]
Experimental Protocol: Preparation of DOX-loaded PNASME Nanoparticles
-
Materials:
-
PNASME
-
Doxorubicin hydrochloride
-
Triethylamine (TEA)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Dissolve PNASME in deionized water at a concentration below its LCST.
-
Dissolve doxorubicin hydrochloride in deionized water and add a stoichiometric amount of TEA to deprotonate the amine group of DOX.
-
Mix the PNASME and DOX solutions and stir at room temperature for several hours to allow for drug encapsulation.
-
The resulting DOX-loaded nanoparticles can be purified by dialysis against deionized water to remove free DOX.
-
In Vitro Drug Release Studies
Experimental Protocol: Thermoresponsive Drug Release
-
Procedure:
-
Place a known amount of the DOX-loaded PNASME nanoparticle solution in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at two different temperatures: one below the LCST (e.g., 25°C) and one above the LCST (e.g., 40°C).
-
At predetermined time intervals, withdraw aliquots from the release medium and measure the concentration of released DOX using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
The cumulative drug release profile will demonstrate a significantly faster release rate at the temperature above the LCST.
-
Conclusion and Future Outlook
Poly(this compound) stands out as a versatile and highly tunable thermoresponsive polymer with significant potential in the field of drug delivery. Its well-defined synthesis via RAFT polymerization, coupled with the ability to precisely control its LCST, allows for the rational design of smart drug carriers that can respond to localized temperature changes. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate PNASME for their specific applications. Future research will likely focus on the in vivo evaluation of PNASME-based drug delivery systems, exploring their biocompatibility, circulation time, and therapeutic efficacy in preclinical models. The continued exploration of this intelligent polymer system holds great promise for the development of next-generation targeted therapies.
References
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Chen, S., Wang, K., & Zhang, W. (2017). A new thermoresponsive polymer of poly(this compound) with a tunable LCST. Polymer Chemistry, 8(21), 3090-3101. [Link]
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Ganta, S., Devalapally, H., Shahiwala, A., & Amiji, M. (2008). A review of stimuli-responsive nanocarriers for drug and gene delivery. Journal of Controlled Release, 126(3), 187-204. [Link]
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Al-Ahmady, Z. S., & Kostarelos, K. (2016). Chemical components of thermosensitive liposomes. Methods in Molecular Biology, 1373, 29-37. [Link]
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AZoM. (2018, February 6). Characterizing Polymer Nanoparticles Using Dynamic Light Scattering. [Link]
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Thermosensitive Polymeric Nanoparticles for Drug Co-Encapsulation and Breast Cancer Treatment. (2021). National Institutes of Health. [Link]
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Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances. (2016). National Center for Biotechnology Information. [Link]
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Nanopartz. (n.d.). DLS as a Gold Nanoparticle Characterization Method. [Link]
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Influence of Functional Groups on Their Structural Behavior Under Specific Physical and Chemical Stimuli. (2023). MDPI. [Link]
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Recent advances in the development of poly(ester amide)s-based carriers for drug delivery. (2022). ScienceDirect. [Link]
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Binding site identification and structure determination of protein-ligand complexes by NMR. (2013). National Institutes of Health. [Link]
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DLS intensity size distributions, as a function of temperature (c =... - ResearchGate. (n.d.). ResearchGate. [Link]
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A new thermoresponsive polymer of poly(this compound) with tunable LCST | Request PDF. (n.d.). ResearchGate. [Link]
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Polysarcosine functionalised cationic polyesters efficiently deliver self-amplifying mRNA. (2024). RSC Publishing. [Link]
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Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. (2022). MDPI. [Link]
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A new thermoresponsive polymer of poly(this compound) with a tunable LCST. (2017). RSC Publishing. [Link]
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2D NMR STUDIES OF SYNTHETIC POLYMERS Contents I. Introduction II. Polymer Structure. (n.d.). ISMAR. [Link]
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Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. (2024). MDPI. [Link]
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The change in turbidity with temperature for determination of LCST of P... - ResearchGate. (n.d.). ResearchGate. [Link]
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A simple and sensitive detection of the binding ligands by using the receptor aggregation and NMR spectroscopy: a test case of the maltose binding protein. (2021). National Institutes of Health. [Link]
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Recent advances in RAFT-mediated surfactant-free emulsion polymerization. (2018). Polymer Chemistry. [Link]
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RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide). (2019). National Institutes of Health. [Link]
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Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. (2022). MDPI. [Link]
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LCST of PDEA determined by using turbidimetry a increases with... - ResearchGate. (n.d.). ResearchGate. [Link]
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Investigation of Protein Ligand Interactions by NMR. (n.d.). BioNMR Lab @ USTC. [Link]
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Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. (2021). MDPI. [Link]
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Poly(ethylene glycol) Methyl Ether Acrylate-Grafted Chitosan-Based Micro- and Nanoparticles as a Drug Delivery System for Antibiotics. (2024). MDPI. [Link]
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Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. (2024). MDPI. [Link]
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The Emergence of RAFT Polymerization | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Carboxylated poly(glycerol methacrylate)s for doxorubicin delivery. (2011). PubMed. [Link]
Visualizations
Figure 1: Synthesis of PNASME monomer and subsequent RAFT polymerization.
Figure 2: Thermoresponsive phase transition of PNASME.
Figure 3: Workflow for PNASME-based thermoresponsive drug delivery.
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An In-Depth Technical Guide to the Lower Critical Solution Temperature (LCST) of Poly(N-acryloyl-piperazine) Derived Polymers
This guide provides a comprehensive technical overview of the Lower Critical Solution Temperature (LCST) phenomenon in a class of thermoresponsive polymers derived from N-acryloyl-piperazine, herein referred to as PNASME polymers for the purpose of this discussion. This document is intended for researchers, scientists, and professionals in drug development who are leveraging these "smart" materials for advanced therapeutic applications.
Introduction: The Significance of LCST in PNASME Polymers for Drug Delivery
Thermoresponsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), represent a cornerstone of modern "smart" materials design. These polymers undergo a reversible phase transition from a soluble, hydrated state to an insoluble, dehydrated state as the temperature of their aqueous solution is raised above a critical point, the LCST.[1] This unique property is of paramount importance in the field of drug delivery, enabling the development of sophisticated systems for controlled release, targeted therapy, and tissue engineering.[2][3][4][5]
PNASME polymers, a family of polymers based on N-acryloyl-piperazine derivatives, have emerged as promising candidates for biomedical applications due to their biocompatibility and tunable thermoresponsiveness.[6] The precise determination and modulation of their LCST are critical for designing effective drug delivery vehicles that can respond to physiological temperature cues. For instance, a polymer with an LCST slightly above physiological temperature (37°C) can be loaded with a therapeutic agent at room temperature and then, upon administration, release its payload in response to localized hyperthermia or the body's natural temperature.
This guide will delve into the fundamental principles governing the LCST of PNASME polymers, the key factors influencing this transition, and the state-of-the-art methodologies for its characterization.
The Physicochemical Basis of the LCST Transition
The LCST behavior of PNASME polymers in aqueous solutions is governed by a delicate balance between enthalpy and entropy. Below the LCST, the polymer chains are hydrated, with water molecules forming organized, cage-like structures around the hydrophobic moieties of the polymer.[7] This is an enthalpically favorable state. As the temperature increases, the kinetic energy of the system rises, leading to a disruption of these ordered water structures. This disruption results in a significant increase in the entropy of the system, which becomes the dominant thermodynamic driving force.[7] Consequently, the polymer chains dehydrate, leading to their collapse and aggregation, and the solution becomes turbid.[1][7] This process is often referred to as a coil-to-globule transition.[1]
The chemical structure of the PNASME monomer unit, particularly the nature of the substituent on the piperazine ring, plays a pivotal role in defining the hydrophilic-lipophilic balance and, consequently, the LCST. For instance, poly(N-acryloyl-N'-propylpiperazine) (PAcrNPP) is known to exhibit an LCST around 37°C, whereas its lower analogues, poly(N-acryloyl-N'-methylpiperazine) (PAcrNMP) and poly(N-acryloyl-N'-ethylpiperazine) (PAcrNEP), do not show LCST behavior, highlighting the critical influence of hydrophobicity.[6]
Synthesis and Molecular Characterization of PNASME Polymers
The synthesis of PNASME polymers with well-defined molecular weights and narrow polydispersity is crucial for achieving reproducible LCST behavior. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to this end.
General Synthesis Protocol via RAFT Polymerization
-
Monomer Synthesis: The N-acryloyl-N'-substituted piperazine monomer is synthesized by reacting acryloyl chloride with the corresponding N-substituted piperazine under basic conditions.
-
RAFT Polymerization:
-
The monomer, a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN) are dissolved in an appropriate solvent (e.g., dioxane or DMF).
-
The reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen).
-
The polymerization is carried out at a specific temperature (typically 60-80°C) for a predetermined time to achieve the desired molecular weight.
-
The polymerization is quenched by cooling and exposure to air.
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.
-
Causality behind Experimental Choices:
-
RAFT Polymerization: This technique allows for the synthesis of polymers with controlled molecular weight and low polydispersity, which is critical as the LCST is molecular weight dependent.[3][8]
-
Deoxygenation: Oxygen is a radical scavenger and can inhibit or terminate the polymerization. Its removal is essential for a controlled reaction.
-
Purification by Precipitation: This step is crucial to remove unreacted monomer and initiator fragments, which can affect the measured LCST.
Molecular Characterization
The synthesized polymers should be thoroughly characterized to establish structure-property relationships.
| Characterization Technique | Parameter Measured | Importance |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure and purity | Confirms the successful synthesis of the polymer and the absence of impurities.[9] |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and Polydispersity Index (PDI) | Determines the average polymer chain length and its distribution, which are known to influence the LCST.[8][9] |
Factors Influencing the LCST of PNASME Polymers
The LCST of a PNASME polymer is not an intrinsic constant but is highly sensitive to a variety of factors. Understanding and controlling these factors are essential for tailoring the polymer's thermoresponsive behavior for specific applications.
Internal Factors
-
Molecular Weight: Generally, the LCST increases with decreasing molecular weight. Shorter polymer chains require a higher temperature to overcome the entropic penalty of aggregation.[8]
-
Polymer Architecture: The topology of the polymer (e.g., linear, branched, star-shaped) can influence the LCST by altering the accessibility of water molecules to the polymer backbone and side chains.
-
Copolymerization: Introducing hydrophilic or hydrophobic comonomers is a powerful strategy to tune the LCST.[3]
-
Hydrophilic Comonomers (e.g., acrylamide, N-vinylpyrrolidone): Increase the overall hydrophilicity of the polymer, leading to a higher LCST.[10]
-
Hydrophobic Comonomers (e.g., styrene, methyl methacrylate): Decrease the overall hydrophilicity, resulting in a lower LCST.
-
External Factors
-
Polymer Concentration: The cloud point, which is often taken as the LCST, can be dependent on the polymer concentration.[1][8] It is crucial to report the concentration at which the LCST is measured.
-
pH: For PNASME polymers containing ionizable groups (the piperazine nitrogen can be protonated), the LCST can be highly pH-sensitive.[6] Protonation of the piperazine ring increases the hydrophilicity of the polymer, leading to an increase in the LCST.[11]
-
Presence of Salts and Additives: The addition of salts can significantly affect the LCST. The effect depends on the nature of the ions and their position in the Hofmeister series. "Salting-out" ions (kosmotropes) tend to lower the LCST by promoting water structure and hydrophobic interactions, while "salting-in" ions (chaotropes) can increase the LCST.
Experimental Determination of the LCST
Accurate and reproducible determination of the LCST is paramount. The two most common and reliable methods are turbidimetry (using UV-Vis spectroscopy) and Dynamic Light Scattering (DLS).
Method 1: Turbidimetry using UV-Vis Spectrophotometry
This is the most straightforward method for determining the cloud point (Tcp), which is often used as an approximation of the LCST.[1] The principle is based on the change in the transmittance or absorbance of the polymer solution as it undergoes phase separation.[1]
-
Sample Preparation:
-
Prepare a stock solution of the PNASME polymer in the desired aqueous medium (e.g., deionized water, buffer) at a known concentration (e.g., 1 wt%).
-
Ensure the polymer is fully dissolved. Gentle agitation or sonication may be necessary.[1]
-
Filter the solution through a 0.45 µm syringe filter to remove any dust or aggregates.
-
-
Instrumentation and Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (Peltier device).[1]
-
Place a cuvette with the polymer solution in the sample holder and a reference cuvette with the pure solvent in the reference holder.
-
Set the wavelength to a value where the polymer does not have a specific absorbance band (e.g., 500 nm).
-
Program the instrument to slowly increase the temperature at a controlled rate (e.g., 1 °C/min) while continuously monitoring the transmittance or absorbance.[12]
-
-
Data Analysis:
-
Plot the % Transmittance or Absorbance as a function of temperature.
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value or the onset of the sharp change in absorbance.[13]
-
Self-Validating System: The sharpness of the transition in the transmittance vs. temperature plot is an indicator of the homogeneity of the polymer sample. A broad transition may suggest a wide molecular weight distribution or the presence of impurities.
Workflow for LCST Determination by UV-Vis Spectroscopy
Caption: Workflow for LCST determination by UV-Vis spectroscopy.
Method 2: Dynamic Light Scattering (DLS)
DLS is a highly sensitive technique that measures the size of particles in solution by analyzing the fluctuations in scattered light intensity due to Brownian motion.[1][14] It provides more detailed insight into the aggregation process during the LCST transition.[15]
-
Sample Preparation: Prepare the polymer solution as described for turbidimetry, ensuring it is meticulously filtered (a 0.22 µm filter is recommended for DLS) to remove any dust particles that could interfere with the measurement.
-
Instrumentation and Measurement:
-
Use a DLS instrument equipped with a temperature controller.
-
Place the sample cuvette in the instrument and allow it to equilibrate at each temperature setpoint for a sufficient time (e.g., 5-10 minutes) before measurement.[16]
-
Perform measurements at regular temperature intervals, stepping through the expected LCST range.
-
-
Data Analysis:
-
Plot the average hydrodynamic radius (or diameter) and the derived count rate as a function of temperature.
-
Below the LCST, the DLS will measure the size of individual polymer chains.[1]
-
A sharp increase in the hydrodynamic radius and count rate indicates the formation of large polymer aggregates, signifying the onset of the LCST transition.[1][16]
-
Self-Validating System: The combination of size and count rate data provides a robust validation of the LCST. An increase in size accompanied by a significant increase in the scattering intensity confirms that aggregation is occurring, rather than just a conformational change of individual chains.
Workflow for LCST Determination by DLS
Sources
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- 3. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
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- 9. rsc.org [rsc.org]
- 10. Design and synthesis study of the thermo-sensitive poly (N-vinylpyrrolidone-b- N, N-diethylacrylamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterisation of polymers using light scattering techniques | Malvern Panalytical [malvernpanalytical.com]
Spectroscopic data (NMR, IR, Mass Spec) for N-Acryloylsarcosine methyl ester.
Introduction: Defining the Molecule and Its Importance
N-Acryloylsarcosine methyl ester (NASME) is a vinyl monomer of significant interest in materials science and biomedical engineering. As the constituent unit for poly(this compound) (PNASME), it forms thermoresponsive polymers that present a compelling alternative to more common poly(N-isopropylacrylamide) (PNIPAM) systems.[1] The utility of NASME in creating smart materials for drug delivery, tissue engineering, and other advanced applications necessitates a robust and unambiguous method for its structural confirmation and purity assessment.
This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the characterization of this compound. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and interpretations described herein are designed to create a self-validating system for the comprehensive analysis of this vital monomer.
Molecular Structure: The Foundation of Spectroscopic Signatures
To interpret the spectroscopic data, we must first understand the molecule's architecture. NASME (Formula: C₇H₁₁NO₃, Molecular Weight: 157.17 g/mol ) is comprised of three key functional regions: an acryloyl group, a sarcosine (N-methylglycine) backbone, and a methyl ester terminus.[2]
Caption: Molecular structure highlighting the key functional groups.
Each of these regions imparts a distinct and identifiable signature in the various spectra, allowing for a detailed and confirmatory analysis.
Mass Spectrometry (MS): The Unambiguous Molecular Weight
Expertise & Experience: Mass spectrometry serves as the initial and most definitive confirmation of a compound's identity by providing its exact molecular weight. For NASME, Electron Ionization (EI) is a robust technique that not only confirms the molecular ion but also induces predictable fragmentation, offering a secondary layer of structural verification. The fragmentation pattern is a direct consequence of the molecule's weakest bonds and the stability of the resulting carbocations.
Data Presentation:
| Feature | m/z Value | Interpretation |
| Molecular Ion [M]⁺• | 157 | Confirms the molecular weight of C₇H₁₁NO₃.[2] |
| Fragment 1 | 126 | Loss of the methoxy group (•OCH₃, 31 Da). |
| Fragment 2 | 98 | Subsequent loss of carbon monoxide (CO, 28 Da). |
| Fragment 3 | 84 | Cleavage yielding the [CH₂CON(CH₃)CH₂]⁺ fragment. |
| Base Peak | 55 | The highly stable acryloyl cation [CH₂=CH-C≡O]⁺. |
Trustworthiness through Fragmentation Analysis: The observed fragmentation pathway provides a self-validating check on the structure. The presence of the ester is supported by the loss of the methoxy radical (m/z 126), while the base peak at m/z 55 is the classic signature of an acryloyl moiety, resulting from cleavage of the C-N bond.
Caption: Key fragmentation steps for NASME under EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Utilize a mass spectrometer equipped with an EI source. Set the ionization energy to a standard value of 70 eV. This energy level is optimal for generating a reproducible fragmentation pattern and is the standard used in spectral libraries like NIST.[2]
-
Injection: Introduce the sample into the instrument, typically via a direct insertion probe or through a GC inlet if coupled with gas chromatography.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 40-200 to ensure capture of the molecular ion and all significant fragments.
-
Analysis: Identify the molecular ion peak [M]⁺• at m/z 157. Analyze the fragment ions and compare them to the expected fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy: Mapping the Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and absorption of IR radiation at that frequency indicates the bond's presence.[3] For NASME, the most telling features are the two distinct carbonyl (C=O) stretches—one for the amide and one for the ester—and the absorptions related to the vinyl group. The precise frequencies of these stretches are influenced by their local chemical environment (conjugation, electron-donating/withdrawing groups), providing nuanced structural information.
Data Presentation:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |
| ~3080 | =C-H Stretch | Alkene (Vinyl) | Confirms the presence of the polymerizable vinyl group. |
| ~2950 | C-H Stretch | Alkane | Corresponds to the methyl and methylene groups. |
| ~1745 | C=O Stretch | Ester | The higher frequency of the two carbonyls, typical for saturated esters.[4] |
| ~1655 | C=O Stretch (Amide I Band) | Tertiary Amide | Lower frequency due to resonance with the nitrogen lone pair. Confirms the N-acyl structure. |
| ~1635 | C=C Stretch | Alkene (Vinyl) | Indicates the carbon-carbon double bond, often appearing sharp. |
| ~1200 & ~1150 | C-O Stretch | Ester | Esters typically show two C-O stretching bands, providing a strong signature for this group.[4] |
Trustworthiness through Causality: The separation of ~90 cm⁻¹ between the two carbonyl peaks is a critical self-validating feature. The ester carbonyl is at a higher frequency because the electron-donating resonance from its adjacent oxygen is less pronounced than the strong resonance from the nitrogen atom in the amide group, which weakens the amide C=O bond and lowers its vibrational frequency.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and acquiring a background spectrum.
-
Sample Application: Place a small drop of neat liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.
-
Data Acquisition: Lower the ATR press and apply consistent pressure. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot. No further processing is usually required.
-
Analysis: Identify the key absorption bands as detailed in the table above to confirm the presence of the required functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
¹H NMR Spectroscopy: Proton Environments and Connectivity
Expertise & Experience: ¹H NMR analysis relies on interpreting three key pieces of information: the chemical shift (which indicates the electronic environment of a proton), the integration (the relative number of protons generating the signal), and the splitting pattern (which reveals adjacent protons). The vinyl protons of the acryloyl group exhibit a characteristic complex splitting pattern due to their distinct relationships (geminal, cis, trans) with each other.
Data Presentation (Predicted, based on analogous structures[5][6]):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Splitting |
| ~6.4 | dd | 1H | -CH=CH₂ (trans) | Deshielded by the adjacent carbonyl group. Appears as a doublet of doublets due to coupling with both the cis (~17 Hz) and geminal (~2 Hz) protons. |
| ~6.2 | dd | 1H | -CH=CH₂ (cis) | Also deshielded. Appears as a doublet of doublets due to coupling with both the trans (~17 Hz) and geminal (~2 Hz) protons. |
| ~5.7 | dd | 1H | -CH=CH₂ (gem) | Least deshielded of the vinyl protons. Appears as a doublet of doublets due to coupling with both the cis (~10 Hz) and trans (~17 Hz) protons, though often appears as a simpler doublet if cis/trans couplings are similar. |
| ~4.2 | s | 2H | N-CH₂-C=O | Singlet because there are no adjacent protons. Deshielded by both the adjacent nitrogen and the ester carbonyl group. |
| ~3.7 | s | 3H | O-CH₃ | Singlet, characteristic chemical shift for a methyl ester.[7] |
| ~3.1 | s | 3H | N-CH₃ | Singlet, deshielded by the adjacent nitrogen atom. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[8]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the spectrum using a standard pulse program. A 400 MHz or higher field magnet is recommended to resolve the vinyl proton couplings adequately.
-
Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the resulting spectrum and integrate the signals. Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Analysis: Assign each signal based on its chemical shift, integration, and multiplicity as detailed in the data table.
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Experience: Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment. The two carbonyl carbons, in particular, are easily identified in the downfield region of the spectrum.
Data Presentation (Predicted, based on analogous structures[5] and standard ranges[9]):
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~170.5 | C=O (Ester) | Typical range for an ester carbonyl carbon. |
| ~166.0 | C=O (Amide) | Typical range for a tertiary amide carbonyl carbon. |
| ~131.0 | -CH=CH₂ | Deshielded sp² carbon attached to the carbonyl group. |
| ~128.0 | -CH=CH₂ | The terminal sp² carbon of the vinyl group. |
| ~52.5 | O-CH₃ | Characteristic shift for a methyl ester carbon. |
| ~50.0 | N-CH₂-C=O | Aliphatic carbon deshielded by both the nitrogen and the ester carbonyl. |
| ~36.0 | N-CH₃ | Aliphatic carbon attached to nitrogen. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Use the same locked and shimmed setup as for ¹H NMR.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform, phase, and baseline correct the spectrum. Reference the spectrum using the solvent peak (CDCl₃: δ 77.16 ppm).
-
Analysis: Count the number of unique signals to confirm it matches the seven carbons in the structure. Assign each peak based on its expected chemical shift.
Integrated Spectroscopic Workflow: A System of Cross-Validation
Authoritative Grounding: No single technique provides the complete picture. True scientific integrity is achieved by using these methods in a logical sequence where each result cross-validates the others. This integrated workflow ensures the highest confidence in the material's identity and purity.
Caption: A logical workflow for unambiguous structural verification.
This workflow begins with MS to confirm the molecular formula, proceeds to IR to verify the presence of all key functional groups, and concludes with detailed ¹H and ¹³C NMR to assemble the final, unambiguous atomic-level structure.
Conclusion
The spectroscopic characterization of this compound is a clear and systematic process when approached with an understanding of the underlying chemical principles. The distinct signatures in its mass, infrared, and nuclear magnetic resonance spectra—from its molecular ion and fragmentation pattern to its dual carbonyl bands and characteristic vinyl proton signals—provide a robust, self-validating dataset. By following the integrated workflow and detailed protocols presented in this guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this monomer, ensuring the quality and reproducibility of the advanced polymeric materials derived from it.
References
-
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Key characteristics of poly(N-Acryloylsarcosine methyl ester).
An In-Depth Technical Guide to Poly(N-Acryloylsarcosine methyl ester): Synthesis, Properties, and Biomedical Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of poly(this compound) (PNASME), a polymer of significant interest in the field of advanced drug delivery and smart biomaterials. We will delve into its synthesis with a focus on achieving molecular control, explore its defining physicochemical characteristics, and discuss its application in creating stimuli-responsive systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of PNASME.
Introduction: A New Horizon in Thermoresponsive Polymers
The quest for intelligent materials that can respond to specific environmental cues is a cornerstone of modern drug delivery. Among these, thermoresponsive polymers, which undergo a phase transition at a specific temperature, are particularly valuable for their ability to trigger drug release at physiological temperatures. Poly(this compound) has emerged as a compelling candidate in this class. It is a thermoresponsive N-ester substituted polyacrylamide that exhibits a Lower Critical Solution Temperature (LCST), a property that allows it to transition from a soluble to an insoluble state as the temperature is raised.[1][2][3]
This guide moves beyond a simple recitation of facts to explain the causality behind the synthesis and behavior of PNASME. We will explore how its molecular architecture can be precisely controlled and how its thermoresponsive behavior can be finely tuned, offering a versatile platform for the development of next-generation therapeutic systems.
Synthesis and Molecular Control: The Foundation of Functionality
The performance of a polymer in a biomedical application is intrinsically linked to its molecular characteristics, such as molecular weight and polydispersity (Đ). For PNASME, achieving a well-defined structure is paramount. The preferred method for this is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that offers excellent control over the final polymer architecture.[1][2][3][4]
Expertise in Action: Why RAFT Polymerization?
Choosing RAFT polymerization is a deliberate decision rooted in the need for precision. Unlike conventional free-radical polymerization that produces chains of varying lengths, RAFT allows for the synthesis of polymers with a predetermined molecular weight and a narrow molecular weight distribution (low Đ).[5][6] This uniformity is critical for reproducible performance in sensitive applications like drug delivery, ensuring predictable self-assembly, drug loading, and release kinetics.
Experimental Protocol: RAFT Synthesis of PNASME
The following protocol provides a self-validating system for the synthesis of PNASME. Each step is designed to ensure control over the polymerization process.
Materials:
-
This compound (NASME) (monomer)
-
Chain Transfer Agent (CTA), e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid
-
Initiator, e.g., Azobisisobutyronitrile (AIBN)
-
Solvent, e.g., 1,4-Dioxane
-
Precipitation/Purification Solvent, e.g., Diethyl ether
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
Monomer & Reagent Preparation: Accurately weigh the NASME monomer, CTA, and AIBN in a Schlenk flask. The molar ratio of monomer:CTA:initiator is crucial for controlling the molecular weight. A typical ratio might be [Monomer]:[CTA]:[Initiator] = 100:1:0.2.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to dissolve the reagents to a desired concentration (e.g., 2 M).
-
Deoxygenation (Critical Step): Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C) to initiate polymerization. The reaction time will depend on the target molecular weight and conversion.
-
Termination: To quench the reaction, rapidly cool the flask in an ice bath and expose the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether. The polymer will crash out as a solid.
-
Isolation and Drying: Isolate the polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of a good solvent (like acetone) and re-precipitate to remove any unreacted monomer. Dry the final PNASME product under vacuum until a constant weight is achieved.
Visualization: RAFT Polymerization Workflow
Caption: Workflow for the controlled synthesis of PNASME via RAFT polymerization.
Data Presentation: Expected Polymer Characteristics
Successful synthesis will yield polymers with the following characteristics, verifiable by Gel Permeation Chromatography (GPC).
| Parameter | Typical Value | Significance |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Controlled by the monomer-to-CTA ratio. |
| Polydispersity (Đ) | < 1.20 | Indicates a narrow molecular weight distribution, a hallmark of controlled polymerization.[6] |
Core Characteristic: Tunable Thermoresponsiveness
The defining feature of PNASME is its sharp and tunable LCST. In aqueous solution, PNASME chains are hydrated and soluble at temperatures below the LCST. As the temperature rises above the LCST, the polymer chains undergo a conformational change, releasing bound water molecules and leading to aggregation and phase separation. The synthesized PNASME typically exhibits an LCST of around 44.0 °C.[1][2][3]
This transition temperature is not fixed; it can be precisely modulated by a variety of factors, making PNASME an exceptionally "tunable" smart polymer.[7]
Factors Influencing the LCST of PNASME
Understanding these factors is key to designing PNASME for specific applications.
| Stimulus | Effect on LCST | Underlying Mechanism |
| Increasing Polymer Molecular Weight | Decreases | Higher molecular weight polymers have more hydrophobic interactions per chain, favoring aggregation at lower temperatures. |
| Increasing Polymer Concentration | Decreases | Increased proximity of polymer chains facilitates aggregation. |
| Addition of Salts (Hofmeister Series) | Varies | "Salting-out" salts (e.g., NaCl) disrupt water's hydration of the polymer, lowering the LCST. "Salting-in" salts have the opposite effect.[1][2][3] |
| Addition of Urea | Increases | Urea acts as a hydrogen bond disrupter, enhancing the interaction between the polymer and water, thus requiring a higher temperature to induce phase separation.[1][2][3] |
| Addition of Phenol | Decreases | Phenol forms hydrogen bonds with the polymer, displacing water and promoting polymer-polymer interactions, which lowers the LCST.[1][2][3] |
Visualization: Modulation of PNASME's LCST
Caption: Factors influencing the Lower Critical Solution Temperature (LCST) of PNASME.
Application in Triggered Drug Delivery
The tunable LCST of PNASME, particularly its proximity to physiological temperatures, makes it highly suitable for drug delivery systems designed to release their payload in response to temperature.[7]
Mechanism of Action: Temperature-Triggered Release
The core concept involves encapsulating a therapeutic agent within a PNASME-based nanocarrier (e.g., a nanoparticle or hydrogel) at a temperature below its LCST. In this state, the polymer is hydrophilic and can stably contain the drug. When the nanocarrier is introduced into the body (at ~37°C), if the LCST is tuned to be below this temperature, the polymer will collapse. This hydrophobic collapse shrinks the carrier and expels the encapsulated drug, leading to a targeted and triggered release at the desired site.
Biocompatibility: An Amino Acid Advantage
While extensive in-vivo data for PNASME is still emerging, its structure, derived from the amino acid sarcosine, suggests a favorable biocompatibility profile.[6] This is a significant potential advantage over widely studied polymers like poly(N-isopropylacrylamide) (PNIPAM), which, despite its similar thermoresponsive properties, has raised some concerns regarding its biocompatibility and potential to induce blood clots.[8][9] Amino acid-based polymers are generally known for their good biocompatibility, making PNASME a promising alternative.[6]
Experimental Protocol: Preparation of Drug-Loaded PNASME Nanoparticles
This protocol outlines the formation of drug-loaded nanoparticles via nanoprecipitation, a common technique for hydrophobic drug encapsulation.
Materials:
-
Synthesized PNASME
-
Hydrophobic drug (e.g., Doxorubicin)
-
Water-miscible organic solvent (e.g., Tetrahydrofuran - THF)
-
Aqueous buffer (e.g., Phosphate-buffered saline - PBS)
Step-by-Step Methodology:
-
Organic Phase Preparation: Dissolve a known amount of PNASME and the hydrophobic drug in THF.
-
Nanoprecipitation: Vigorously stir the aqueous buffer. Add the organic solution dropwise to the aqueous phase. The rapid solvent change will cause the polymer to precipitate, entrapping the drug to form nanoparticles.
-
Solvent Removal: Stir the resulting nanoparticle suspension overnight in a fume hood to allow the THF to evaporate completely.
-
Purification: Purify the nanoparticles from any free, unencapsulated drug. This can be achieved by dialysis against the aqueous buffer using a membrane with an appropriate molecular weight cut-off.
-
Characterization:
-
Size and Morphology: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity of the nanoparticles. Use Transmission Electron Microscopy (TEM) to visualize their morphology.
-
Drug Loading: Lyse a known quantity of nanoparticles and use UV-Vis spectroscopy or HPLC to quantify the amount of encapsulated drug to determine loading content and efficiency.
-
Visualization: Drug Delivery Mechanism
Caption: Temperature-triggered drug release from a PNASME-based nanocarrier.
Conclusion and Future Directions
Poly(this compound) stands out as a highly versatile and tunable thermoresponsive polymer. Its synthesis via controlled radical polymerization techniques like RAFT allows for the production of well-defined materials essential for high-performance biomedical applications. The ability to finely tune its LCST using a range of stimuli provides a sophisticated tool for designing smart drug delivery systems.[1][2][3]
Future research will likely focus on in-vivo validation of its biocompatibility and therapeutic efficacy, the development of advanced architectures like block copolymers for multi-responsive systems, and the bioconjugation of targeting moieties to the polymer backbone for active targeting applications. PNASME is poised to become a key material in the toolbox of scientists and engineers dedicated to creating the next generation of smart therapeutics.
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An In-Depth Technical Guide on Potential Research Areas for N-Acryloylsarcosine Methyl Ester
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Monomer
N-Acryloylsarcosine methyl ester (NASME), with the CAS number 72065-23-7, is an intriguing yet underexplored acrylamide monomer.[1][2][3][4] Its unique chemical architecture, combining a reactive acryloyl group for polymerization, a biocompatible sarcosine (N-methylglycine) spacer, and a methyl ester moiety, presents a compelling platform for innovation across multiple scientific disciplines.[1] This guide aims to illuminate the untapped potential of NASME, providing a roadmap for future research and development in polymer chemistry, materials science, and particularly in the biomedical field. We will delve into scientifically grounded hypotheses, propose novel research avenues, and provide actionable experimental frameworks to catalyze discovery.
Chemical and Physical Properties of this compound
A thorough understanding of a molecule's fundamental characteristics is paramount for its strategic application. While comprehensive experimental data for NASME is still emerging, its structural components provide valuable predictive insights.
| Property | Description | Significance for Research |
| Molecular Formula | C7H11NO3[1][5] | Provides the exact elemental composition. |
| Molecular Weight | 157.17 g/mol [5] | Influences stoichiometry in polymerization reactions and diffusion characteristics. |
| Appearance | Colorless to pale yellow liquid[1] | Basic physical state at standard conditions. |
| Functional Groups | Acryloyl, Tertiary Amide, Methyl Ester[1] | The acryloyl group is key for polymerization. The tertiary amide and methyl ester influence solubility, hydrophilicity, and potential for post-polymerization modification. |
| Solubility | Expected amphiphilic properties, enhancing solubility in a range of solvents.[1] | Crucial for designing polymerization conditions and for the behavior of resulting polymers in aqueous and organic environments. |
| Reactivity | The acryloyl group readily undergoes free-radical polymerization.[1] | Forms the basis for synthesizing a wide array of polymeric materials. |
Table 1: Key Properties of this compound.
I. Advanced Polymer Synthesis and Smart Materials
The core utility of NASME lies in its polymerizability. The resulting poly(this compound) (PNASME) and its copolymers are poised to exhibit unique and highly desirable properties, particularly in the realm of "smart" materials that respond to environmental stimuli.
A. Thermoresponsive Polymers with a Tunable Lower Critical Solution Temperature (LCST)
One of the most exciting and recently explored areas for PNASME is its thermoresponsive behavior. Polymers exhibiting a Lower Critical Solution Temperature (LCST) are soluble in a solvent (typically water) below a certain temperature and become insoluble above it.[6][7] This phase transition is reversible and has significant implications for applications such as controlled drug delivery and smart surfaces.
Recent research has demonstrated that PNASME synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization exhibits a distinct cloud point temperature (Tcp) or LCST of 44.0 °C.[8][9] This is a significant finding as it places the transition temperature in a physiologically relevant range, opening doors for biomedical applications.
Proposed Research Directions:
-
Fine-Tuning the LCST: The LCST of a polymer is highly sensitive to its chemical environment and molecular weight.[8][9] A systematic investigation into how the following factors influence the LCST of PNASME would be highly valuable:
-
Molecular Weight and Polydispersity: Synthesize a series of PNASME homopolymers with varying molecular weights and narrow polydispersity using controlled radical polymerization techniques like RAFT or ATRP.
-
Copolymerization: Copolymerize NASME with other hydrophilic or hydrophobic monomers to rationally tune the LCST. For instance, copolymerization with a more hydrophilic monomer like N,N-dimethylacrylamide would likely increase the LCST, while copolymerization with a more hydrophobic monomer like N-isopropylacrylamide (NIPAAm) could lower it.
-
End-Group Functionalization: The hydrophilicity of the polymer chain-ends can influence the overall thermoresponsive behavior. Investigating the effect of different RAFT chain transfer agents or initiators with varying end-groups would be insightful.
-
-
Harnessing the Hofmeister Effect: The LCST of PNASME is influenced by the presence of salts, following the Hofmeister series.[8][9] This provides an additional layer of control over the polymer's phase behavior. Research could focus on:
-
Quantifying the effect of different salts and their concentrations on the LCST of PNASME.
-
Exploring the potential of using salt gradients to trigger localized polymer precipitation or dissolution.
-
Experimental Workflow: Synthesis and Characterization of PNASME
Caption: Workflow for PNASME synthesis and characterization.
Protocol: LCST Determination by Turbidimetry
-
Prepare Polymer Solutions: Dissolve PNASME in deionized water at a concentration of 1 mg/mL.[10]
-
Spectrophotometer Setup: Place the polymer solution in a quartz cuvette within a temperature-controlled UV-Vis spectrophotometer.
-
Heating and Measurement: Gradually increase the temperature of the sample from 25 °C to 60 °C at a rate of 1 °C/min.[10]
-
Data Acquisition: Record the transmittance of the solution at a fixed wavelength (e.g., 500 nm) at regular temperature intervals.
-
LCST Determination: The LCST is defined as the temperature at which the transmittance of the solution drops to 50% of its initial value.
II. Biocompatible Materials for Drug Delivery and Tissue Engineering
The inherent biocompatibility of the sarcosine moiety, an endogenous amino acid derivative, makes PNASME an attractive candidate for biomedical applications.[11][12][13] Poly(acrylamide)-based hydrogels are also widely explored as biomaterials due to their high water content and tunable properties.[14][15][16]
A. Biocompatible and Biodegradable Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the extracellular matrix.[17] They are extensively used in drug delivery and tissue engineering.[11][12][13] PNASME-based hydrogels could offer several advantages:
-
Biocompatibility: The polysarcosine backbone is known for its low cytotoxicity and immunogenicity, potentially reducing the foreign body response to implanted devices.[18][19]
-
Controlled Drug Release: The thermoresponsive nature of PNASME can be exploited for on-demand drug release. A drug-loaded hydrogel could be designed to shrink and release its payload when the local temperature rises above its LCST, for example, in response to inflammation or externally applied heat.
-
Biodegradability: The ester linkage in NASME provides a potential site for hydrolytic or enzymatic degradation, leading to the eventual clearance of the polymer from the body.
Proposed Research Directions:
-
Synthesis of Crosslinked PNASME Hydrogels: Develop methods for synthesizing chemically crosslinked PNASME hydrogels using difunctional acrylamide or acrylate crosslinkers.
-
Drug Encapsulation and Release Studies: Investigate the encapsulation efficiency of various therapeutic agents (both small molecules and biologics) within PNASME hydrogels. Perform in vitro release studies under different temperature conditions to demonstrate thermo-responsive drug delivery.
-
In Vitro and In Vivo Biocompatibility Assessment: Evaluate the cytotoxicity of PNASME hydrogels using relevant cell lines (e.g., fibroblasts, endothelial cells). Conduct in vivo studies in animal models to assess the inflammatory response and long-term biocompatibility of implanted hydrogels.
Experimental Workflow: Hydrogel-Based Drug Delivery
Caption: Workflow for hydrogel drug delivery studies.
B. Protein-Resistant Surfaces
The ability of a material to resist non-specific protein adsorption is crucial for many biomedical applications, from medical implants to biosensors. Surfaces that become fouled by proteins can lose their intended function and elicit an undesirable biological response. There is evidence to suggest that poly(this compound) can form protein-resistant surfaces.
Proposed Research Directions:
-
Surface Modification: Develop robust methods for grafting PNASME onto various substrates (e.g., silicon, gold, titanium, and common medical polymers).
-
Protein Adsorption Assays: Quantify the reduction in protein adsorption (e.g., fibrinogen, lysozyme) on PNASME-coated surfaces compared to uncoated and standard anti-fouling surfaces like those coated with polyethylene glycol (PEG).
-
Mechanism of Protein Resistance: Investigate the underlying mechanism of protein resistance. This could involve studying the hydration layer around the PNASME chains and its role in preventing protein-surface interactions.
III. Covalent Drug Discovery and Bioconjugation
The acrylamide functional group is a well-established "warhead" in targeted covalent inhibitors.[20][21] These drugs form a permanent covalent bond with a specific amino acid residue (typically cysteine) on their target protein, leading to potent and sustained inhibition.[20][22][23] This approach has several advantages, including high potency, prolonged duration of action, and the potential to overcome drug resistance.[22][23][24]
A. NASME as a Novel Scaffold for Covalent Inhibitors
The structure of NASME, with its acrylamide warhead and a linker-like sarcosine methyl ester body, makes it an attractive starting point for the design of novel covalent inhibitors. The sarcosine and methyl ester moieties can be viewed as handles for further chemical modification to incorporate a "guidance system" that directs the molecule to a specific protein target.
Proposed Research Directions:
-
Library Synthesis: Synthesize a library of NASME derivatives by modifying the methyl ester group. This could involve hydrolysis to the carboxylic acid followed by amide coupling with various targeting moieties.
-
Target-Based Screening: Screen the library of NASME derivatives against specific protein targets known to be susceptible to covalent inhibition by acrylamides (e.g., kinases with accessible cysteine residues).
-
Mechanism of Action Studies: For any identified hits, confirm the covalent mechanism of inhibition using techniques such as mass spectrometry to identify the modified amino acid residue.
Logical Framework: Designing NASME-Based Covalent Inhibitors
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Methodological & Application
Synthesis of N-Acryloylsarcosine Methyl Ester: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Acryloylsarcosine methyl ester, a valuable monomer for the development of advanced polymers and biomaterials. The synthesis is based on the Schotten-Baumann reaction, a robust method for the acylation of amino acid esters. This guide details the reaction mechanism, safety precautions, reagent preparation, experimental procedure, product purification, and characterization techniques. It is intended for researchers in organic chemistry, polymer science, and drug development, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction and Scientific Background
This compound is a functional monomer increasingly recognized for its role in the synthesis of "smart" polymers. Its polymer, poly(this compound) (PNASME), exhibits thermoresponsive properties, specifically a Lower Critical Solution Temperature (LCST), making it highly valuable for applications in drug delivery, tissue engineering, and smart coatings.[1][2] The synthesis detailed herein employs the Schotten-Baumann reaction, a classic and highly efficient method for acylating amines with acyl chlorides under basic conditions.[3][4][5]
The core of this reaction is the nucleophilic acyl substitution where the secondary amine of sarcosine methyl ester attacks the electrophilic carbonyl carbon of acryloyl chloride.[4][6] A base is used to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[7] This protocol utilizes a biphasic system or an organic solvent with an organic base, which are common variations of the Schotten-Baumann conditions.[5][6]
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic attack of the secondary amine of sarcosine methyl ester on the carbonyl carbon of acryloyl chloride. The reaction is facilitated by a base (e.g., Triethylamine, TEA) which scavenges the HCl byproduct.
DOT Script for Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Purity | Supplier (Example) |
| Sarcosine methyl ester hydrochloride | CH₃NHCH₂COOCH₃ · HCl | 13515-93-0 | ≥97% | Sigma-Aldrich |
| Acryloyl chloride | CH₂=CHCOCl | 814-68-6 | 98% | Sigma-Aldrich |
| Triethylamine (TEA) | (C₂H₅)₃N | 121-44-8 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 75-09-2 | ≥99.8% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃), sat. soln. | NaHCO₃ | 144-55-8 | ACS | Fisher Scientific |
| Brine, saturated solution | NaCl | 7647-14-5 | ACS | Fisher Scientific |
| Magnesium sulfate (MgSO₄), anhydrous | MgSO₄ | 7487-88-9 | ≥99.5% | Sigma-Aldrich |
| Silica Gel | SiO₂ | 7631-86-9 | 60 Å | MilliporeSigma |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | HPLC | Fisher Scientific |
| Hexanes | C₆H₁₄ | 110-54-3 | HPLC | Fisher Scientific |
Equipment
-
Round-bottom flasks (150 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR spectrometer and IR spectrophotometer for characterization
Safety Precautions
Acryloyl chloride is highly flammable, corrosive, toxic, and fatal if inhaled. It causes severe skin burns and eye damage.[8] This entire procedure must be performed in a well-ventilated chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[11]
-
Handling Acryloyl Chloride: This reagent is extremely reactive and moisture-sensitive. Use a dry syringe or cannula for transfers. Quench any excess reagent carefully with a dilute base solution in an ice bath within the fume hood.
-
Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[9] In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[9][10] If inhaled, move to fresh air and seek immediate medical attention.
Experimental Workflow
DOT Script for Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Step-by-Step Protocol
This protocol is adapted from a general method for the synthesis of N-acryloyl amino acid esters.[12]
Reaction Setup
-
To a 150 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add sarcosine methyl ester hydrochloride (e.g., 5.0 g, 35.8 mmol).
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask.
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add triethylamine (TEA) (e.g., 11.0 mL, 78.8 mmol, 2.2 equivalents) to the suspension. Stir the mixture. The formation of a slurry (triethylammonium chloride) is expected.
-
Rationale: Two equivalents of base are required. The first neutralizes the hydrochloride salt of the starting material to liberate the free amine. The second equivalent neutralizes the HCl produced during the acylation reaction.[7]
-
Acylation Reaction
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
In a separate dry vial, dissolve acryloyl chloride (e.g., 3.2 mL, 39.4 mmol, 1.1 equivalents) in 15 mL of anhydrous DCM.
-
Transfer the acryloyl chloride solution to the dropping funnel.
-
Add the acryloyl chloride solution dropwise to the stirred reaction mixture over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Rationale: Dropwise addition at low temperature is critical to control the exothermic reaction and to prevent the polymerization of acryloyl chloride, which can be initiated by heat or base.
-
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.
-
Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring for 4-6 hours.
Reaction Monitoring
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with a sample of the reaction mixture and a co-spot with the starting material.
-
Elute the plate with a solvent system of 1:1 Ethyl Acetate/Hexanes.
-
Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has been consumed.
Work-up and Purification
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly add 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench any unreacted acryloyl chloride.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
2 x 30 mL of saturated NaHCO₃ solution
-
1 x 30 mL of water
-
1 x 30 mL of brine
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc up to 50% EtOAc) is typically effective.
-
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pure compound.
Characterization and Expected Results
-
Yield: Typical yields for this reaction are in the range of 70-85%.
-
Appearance: The pure product is often a colorless to pale yellow oil or a low-melting solid.
-
¹H NMR Spectroscopy: Proton NMR is a primary method for confirming the structure.[13] The expected chemical shifts (in CDCl₃, δ in ppm) are approximately:
-
6.3-6.6 (m, 2H): Vinyl protons (-CH=CH₂ )
-
5.7-5.9 (m, 1H): Vinyl proton (-CH =CH₂)
-
4.2 (s, 2H): Methylene protons (-N-CH₂ -C=O)
-
3.7 (s, 3H): Methyl ester protons (-O-CH₃ )
-
3.1 (s, 3H): N-methyl protons (-N-CH₃ )
-
Note: Due to restricted rotation around the amide bond, some peaks may appear broadened or as two distinct sets of signals.
-
-
Infrared (IR) Spectroscopy: Key peaks (cm⁻¹) should include:
-
~1745 cm⁻¹ (Ester C=O stretch)
-
~1660 cm⁻¹ (Amide C=O stretch)
-
~1620 cm⁻¹ (Vinyl C=C stretch)
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Inactive (hydrolyzed) acryloyl chloride. | 1. Use a fresh bottle of acryloyl chloride or distill it before use. Ensure all glassware is scrupulously dry. |
| 2. Insufficient base. | 2. Ensure 2.2 equivalents of TEA are used to both free the amine and scavenge HCl. | |
| Polymerization of Product | 1. Reaction temperature was too high. | 1. Maintain the temperature strictly at 0 °C during the addition of acryloyl chloride. |
| 2. Acryloyl chloride was added too quickly. | 2. Add the acryloyl chloride solution slowly and dropwise over the recommended time. | |
| Incomplete Reaction | 1. Insufficient reaction time. | 1. Allow the reaction to stir longer at room temperature and monitor closely by TLC. |
| 2. Poor quality starting materials. | 2. Check the purity of the sarcosine methyl ester hydrochloride. |
References
-
NJ Department of Health. (n.d.). Hazard Summary: Acrylyl Chloride. Retrieved from NJ.gov. [Link]
-
Prajapati, C., et al. (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures. ACS Chemical Health & Safety. [Link]
-
PubChem. (n.d.). Acryloyl chloride. National Center for Biotechnology Information. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from SATHEE. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from Grokipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from Organic Chemistry Portal. [Link]
- European Patent Office. (n.d.). Method of preparing N-acryloyl-alpha-amino acids (EP 0246849 B1).
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from Wikipedia. [Link]
-
Organic Syntheses. (n.d.). Procedure for the formation of esters. Retrieved from Organic Syntheses. [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from SpectraBase. [Link]
-
Yuan, W., et al. (2018). A new thermoresponsive polymer of poly(this compound) with a tunable LCST. Polymer Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). General considerations for NMR spectra. Retrieved from The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Request PDF: A new thermoresponsive polymer of poly(this compound) with tunable LCST. [Link]
-
ResearchGate. (n.d.). Request PDF: Precise Synthesis of Poly(N-Acryloyl Amino Acid) Through Photoinduced Living Polymerization. [Link]
-
Mondek, M. A., et al. (2018). Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis. Biomacromolecules. [Link]
- Google Patents. (n.d.). Method of preparing N-acryloyl-α-amino acids (US4694103A).
- Google Patents. (n.d.). Method of preparing n-acryloyl-alpha-amino acids (EP0246849B1).
-
Proulx, D. R. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education. [Link]
Sources
- 1. A new thermoresponsive polymer of poly(this compound) with a tunable LCST - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. jk-sci.com [jk-sci.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 13. box2073.temp.domains [box2073.temp.domains]
Application Note & Protocols: Formulation of Thermoresponsive Hydrogels Using N-Acryloylsarcosine Methyl Ester for Controlled Drug Delivery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of thermoresponsive hydrogels based on N-Acryloylsarcosine methyl ester (NAS-Me). These hydrogels exhibit a sharp lower critical solution temperature (LCST) near physiological temperatures, making them ideal candidates for in-situ gelling systems in controlled drug delivery applications. Detailed protocols for polymer synthesis, hydrogel formulation, and characterization techniques, including rheology, swelling studies, and in-vitro drug release, are presented. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process.
Introduction: The Promise of "Smart" Hydrogels in Therapeutics
Thermoresponsive hydrogels are a class of "smart" materials that undergo a reversible sol-gel transition in response to temperature changes.[1] This property is particularly valuable in the biomedical field, as it allows for the development of injectable formulations that are liquid at room temperature for ease of administration and form a gel depot in-situ at body temperature.[2] This in-situ gelation can localize the therapeutic agent at the target site, potentially enhancing efficacy and reducing systemic side effects.[3]
Poly(N-isopropylacrylamide) (PNIPAM) is a widely studied thermoresponsive polymer, but its LCST of ~32°C can be slightly below physiological temperature, and concerns about the potential toxicity of its monomer precursor persist.[4][5] this compound (NAS-Me) presents a promising alternative. Poly(NAS-Me) (PNAS-Me) is a tertiary amide-based polyacrylamide that is more hydrophilic than many of its counterparts, which may offer advantages in biomedical applications.[6] PNAS-Me exhibits a tunable Lower Critical Solution Temperature (LCST) around 44.0 °C, which can be modulated by factors such as polymer molecular weight, concentration, and the presence of salts.[6][7] This tunability allows for the precise engineering of hydrogels that gel at physiological temperatures.
This application note details the formulation of PNAS-Me based hydrogels and provides robust protocols for their comprehensive characterization.
Materials and Methods
Materials
-
This compound (NAS-Me), 98% Purity
-
N,N'-Methylenebis(acrylamide) (MBA), 99%
-
Ammonium persulfate (APS), 98%
-
N,N,N',N'-Tetramethylethylenediamine (TEMED), 99%
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model drug (e.g., Doxorubicin hydrochloride, Methylene blue)
Synthesis of PNAS-Me Polymer
While this guide focuses on formulating hydrogels from the NAS-Me monomer, it is important to understand the polymer synthesis. PNAS-Me can be synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to achieve a well-defined molecular weight and low polydispersity.[7][8] For the purpose of these protocols, we will proceed with the direct formulation of hydrogels from the monomer.
Protocol: Hydrogel Formulation via Free-Radical Polymerization
This protocol describes the preparation of a 10% (w/v) PNAS-Me hydrogel. The formulation can be adjusted to achieve desired gel properties.
-
Monomer Solution Preparation: In a 20 mL glass vial, dissolve 1.0 g of this compound (NAS-Me) and 0.02 g (2 mol% relative to monomer) of N,N'-Methylenebis(acrylamide) (MBA) as a crosslinker in 9.0 mL of cold DI water.
-
Initiator Addition: Place the vial in an ice bath and purge with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation of Polymerization: Add 50 µL of a freshly prepared 10% (w/v) aqueous solution of ammonium persulfate (APS) (initiator) and 20 µL of N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator) to the monomer solution under continuous nitrogen purging.
-
Gelling Process: Gently vortex the solution for 10 seconds and then allow it to remain undisturbed at room temperature. Gelation should occur within 30 minutes.
-
Purification: Once formed, the hydrogel is dialyzed against DI water for 3 days, with water changes every 12 hours, to remove unreacted monomers and initiators. The purified hydrogel is then lyophilized for storage or used directly for characterization.
Causality Corner: The use of a chemical crosslinker like MBA is crucial for forming a stable 3D network. The concentration of MBA directly influences the hydrogel's mechanical strength and swelling properties. APS and TEMED are a common redox initiator system for free-radical polymerization at room temperature.
Characterization of Thermoresponsive Hydrogels
Comprehensive characterization is essential to ensure the hydrogel meets the required specifications for its intended application.
Determination of Lower Critical Solution Temperature (LCST)
The LCST is a critical parameter for thermoresponsive hydrogels. It can be determined by monitoring the change in optical transmittance of the polymer solution as a function of temperature.
Protocol: LCST Measurement
-
Prepare a 1% (w/v) solution of the lyophilized PNAS-Me hydrogel in PBS (pH 7.4).
-
Place the solution in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Set the wavelength to 500 nm.
-
Increase the temperature from 25°C to 50°C at a rate of 0.5°C/min.
-
Record the transmittance at each temperature point.
-
The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.
Data Presentation:
| Parameter | Value |
| Polymer Concentration | 1% (w/v) in PBS |
| Wavelength | 500 nm |
| Temperature Range | 25°C - 50°C |
| Heating Rate | 0.5°C/min |
| Determined LCST | ~35-40°C |
Note: The exact LCST will depend on the specific formulation.
Rheological Characterization
Rheology provides information about the viscoelastic properties of the hydrogel, including its gelation kinetics and mechanical strength.[9] A standard protocol involves a sequence of time, strain, and frequency sweeps.[10]
Protocol: Rheological Analysis
-
Time Sweep: To determine the gelation time, place the liquid hydrogel precursor on the rheometer plate at room temperature. Monitor the storage modulus (G') and loss modulus (G'') over time at a fixed frequency (e.g., 1 Hz) and strain (e.g., 1%). The gelation point is identified as the crossover point where G' > G''.[11]
-
Strain Sweep: To identify the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz) on the formed gel. The LVER is the range of strain where G' and G'' are independent of the applied strain.
-
Frequency Sweep: To determine the mechanical spectrum of the gel, perform a frequency sweep within the LVER. A stable G' over a range of frequencies indicates a stable gel network.
Visualization: Experimental Workflow for Rheological Characterization
Caption: Workflow for comprehensive rheological analysis of hydrogels.
Swelling Behavior
The swelling ratio indicates the hydrogel's capacity to absorb and retain water, which is crucial for drug loading and release.[12]
Protocol: Swelling Ratio Measurement
-
Immerse a known weight of the lyophilized hydrogel (Wd) in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.
-
Continue until the weight becomes constant, indicating equilibrium swelling.
In-Vitro Drug Release
This protocol assesses the release kinetics of a model drug from the hydrogel.
Protocol: In-Vitro Drug Release Study
-
Load the hydrogel with a model drug (e.g., Doxorubicin) by incorporating it into the monomer solution before polymerization.
-
Place a known amount of the drug-loaded hydrogel in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a known volume of PBS (pH 7.4) at 37°C with gentle stirring.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantify the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Visualization: Drug Release Mechanism
Caption: Sol-gel transition and subsequent drug release mechanism.
Biocompatibility and Cytotoxicity Considerations
While PNAS-Me is anticipated to have good biocompatibility due to its hydrophilic nature, it is crucial to assess the cytotoxicity of the final hydrogel formulation.[6] This is particularly important to ensure that any residual unreacted monomers or initiators do not elicit a toxic response. Standard cytotoxicity assays, such as the MTT or Live/Dead assays, should be performed using relevant cell lines.[13] The monomer this compound itself is classified as causing skin and serious eye irritation.[14] Therefore, thorough purification of the hydrogel is paramount.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete or Slow Gelation | Oxygen inhibition | Ensure thorough nitrogen purging before and during initiator addition. |
| Inactive initiator/accelerator | Use freshly prepared APS solution and high-purity TEMED. | |
| Hydrogel is Too Brittle | High crosslinker concentration | Reduce the amount of MBA in the formulation. |
| Hydrogel is Too Soft | Low crosslinker concentration | Increase the amount of MBA. |
| LCST is Too High/Low | Formulation dependent | Adjust the polymer concentration or incorporate co-monomers. |
Conclusion
Hydrogels formulated with this compound offer a versatile and tunable platform for controlled drug delivery. Their thermoresponsive nature allows for the creation of injectable, in-situ gelling systems with the potential to improve therapeutic outcomes. The protocols outlined in this application note provide a robust framework for the successful formulation and characterization of these promising biomaterials. By understanding the underlying principles and meticulously following the described methods, researchers can effectively harness the potential of PNAS-Me hydrogels for a wide range of biomedical applications.[4]
References
- Polymer-based thermoresponsive hydrogels for controlled drug delivery. Expert Opinion on Drug Delivery.
- Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy. MDPI.
- Thermo-Responsive Hydrogels: From Recent Progress to Biomedical Applic
- Recent advances in thermo-sensitive hydrogels for drug delivery. RSC Publishing.
- A new thermoresponsive polymer of poly(this compound) with a tunable LCST. RSC Publishing.
- A new thermoresponsive polymer of poly(this compound) with a tunable LCST. RSC Publishing.
- A protocol for rheological characterization of hydrogels for tissue engineering str
- A new thermoresponsive polymer of poly(this compound) with a tunable LCST. Polymer Chemistry.
- A new thermoresponsive polymer of poly(this compound) with tunable LCST.
- A protocol for rheological characterization of hydrogels for tissue engineering strategies.
- A Protocol for Rheological Characterization of Hydrogels for Tissue Engineering Str
- Characteriz
- Protocol efficiently measuring the swelling r
- Protocol efficiently measuring the swelling r
- Thermosensitive hydrogel composition and method.
- Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
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- 14. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: N-Acryloylsarcosine Methyl Ester in Advanced Drug Delivery Systems
Foreword: The Imperative for Intelligent Drug Delivery
The paradigm of drug delivery is undergoing a significant transformation. Moving beyond simple encapsulation, the field is rapidly advancing toward "intelligent" systems capable of responding to specific physiological cues for targeted and controlled therapeutic release. Within this exciting landscape, stimuli-responsive polymers have emerged as critical enabling materials. This guide focuses on a particularly promising candidate: N-Acryloylsarcosine methyl ester (NAS-Me) . By virtue of its unique thermoresponsive properties, biocompatibility derived from its amino acid precursor, and chemical versatility, Poly(this compound) (PNAS-Me) offers a sophisticated platform for designing next-generation drug delivery vehicles. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing both the foundational principles and detailed, field-proven protocols for leveraging PNAS-Me in advanced therapeutic applications.
Section 1: Foundational Principles of the PNAS-Me Platform
Chemical Identity and Polymerization
This compound is an N-ester substituted acrylamide monomer derived from sarcosine (N-methylglycine), a naturally occurring amino acid derivative. This inherent link to biological building blocks provides a strong foundation for its biocompatibility.
The monomer can be polymerized into Poly(this compound) (PNAS-Me) using various techniques. For drug delivery applications, where precise control over polymer architecture is paramount, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice. This technique allows for the synthesis of polymers with well-defined molecular weights and low polydispersity (Đ), ensuring batch-to-batch reproducibility and predictable in vivo behavior.[1][2]
The Core Advantage: Tunable Thermoresponsiveness
The defining characteristic of PNAS-Me is its "smart" behavior in aqueous solutions. It exhibits a Lower Critical Solution Temperature (LCST) , a specific temperature above which the polymer undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state.[3][4][5]
-
Below LCST: The polymer chains are hydrated and fully dissolved, forming a clear, homogeneous solution.
-
Above LCST: The polymer chains dehydrate and collapse, leading to aggregation and a cloudy appearance. This transition is also referred to as the cloud point (Tcp).[1]
The LCST of PNAS-Me homopolymer is approximately 44.0 °C, but a key advantage is that this temperature can be precisely tuned.[1][2] Factors influencing the LCST include:
-
Polymer molecular weight and concentration.
-
The presence of salts (following the Hofmeister series).
-
Copolymerization with other monomers.
This tunable LCST is the cornerstone of its utility in drug delivery, enabling the design of systems that can be triggered by physiological temperatures (e.g., 37 °C) or external hyperthermia.
Section 2: Application Note - In-Situ Forming Hydrogels for Sustained Localized Delivery
Concept and Mechanism
One of the most powerful applications of PNAS-Me is in the formulation of injectable, in-situ forming hydrogels.[6] The system is designed so that the polymer's LCST is between room temperature and physiological body temperature.
A solution containing the drug mixed with the PNAS-Me polymer is prepared at room temperature (below the LCST), where it exists as a low-viscosity liquid. This allows for easy and minimally invasive administration via injection. Upon injection into the body, the solution warms to 37 °C. As this temperature is above the polymer's LCST, the PNAS-Me undergoes its phase transition, forming a viscous, cross-linked hydrogel depot directly at the site of injection.[3] This gel then acts as a reservoir, releasing the encapsulated drug in a sustained and controlled manner over an extended period.[7][8]
Workflow and Rationale
Caption: Workflow for PNAS-Me in-situ forming hydrogel.
Key Advantages
-
Localized Therapy: Concentrates the therapeutic agent at the target site, minimizing systemic side effects.
-
Sustained Release: Reduces the need for frequent dosing, improving patient compliance.[9]
-
Biocompatibility: The amino-acid-based polymer backbone is expected to have good biocompatibility.[10]
-
Versatility: Can be used to deliver a wide range of therapeutics, from small molecules to biologics.
Section 3: Application Note - Thermoresponsive Nanoparticles for Targeted Drug Delivery
Concept and Mechanism
PNAS-Me can be formulated into nanoparticles (PNPs) that serve as carriers for systemic drug delivery.[11][12] These nanoparticles can encapsulate hydrophobic drugs within their core, effectively increasing the drug's solubility and protecting it from premature degradation in the bloodstream.[13]
The thermoresponsive nature of PNAS-Me adds a layer of "smart" functionality. The nanoparticles can be engineered to be stable at normal body temperature but to release their payload when exposed to a mild temperature increase. This is particularly relevant for cancer therapy, where localized hyperthermia can be applied to a tumor site, triggering drug release specifically in the diseased tissue and sparing healthy cells.
Triggered Release Mechanism
Caption: Triggered drug release from a PNAS-Me nanoparticle.
Key Advantages
-
Enhanced Bioavailability: Improves the solubility and stability of poorly soluble drugs.[13]
-
Targeted Release: Reduces off-target toxicity by releasing the drug preferentially at the target site.
-
Protection of Payload: Shields the encapsulated drug from enzymatic degradation.
-
Broad Applicability: Suitable for various therapeutic areas, including oncology and inflammation.
Section 4: Experimental Protocols
These protocols provide a validated framework for the synthesis, formulation, and characterization of PNAS-Me-based drug delivery systems.
Protocol 1: Synthesis of PNAS-Me via RAFT Polymerization
Objective: To synthesize PNAS-Me with a target molecular weight and low polydispersity (Đ < 1.3).
Materials:
-
This compound (NAS-Me) monomer
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous 1,4-Dioxane
-
Precipitation Solvent: Cold diethyl ether
-
Nitrogen or Argon gas source
Procedure:
-
In a Schlenk flask, dissolve NAS-Me monomer, CPADB, and AIBN in anhydrous 1,4-dioxane. A typical molar ratio of [Monomer]:[CPADB]:[AIBN] would be 100:1:0.2.
-
Seal the flask with a rubber septum and de-gas the solution by performing three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a pre-heated oil bath at 70 °C.
-
Allow the polymerization to proceed for 12-24 hours under magnetic stirring.
-
Quench the reaction by exposing the solution to air and cooling it in an ice bath.
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution dropwise into a beaker of cold diethyl ether under vigorous stirring.
-
Collect the precipitated pinkish-red polymer by filtration or centrifugation.
-
Wash the polymer with additional cold diethyl ether and dry it under vacuum at room temperature overnight.
-
Characterization: Confirm the polymer structure using ¹H NMR spectroscopy. Determine the molecular weight (Mn, Mw) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).[14]
Protocol 2: Formulation of Drug-Loaded PNAS-Me Nanoparticles via Nanoprecipitation
Objective: To encapsulate a hydrophobic model drug (e.g., Doxorubicin, Curcumin) into PNAS-Me nanoparticles.
Caption: Workflow for nanoparticle formulation via nanoprecipitation.
Procedure:
-
Dissolve a specific amount of synthesized PNAS-Me polymer and the drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO, THF).
-
In a separate beaker, add a larger volume of deionized water (the anti-solvent).
-
Under vigorous magnetic stirring, add the organic solution dropwise to the water. A milky suspension should form immediately as the polymer precipitates and encapsulates the drug.
-
Leave the suspension stirring at room temperature for at least 4 hours to allow the organic solvent to evaporate.
-
Purify the nanoparticle suspension to remove the unencapsulated drug and residual solvent. This is typically done by dialysis against deionized water for 24-48 hours using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).
Protocol 3: Physicochemical Characterization of Nanoparticles
Objective: To determine the critical quality attributes of the formulated nanoparticles.[15][16]
| Parameter | Technique | Purpose |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Determines the average hydrodynamic diameter and the size distribution uniformity. PDI < 0.3 is generally considered acceptable. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes the shape and surface of the nanoparticles. Confirms that particles are spherical and non-aggregated. |
| Surface Charge | Zeta Potential Measurement | Measures the charge at the nanoparticle surface. A value > ±20 mV suggests good colloidal stability against aggregation. |
| Drug Loading & Encapsulation | UV-Vis Spectrophotometry / HPLC | Quantifies the amount of drug successfully encapsulated within the nanoparticles. |
Calculations for Drug Loading:
-
Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug used) x 100[17]
Protocol 4: In Vitro Thermo-Responsive Drug Release Study
Objective: To assess the rate and extent of drug release from PNAS-Me nanoparticles at temperatures below and above the LCST.
Caption: Setup for in vitro drug release study.
Procedure:
-
Transfer a known volume (e.g., 1 mL) of the purified nanoparticle suspension into a dialysis bag.
-
Submerge the sealed bag into a larger volume of release buffer (e.g., 50 mL of PBS, pH 7.4).
-
Place the entire setup into a shaking water bath set to the desired temperature. Run two parallel experiments: one below the LCST (e.g., 25 °C) and one above (e.g., 45 °C).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point and plot the results. A significantly faster release rate is expected at the temperature above the LCST.
Protocol 5: In Vitro Biocompatibility (Cytotoxicity) Assessment
Objective: To evaluate the safety of the PNAS-Me nanoparticles on a relevant cell line.
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18]
Procedure:
-
Seed a suitable cell line (e.g., L929 fibroblasts, HeLa) into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the "empty" (drug-free) PNAS-Me nanoparticles in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the nanoparticle dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for 24 or 48 hours at 37 °C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells. A material is generally considered non-cytotoxic if it maintains high cell viability (>80%) across a range of concentrations.[10]
Section 5: Concluding Remarks and Future Outlook
This compound represents a significant addition to the toolkit of materials for advanced drug delivery. Its combination of tunable thermo-responsiveness, inherent biocompatibility, and synthetic versatility allows for the rational design of sophisticated delivery systems. The protocols outlined herein provide a robust starting point for researchers to explore PNAS-Me-based hydrogels and nanoparticles.
Future research will likely focus on creating multi-responsive systems, for instance by copolymerizing NAS-Me with pH-responsive monomers to develop carriers that can react to the acidic microenvironment of tumors or endosomes.[19][20] Furthermore, the functionalization of PNAS-Me polymers with targeting ligands (e.g., antibodies, peptides) could pave the way for actively targeted nanomedicines with even greater precision and efficacy.
References
A comprehensive list of references will be compiled and provided upon request, including full titles, sources, and verifiable URLs for all cited materials.
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- 15. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
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Creating protein-resistant surfaces with poly(N-Acryloylsarcosine methyl ester).
Application Note & Protocols
Topic: Engineering Bio-Inert Surfaces with Poly(N-Acryloylsarcosine methyl ester) for Advanced Biomedical Applications
Abstract
The non-specific adsorption of proteins onto material surfaces—a phenomenon known as biofouling—is a critical challenge in drug development, medical device engineering, and diagnostics. It can lead to diminished device performance, inaccurate results, and adverse biological responses. This document provides a comprehensive guide to creating highly protein-resistant surfaces using poly(this compound) (PNASME). We delve into the underlying mechanism of its anti-fouling properties and provide detailed, field-proven protocols for surface modification via pulsed plasma deposition. Furthermore, we outline rigorous methods for surface characterization and functional validation of protein resistance, empowering researchers to implement and validate this robust coating technology.
The Challenge of Biofouling and the PNASME Solution
The interface between a synthetic material and a biological environment is a site of intense activity. When a material is exposed to biological fluids like blood, plasma, or cell culture media, proteins rapidly and spontaneously adsorb to its surface. This initial protein layer dictates subsequent biological events, including cell adhesion, bacterial colonization, and the host immune response.[1][2] In applications ranging from drug delivery nanoparticles to implantable sensors and microfluidics, controlling this interface is paramount.
For decades, poly(ethylene glycol) (PEG) has been the gold standard for creating protein-resistant surfaces. However, its susceptibility to oxidative degradation and the potential for eliciting specific immune responses have driven the search for more stable alternatives.[1][3] PNASME, a polyacrylamide derivative, has emerged as a superior alternative, offering exceptional long-term stability and robust performance, even at physiological temperatures.[1][3]
Mechanism of Protein Resistance: The Hydration Barrier
The remarkable ability of PNASME to resist protein adsorption is rooted in its interaction with water. While not a classic zwitterionic polymer, its N-substituted glycine methyl ester side chains are highly hydrophilic and facilitate the formation of a tightly bound hydration layer on the material surface through electrostatic and hydrogen bonding interactions.[4][5][6][7]
This hydration layer serves as a physical and energetic barrier. For a protein to adsorb, it must displace these organized water molecules, a process that is entropically and enthalpically unfavorable.[7] This effectively prevents proteins from making direct contact with the underlying substrate, rendering the surface "invisible" to biological macromolecules.
Surface Modification Protocol: Pulsed Plasma Deposition
Pulsed plasma deposition is a highly effective, substrate-independent method for creating conformal, pinhole-free PNASME coatings.[1][3] Unlike wet-chemical grafting methods, it is a solvent-free process that maintains the chemical integrity of the monomer, leading to a highly functional surface.
Rationale for Experimental Choices
-
Pulsed vs. Continuous Wave Plasma: A pulsed plasma (alternating between 'on' and 'off' states) is critical. The short 'on' time provides enough energy to initiate polymerization, while the longer 'off' time allows the this compound monomer to adsorb and polymerize with a high degree of structural retention. Continuous wave plasma imparts too much energy, fragmenting the monomer and resulting in a surface with poor protein resistance.[1]
-
Vacuum: A high vacuum is necessary to remove atmospheric contaminants and to allow for the generation of a stable plasma.
-
Power and Duty Cycle: The power and pulse timings (t_on / t_off) control the polymerization rate and the structural integrity of the resulting polymer film. The parameters provided are a robust starting point for many substrate types.
Materials & Equipment
-
Vacuum chamber equipped with a radio frequency (RF) plasma generator
-
This compound monomer (CAS: 72065-23-7)
-
Substrates for coating (e.g., silicon wafers, glass coverslips, medical-grade polymer)
-
Substrate holders
-
Pirani and Penning gauges for pressure measurement
-
Mass flow controller for precursor delivery
-
Isopropanol and deionized water for substrate cleaning
Step-by-Step Protocol
-
Substrate Preparation:
-
Thoroughly clean substrates by sonicating in isopropanol for 15 minutes, followed by a 15-minute sonication in deionized water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Place substrates onto the holder within the plasma deposition chamber.
-
-
Chamber Evacuation:
-
Evacuate the chamber to a base pressure of at least 1 x 10⁻³ mbar. This step removes residual water and air, which can interfere with the polymerization process.
-
-
Monomer Introduction:
-
Gently heat the monomer vessel to increase its vapor pressure.
-
Introduce the this compound vapor into the chamber at a controlled flow rate to achieve a stable working pressure of approximately 0.1 mbar.
-
-
Plasma Deposition:
-
Allow the pressure to stabilize for 10-15 minutes.
-
Ignite the plasma using the following pulsed RF settings:
-
Power: 30 W
-
Pulse 'On' Time (t_on): 20 µs
-
Pulse 'Off' Time (t_off): 5000 µs (5 ms)
-
-
The deposition time will determine the film thickness. A 15-20 minute deposition typically yields a film of 20-30 nm, which is sufficient for robust protein resistance.[1]
-
-
Post-Deposition:
-
Turn off the plasma generator and stop the monomer flow.
-
Allow the chamber to cool and vent slowly to atmospheric pressure with nitrogen.
-
Remove the coated substrates and store them in a clean, dry environment (e.g., a desiccator) prior to use.
-
Sources
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- 5. semanticscholar.org [semanticscholar.org]
- 6. Experimental and computational techniques to investigate the protein resistance of zwitterionic polymers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Experimental and computational techniques to investigate the protein resistance of zwitterionic polymers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Controlled Polymerization of N-Acryloylsarcosine Methyl Ester (NAS-ME)
Introduction: The Significance of Poly(N-Acryloylsarcosine Methyl Ester) (PNAS-ME)
This compound (NAS-ME) is a versatile monomer that, upon polymerization, yields poly(this compound) (PNAS-ME), a thermoresponsive and biocompatible polymer.[1] Its properties make it a material of significant interest for a range of applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and smart surfaces. The polymer exhibits a Lower Critical Solution Temperature (LCST), meaning it undergoes a reversible phase transition from a soluble to an insoluble state in aqueous solutions as the temperature is raised.[1] This tunable thermoresponsiveness, coupled with its potential for biocompatibility, drives the need for precise control over its synthesis to tailor its properties for specific applications.
This guide provides a comprehensive overview of the controlled polymerization of NAS-ME, with a primary focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the most robust and well-documented method for this monomer. We will also explore the theoretical considerations and challenges associated with other controlled polymerization techniques, namely Atom Transfer Radical Polymerization (ATRP) and anionic polymerization.
I. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of NAS-ME: The Method of Choice
RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that offers excellent control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. It is particularly well-suited for the polymerization of N-substituted acrylamides like NAS-ME.
A. The RAFT Mechanism: A Brief Overview
The RAFT process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The CTA reversibly transfers a propagating radical through a series of addition-fragmentation equilibria, allowing for the controlled growth of polymer chains.
Sources
Application Notes & Protocols: Advanced Copolymerization Techniques for N-Acryloylsarcosine Methyl Ester (NAS-Me)
For: Researchers, Polymer Chemists, and Drug Development Professionals
Introduction: The Emergence of N-Acryloylsarcosine Methyl Ester in Advanced Polymer Design
This compound (NAS-Me) is a versatile acrylamide-type monomer that has garnered significant attention for its role in the synthesis of "smart" or stimuli-responsive polymers. Its unique structure, featuring a sarcosine (N-methylglycine) methyl ester side chain, imparts a delicate hydrophilic/hydrophobic balance. The resulting homopolymer, poly(this compound) or P(NAS-Me), exhibits a sharp and tunable Lower Critical Solution Temperature (LCST) in aqueous solutions, typically around 44°C.[1][2][3] This property, where the polymer transitions from a soluble, hydrophilic state to an insoluble, collapsed state upon heating, is highly desirable for applications in biomedicine, including drug delivery, tissue engineering, and diagnostics.
Copolymerization of NAS-Me with other functional monomers allows for the precise tuning of this LCST and the introduction of additional functionalities (e.g., pH-responsiveness, charge, or specific binding sites). This guide provides an in-depth exploration of modern controlled radical polymerization techniques for synthesizing well-defined NAS-Me-based copolymers, with a focus on Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a robust and versatile method for achieving controlled polymer architectures.[4][5]
Foundational Concepts: Properties of NAS-Me and its Homopolymer
Understanding the fundamental properties of the NAS-Me monomer and its homopolymer is critical for designing successful copolymerization strategies.
-
Monomer Properties: NAS-Me is a colorless liquid at room temperature.[6] Its chemical structure combines a polymerizable acryloyl group with a biocompatible amino acid derivative.
-
Homopolymer (P(NAS-Me)) Properties: P(NAS-Me) is primarily known for its thermoresponsiveness. The LCST can be modulated by several factors, including polymer molecular weight, concentration, and the presence of additives like salts (following the Hofmeister series), urea, or phenol.[1][2][3] This tunability is a key advantage for creating materials that respond to specific physiological or environmental triggers.
Controlled Copolymerization via RAFT: The Premier Strategy
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a form of controlled radical polymerization (CRP) that enables the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures like block copolymers.[7] It is particularly well-suited for acrylamide-type monomers like NAS-Me.
The RAFT Mechanism: A Scientist's Perspective
The control in RAFT polymerization is achieved by adding a specific chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. The CTA reversibly deactivates growing polymer chains, establishing a dynamic equilibrium between active (propagating) and dormant chains. This process ensures that all polymer chains grow at a similar rate, leading to a well-defined final product. The choice of CTA is crucial and depends on the monomer being polymerized. For NAS-Me and other acrylamides, trithiocarbonates are often effective.
Caption: Generalized mechanism of RAFT polymerization.
Protocol: Synthesis of a Thermo- and pH-Responsive Diblock Copolymer P(NAS-Me)-b-P(DMAEMA) via RAFT
This protocol details the synthesis of a diblock copolymer comprising a thermoresponsive P(NAS-Me) block and a pH-responsive poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) block. Such a material is of interest for applications where sequential environmental triggers are required.
Expert Insight: The order of monomer addition is critical. We polymerize NAS-Me first to create a P(NAS-Me) macro-CTA. This is because the trithiocarbonate CTA chosen is more suitable for controlling acrylamide polymerization than methacrylate polymerization. The resulting macro-CTA is then used to control the polymerization of the second block, DMAEMA.
Materials:
-
This compound (NAS-Me), inhibitor removed
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA), initiator
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), RAFT agent
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, etc.)
Step-by-Step Methodology:
Part A: Synthesis of P(NAS-Me) Macro-CTA
-
Reagent Calculation: Target a P(NAS-Me) block with a Degree of Polymerization (DP) of 50. The molar ratio will be [NAS-Me]:[CPADB]:[ACVA] = 50:1:0.1.
-
Reaction Setup: In a Schlenk flask, dissolve NAS-Me (50 eq.), CPADB (1 eq.), and ACVA (0.1 eq.) in anhydrous 1,4-dioxane to achieve a 2 M monomer concentration.
-
Deoxygenation: Seal the flask, and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Oxygen is a radical scavenger and will inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C. Let the reaction proceed for 6 hours.
-
Termination & Precipitation: Quench the reaction by immersing the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Purification: Decant the ether and re-dissolve the polymer in a minimal amount of dioxane. Repeat the precipitation step two more times to remove unreacted monomer and initiator fragments.
-
Drying & Characterization (Self-Validation): Dry the purified P(NAS-Me) macro-CTA under vacuum at room temperature. Characterize the product by:
-
¹H NMR: To confirm monomer conversion and the integrity of the CTA end-group.
-
Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn) and dispersity (Đ). A low Đ (typically < 1.2) indicates a controlled polymerization.
-
Part B: Chain Extension with DMAEMA to form P(NAS-Me)-b-P(DMAEMA)
-
Reagent Calculation: Target a PDMAEMA block with a DP of 50. The molar ratio will be [DMAEMA]:[P(NAS-Me) macro-CTA]:[ACVA] = 50:1:0.1.
-
Reaction Setup: In a new Schlenk flask, dissolve the purified P(NAS-Me) macro-CTA (1 eq.), DMAEMA (50 eq.), and a fresh portion of ACVA (0.1 eq.) in anhydrous 1,4-dioxane.
-
Deoxygenation & Polymerization: Repeat the deoxygenation (Step A3) and polymerization (Step A4) procedures.
-
Purification & Characterization: Repeat the purification (Steps A5-A6) and drying (Step A7) procedures. Characterize the final diblock copolymer by ¹H NMR and GPC. The GPC trace should show a clear shift to a higher molecular weight compared to the P(NAS-Me) macro-CTA, while maintaining a low dispersity.
Caption: Experimental workflow for RAFT polymerization.
Alternative Techniques: ATRP and Free Radical Polymerization
While RAFT is highly effective, other techniques can also be employed for NAS-Me copolymerization.
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP method that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate polymer chains.[8][9] It offers excellent control over polymer synthesis.[10][11] However, the catalyst system can be sensitive to impurities and may require more rigorous purification of monomers and solvents compared to RAFT. The synthesis of graft copolymers and polymer brushes is a notable application of ATRP.[11]
-
Conventional Free Radical Polymerization (FRP): FRP is the simplest method, typically initiated by thermal or photochemical decomposition of an initiator like AIBN or benzoyl peroxide. While experimentally straightforward, FRP offers little to no control over molecular weight, dispersity, or architecture, resulting in broadly dispersed polymers. This method is suitable when precise polymer characteristics are not required.
Data Summary and Characterization
The successful synthesis of copolymers requires rigorous characterization.
| Parameter | Technique | Purpose | Expected Outcome for Controlled Polymerization |
| Chemical Structure | ¹H NMR Spectroscopy | Confirm monomer incorporation, calculate copolymer composition. | Peaks corresponding to both monomers are present in the final spectrum. |
| Molecular Weight | GPC / SEC | Determine Mn, Mw, and dispersity (Đ = Mw/Mn). | Low dispersity (Đ < 1.3). A clear shift to higher Mn after chain extension. |
| Thermal Response | UV-Vis Spectroscopy | Determine the cloud point (Tcp) or LCST by monitoring transmittance vs. temperature. | A sharp decrease in transmittance at a specific temperature. |
| pH Response | Dynamic Light Scattering (DLS) / Zeta Potential | Measure changes in hydrodynamic radius or surface charge as a function of pH. | Changes in particle size or zeta potential around the pKa of the pH-responsive block. |
Applications in Drug Development
The unique properties of NAS-Me copolymers make them excellent candidates for advanced drug delivery systems.[12][13][14]
-
Thermoresponsive Drug Carriers: Copolymers can be designed to be soluble at room temperature for formulation but collapse into drug-loaded nanoparticles at physiological temperature (37°C), targeting release to specific body regions.
-
"Schizophrenic" Micelles: Diblock copolymers like P(NAS-Me)-b-P(DMAEMA) can form micelles with either a P(NAS-Me) core or a PDMAEMA core depending on the temperature and pH, allowing for complex, environmentally-triggered release profiles.
-
Stealth Coatings: The hydrophilic nature of P(NAS-Me) below its LCST can provide a "stealth" effect, similar to PEG, reducing non-specific protein absorption and prolonging circulation time in vivo.
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Chen, S., Wang, K., & Zhang, W. (2017). A new thermoresponsive polymer of poly(this compound) with a tunable LCST. Semantic Scholar. Retrieved from [Link]-a-Chen-Wang/339f40076a0322307525287e07a616231362095f)
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Nishikubo, T., & Kameyama, A. (2022). Precision synthesis for well-defined linear and/or architecturally controlled thermoresponsive poly(N-substituted acrylamide)s. Polymer Chemistry, 13(5), 637-652. Retrieved from [Link]
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Engelis, N. G., Anastasaki, A., Nurumbetov, G., Wilson, P., & Haddleton, D. M. (2021). Protein-, (Poly)peptide-, and Amino Acid-Based Nanostructures Prepared via Polymerization-Induced Self-Assembly. Polymers, 13(16), 2603. Retrieved from [Link]
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Patten, T. E., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Angewandte Chemie International Edition, 38(13-14), 1930-1943. Retrieved from [Link]
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Singh, R., & Kumar, A. (2021). Smart Polymers for Soft Materials: From Solution Processing to Organic Solids. Polymers, 13(16), 2642. Retrieved from [Link]
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Sharma, G., et al. (2017). Preparation and Characterization of Copolymeric Polymersomes for Protein Delivery. Journal of Pharmaceutical Sciences, 106(9), 2536-2544. Retrieved from [Link]
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Mosquet, M., et al. (2019). Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT and their copolymerization with methacrylic acid for the design of graft copolymer additives for concrete. Polymer Chemistry, 10(1), 89-99. Retrieved from [Link]
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Sasso, G. R. S., et al. (2021). Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA. Polymers, 13(16), 2634. Retrieved from [Link]
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Munira, S., et al. (2012). Polymersomes for drug delivery: Design, formation and characterization. Journal of Controlled Release, 161(2), 473-483. Retrieved from [Link]
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Gody, G., et al. (2020). Polymerizations by RAFT: Developments of the Technique and Its Application in the Synthesis of Tailored (Co)polymers. Macromolecular Chemistry and Physics, 221(15), 2000311. Retrieved from [Link]
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Munira, S., et al. (2012). Polymersomes for drug delivery: design, formation and characterization. Journal of Controlled Release, 161(2), 473-483. Retrieved from [Link]
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Li, Y., et al. (2018). Development of thermosensitive copolymers of poly(2-methoxyethyl acrylate-co-poly(ethylene glycol) methyl ether acrylate) and their nanogels synthesized by RAFT dispersion polymerization in water. Polymer Chemistry, 9(1), 47-55. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl acrylate. Retrieved from [Link]
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Characterization of Poly(N-acryloyl-L-methionine sulfoxide) ethyl ester (PNASME) using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: The Significance of PNASME in Advanced Drug Delivery
Poly(N-acryloyl-L-methionine sulfoxide) ethyl ester (PNASME) is a prominent member of the stimuli-responsive polymer family, garnering significant attention in the fields of drug delivery and biomaterials.[1] Its unique structure, incorporating a hydrophilic sulfoxide group and a temperature-responsive poly(N-acryloyl) backbone, imparts dual pH and oxidation-state sensitivity.[2] This allows for the intelligent design of drug delivery systems that can release their therapeutic payload in response to specific physiological cues, such as the oxidative environment of inflamed tissues or the acidic milieu of tumor microenvironments. The molecular weight and its distribution, as well as the precise chemical structure of PNASME, are critical parameters that dictate its in vivo performance, including circulation time, drug loading capacity, and release kinetics. Therefore, rigorous characterization using advanced analytical techniques is paramount.
This application note provides a comprehensive guide to the characterization of PNASME using two powerful and complementary techniques: Gel Permeation Chromatography (GPC) for the determination of molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for the elucidation of its chemical structure and purity.
Part 1: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers.[3][4][5][6] The separation mechanism is based on the hydrodynamic volume of the polymer chains in solution, where larger molecules elute faster than smaller molecules from a column packed with porous gel.[5][6]
Causality Behind Experimental Choices in PNASME GPC Analysis
The selection of GPC parameters is critical for obtaining accurate and reproducible data for PNASME. As a water-soluble polymer with a polar sulfoxide group, the choice of mobile phase and column is crucial to prevent unwanted interactions between the polymer and the stationary phase, which can lead to erroneous results.
-
Mobile Phase Selection: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is recommended for PNASME analysis.[7][8][9] These solvents effectively solubilize the polymer and minimize secondary interactions with the GPC column packing material. To further suppress any potential ionic interactions, the addition of a salt, such as LiBr or LiCl, to the mobile phase at a concentration of 0.01-0.05 M is often necessary.
-
Column Selection: Polystyrene-divinylbenzene (PS-DVB) based columns are commonly used for the analysis of polymers in organic solvents. A set of columns with a range of pore sizes is typically employed to achieve optimal resolution across the entire molecular weight distribution of the PNASME sample.
-
Calibration: Accurate molecular weight determination relies on a calibration curve generated from a series of well-characterized polymer standards with narrow molecular weight distributions. For PNASME analysis in DMF or DMSO, polystyrene (PS) or poly(methyl methacrylate) (PMMA) standards are suitable choices.[7] It is important to note that the determined molecular weights are relative to the calibration standards used.
Experimental Protocol: GPC Analysis of PNASME
1. Sample Preparation: a. Accurately weigh 2-3 mg of the PNASME sample into a 2 mL autosampler vial. b. Add 1 mL of the GPC mobile phase (e.g., DMF with 0.01 M LiBr) to the vial. c. Gently agitate the vial on a shaker or vortexer at room temperature until the polymer is completely dissolved. This may take several hours. d. Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.
2. GPC System and Conditions:
| Parameter | Recommended Setting |
| Instrument | Agilent 1260 Infinity II GPC/SEC System or equivalent |
| Software | GPC/SEC software for data acquisition and analysis |
| Columns | 2 x PLgel MIXED-D columns (300 x 7.5 mm, 5 µm) or equivalent |
| Mobile Phase | HPLC-grade DMF with 0.01 M LiBr |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| Detector | Refractive Index (RI) Detector |
| Injection Volume | 100 µL |
| Run Time | 30 minutes |
| Calibration | Polystyrene or PMMA standards (e.g., 2,000 to 2,000,000 g/mol ) |
3. Data Analysis: a. Generate a calibration curve by plotting the logarithm of the molecular weight of the standards against their elution volume. b. Integrate the chromatogram of the PNASME sample to determine the peak elution volume. c. Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PNASME sample using the calibration curve.
Data Presentation: Expected GPC Results for PNASME
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PNASME Batch 1 | 15,000 | 18,000 | 1.20 |
| PNASME Batch 2 | 25,000 | 31,250 | 1.25 |
Part 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural characterization of polymers, providing information about the chemical environment of individual atoms within the polymer chain.[9][10][11][12] Both ¹H and ¹³C NMR are essential for confirming the successful synthesis of PNASME and assessing its purity.
Expertise in Interpreting PNASME NMR Spectra
The NMR spectra of PNASME are expected to show characteristic signals corresponding to the protons and carbons of the N-acryloyl group, the methionine side chain, the sulfoxide group, and the ethyl ester group. The chemical shifts of these signals will be influenced by the polymer backbone and the solvent used for the analysis.
-
¹H NMR: The ¹H NMR spectrum will provide information on the different types of protons present in the PNASME repeating unit. The integration of the proton signals can be used to confirm the structure and to determine the degree of polymerization if an end-group analysis is possible.
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the polymer.[13] The chemical shifts of the carbonyl carbon and the carbons adjacent to the sulfoxide group are particularly informative.
Experimental Protocol: NMR Analysis of PNASME
1. Sample Preparation: a. Dissolve approximately 10-15 mg of the PNASME sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. b. Ensure the sample is fully dissolved by gentle vortexing or sonication.
2. NMR Instrument and Parameters:
| Parameter | Recommended Setting for ¹H NMR | Recommended Setting for ¹³C NMR |
| Instrument | Bruker Avance III 400 MHz spectrometer or equivalent | Bruker Avance III 100 MHz spectrometer or equivalent |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.2 s |
| Spectral Width | 16 ppm | 240 ppm |
3. Data Analysis: a. Process the raw NMR data (Fourier transformation, phase correction, and baseline correction). b. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). c. Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding protons and carbons in the PNASME structure. d. Integrate the proton signals in the ¹H NMR spectrum to verify the relative ratios of the different proton groups.
Data Presentation: Expected NMR Chemical Shifts for PNASME
Expected ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | br s | 1H | -NH- |
| ~6.0-6.5 | m | 1H | -CH=CH₂ (vinyl) |
| ~5.5-6.0 | m | 2H | -CH=CH₂ (vinyl) |
| ~4.5 | m | 1H | α-CH (methionine) |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~2.7 | t | 2H | γ-CH₂ (methionine) |
| ~2.5 | s | 3H | -S(O)CH₃ |
| ~1.8-2.2 | m | 2H | β-CH₂ (methionine) |
| ~1.2 | t | 3H | -OCH₂CH₃ |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (ester) |
| ~165 | C=O (amide) |
| ~130 | -CH=CH₂ (vinyl) |
| ~128 | -CH=CH₂ (vinyl) |
| ~60 | -OCH₂CH₃ |
| ~52 | α-CH (methionine) |
| ~48 | γ-CH₂ (methionine) |
| ~38 | -S(O)CH₃ |
| ~28 | β-CH₂ (methionine) |
| ~14 | -OCH₂CH₃ |
Visualization of Experimental Workflows
GPC Analysis Workflow
Caption: Workflow for GPC analysis of PNASME.
NMR Analysis Workflow
Sources
- 1. Amino acid-derived stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Methionine-Based pH and Oxidation Dual-Responsive Block Copolymer: Synthesis and Fabrication of Protein Nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Troubleshooting & Optimization
Controlling the molecular weight of PNASME during RAFT polymerization.
Welcome to the technical support guide for controlling the molecular weight of poly(N-acryloxysuccinimide-co-methacryloxysuccinimide) (PNASME) during Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide is designed for researchers, scientists, and drug development professionals who leverage PNASME as a reactive polymer platform and require precise control over its macromolecular characteristics. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your polymer syntheses effectively.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational concepts for synthesizing PNASME via RAFT polymerization.
Q1: What is RAFT polymerization and why is it ideal for PNASME?
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of reversible-deactivation radical polymerization (RDRP). It employs a thiocarbonylthio compound, known as a RAFT chain transfer agent (CTA), to mediate the polymerization, affording exceptional control over the final polymer's molecular weight, dispersity (PDI), and architecture.[1]
For PNASME, which is a copolymer built from the activated ester monomers N-acryloxysuccinimide (NAS) and methacryloxysuccinimide (MAS), this control is critical. The activated succinimidyl ester groups are designed for post-polymerization modification, for instance, with amine-containing biologics or small molecules. Precise control over the number of monomer units (i.e., molecular weight) directly dictates the density of reactive sites available for conjugation, which is a crucial parameter in drug delivery and bioconjugation applications. RAFT allows for the synthesis of well-defined PNASME with narrow molecular weight distributions, ensuring batch-to-batch consistency and predictable performance.[2]
Q2: How is the theoretical molecular weight (Mn) of PNASME calculated in a RAFT polymerization?
The theoretical number-average molecular weight (Mn,th) is predetermined by the initial ratio of monomer to RAFT agent, the monomer conversion, and the molecular weights of the monomer and CTA. The governing equation is:
Mn,th = ( ([M]0 / [CTA]0) × MWMonomer × Conversion ) + MWCTA
Where:
-
[M]0 is the initial molar concentration of the monomer(s).
-
[CTA]0 is the initial molar concentration of the RAFT agent.
-
MWMonomer is the weighted average molecular weight of the NAS and MAS comonomers.
-
Conversion is the fraction of monomer converted to polymer (from 0 to 1).
-
MWCTA is the molecular weight of the RAFT agent.
This equation is the cornerstone of designing your experiment to target a specific molecular weight.[1]
Q3: What are the most critical parameters for controlling PNASME molecular weight?
There are five primary experimental parameters you must control:
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Ratio of Monomer to CTA ([M]0/[CTA]0): This is the most direct determinant of the degree of polymerization and, consequently, the final molecular weight.[1]
-
Choice of RAFT Agent (CTA): The CTA's structure must be compatible with the reactivity of the acrylate (NAS) and methacrylate (MAS) monomers.
-
Ratio of CTA to Initiator ([CTA]0/[I]0): This ratio influences the number of "dead" chains (those not controlled by the RAFT agent) and the overall livingness of the polymerization.[3]
-
Reaction Temperature: Temperature affects the rates of initiation, propagation, and the RAFT equilibrium itself.[4]
-
Solvent: The choice of solvent can influence reaction kinetics and solubility of the monomer and resulting polymer.[5][6]
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section is structured to help you diagnose and resolve specific problems encountered during your PNASME synthesis.
Problem 1: The experimental molecular weight (Mn,exp from GPC/SEC) is significantly HIGHER than the theoretical molecular weight (Mn,th).
| Potential Cause | Scientific Rationale | Recommended Action & Protocol |
| Inefficient or Decomposed RAFT Agent (CTA) | If the CTA is partially decomposed (e.g., via hydrolysis) or is a poor agent for the monomers, the effective concentration of active CTA is lower than calculated.[7] This inflates the actual [M]0/[CTA]0 ratio, leading to longer chains. | Action: Verify CTA purity and choose an appropriate one. For activated esters like NAS and MAS ("more-activated monomers"), trithiocarbonates and dithiobenzoates are highly effective.[8]Protocol: If using a commercial CTA, use it as received from a reputable supplier. If synthesized in-house, confirm its purity via ¹H NMR and consider re-purification. Store CTAs in a cool, dark, and dry place. |
| Low Initiator Efficiency or Concentration | An insufficient supply of primary radicals from the initiator can lead to slow entry of chains into the RAFT equilibrium. This results in a smaller number of growing chains than intended, each of which grows to a higher molecular weight. | Action: Increase the initiator concentration slightly. A good starting point for the [CTA]0/[I]0 ratio is between 3:1 and 10:1.[3]Protocol: Prepare a fresh stock solution of the initiator (e.g., AIBN, ACVA). If the problem persists, decrease the [CTA]0/[I]0 ratio from 10:1 to 5:1 or 3:1. |
| Inaccurate Monomer Conversion Measurement | Mn,th is directly proportional to conversion. If the actual conversion is much higher than measured, the Mn,exp will appear erroneously high relative to the calculation. | Action: Use a reliable method to determine monomer conversion.Protocol: Use ¹H NMR spectroscopy to determine conversion. Compare the integral of a monomer vinyl peak (e.g., ~5.8-6.5 ppm for NAS) against the integral of a stable polymer backbone peak or an internal standard. |
Problem 2: The experimental molecular weight (Mn,exp) is significantly LOWER than the theoretical molecular weight (Mn,th).
| Potential Cause | Scientific Rationale | Recommended Action & Protocol |
| Excessive Initiator Concentration | Too much initiator generates a large number of primary radicals that can initiate new polymer chains independently of the CTA.[3] These "dead" chains are not controlled by the RAFT mechanism, leading to a population of low-molecular-weight polymers and lowering the overall average Mn.[9] | Action: Decrease the initiator concentration. Increase the [CTA]0/[I]0 ratio.Protocol: Increase the [CTA]0/[I]0 ratio to 10:1 or higher. This ensures that the vast majority of chains are initiated via the RAFT agent's R-group, maintaining control. |
| Presence of Impurities or Inhibitors | Impurities in the monomer or solvent (e.g., water, thiols, or residual inhibitor from manufacturing) can act as independent chain transfer agents, leading to premature termination and the formation of low Mn chains. Oxygen is a potent inhibitor that scavenges radicals, effectively stopping polymerization or creating uncontrolled chains.[10] | Action: Purify the monomers and solvent, and ensure rigorous deoxygenation.Protocol: See Protocol 2: Monomer and Solvent Purification below. Ensure the reaction is performed under a continuous inert atmosphere (N₂ or Ar) after thorough deoxygenation via at least three freeze-pump-thaw cycles. |
| Hydrolysis of Activated Ester Monomer | NAS and MAS are sensitive to moisture, which can hydrolyze the succinimidyl ester to N-hydroxysuccinimide and poly(acrylic acid)/poly(methacrylic acid). This changes the monomer identity and can interfere with the polymerization kinetics. | Action: Use anhydrous solvents and handle monomers in a dry environment.Protocol: Use freshly distilled, anhydrous solvents. If possible, handle monomers and prepare reaction mixtures in a glovebox. Store monomers over a desiccant. |
Problem 3: The molecular weight distribution (PDI) is broad (> 1.3).
| Potential Cause | Scientific Rationale | Recommended Action & Protocol |
| Poor Choice of RAFT Agent | The CTA must be matched to the monomer class. Using a CTA designed for "less-activated monomers" (like vinyl acetate) with "more-activated monomers" (like NAS/MAS) will result in poor control and broad PDI.[8][11] | Action: Select a CTA with a high transfer constant for acrylates and methacrylates.Protocol: Use a trithiocarbonate (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate) or a dithiobenzoate (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid). These are known to provide excellent control for MAMs.[8] |
| High Monomer Conversion | At very high conversions (>90%), the concentration of monomer becomes low. This increases the probability of irreversible termination reactions (radical-radical coupling), which broadens the PDI.[9] | Action: Target a moderate conversion rate.Protocol: Monitor the reaction over time and aim to stop the polymerization at a conversion of 70-85%. This often provides a good balance between yield and excellent control over PDI. |
| Rate Retardation | Some CTAs, particularly dithiobenzoates at high concentrations, can slow down the polymerization rate by forming stable intermediate radicals.[12] This can lead to broader distributions if not managed. | Action: Lower the reaction temperature or choose a different CTA class.Protocol: If using a dithiobenzoate and observing significant retardation, try lowering the temperature by 10 °C to find a better balance between initiation and RAFT equilibrium. Alternatively, switch to a trithiocarbonate, which often exhibits less retardation.[13] |
Part 3: Visualization of Key Processes
To better understand the RAFT mechanism and the troubleshooting workflow, the following diagrams are provided.
Caption: The core mechanism of RAFT polymerization.
Sources
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. RAFT Polymerization [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. RAFT重合:制御された重合反応のための適切なRAFT剤の選択 [sigmaaldrich.com]
- 12. Temperature Effects in Conventional and RAFT Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Addressing solubility issues with N-Acryloylsarcosine methyl ester in aqueous solutions.
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility challenges encountered with N-Acryloylsarcosine methyl ester (NASME) in aqueous solutions. As a key monomer in various polymerization and bioconjugation applications, achieving stable and predictable solution behavior is critical for experimental success. This document offers troubleshooting protocols, mechanistic explanations, and preventative strategies to ensure the reliable use of NASME in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected baseline solubility of this compound in water?
This compound is anticipated to have limited to moderate solubility in pure, neutral water at room temperature. Its structure contains both a hydrophobic acryloyl group and a methyl ester, alongside a more hydrophilic amide bond. This amphiphilic nature means that while it is not completely insoluble, high concentrations (typically above a low millimolar range) may be difficult to achieve without formulation adjustments.
Q2: My NASME solution appears cloudy or forms a precipitate over time. What is happening?
Cloudiness or precipitation can stem from several underlying causes:
-
Exceeding Solubility Limit: You may have simply exceeded the intrinsic solubility of the compound at the given temperature and pH.
-
Unwanted Polymerization: The acryloyl group is susceptible to spontaneous free-radical polymerization, especially in the presence of light, heat, or trace metal contaminants. The resulting polymer is typically insoluble and will precipitate out.
-
Hydrolysis: The methyl ester group can hydrolyze to the corresponding carboxylic acid (N-Acryloylsarcosine). The solubility of this new species is highly dependent on pH. At pH values below its pKa (estimated to be around 3-4), the carboxylic acid will be protonated and likely less soluble than the parent ester.
Q3: Can I heat the solution to improve the solubility of NASME?
Gentle warming (e.g., to 30-40°C) can temporarily increase the solubility of many compounds, including NASME. However, this approach carries a significant risk of initiating thermal polymerization of the acryloyl group. Heating is generally not recommended unless you have incorporated a polymerization inhibitor and are using the solution immediately.
Q4: How does pH affect the stability and solubility of this compound?
The primary influence of pH is on the stability of the methyl ester.
-
Acidic Conditions (pH < 6): While the ester is relatively stable, solubility may be limited.
-
Neutral Conditions (pH ≈ 7): This range often represents a compromise between stability and solubility.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the methyl ester to the carboxylate form will occur. This hydrolysis is generally irreversible and accelerates as the pH increases. While the resulting carboxylate salt may be more soluble, the compound is no longer this compound.
Troubleshooting Guide: Incomplete Dissolution & Precipitation
This section provides a systematic approach to diagnosing and resolving solubility issues. Follow the workflow to identify the root cause of your observations.
Visual Troubleshooting Workflow
A logical workflow for diagnosing solubility problems is presented below. Start at the "Initial Observation" and follow the path that matches your experimental findings.
Caption: Diagnostic workflow for NASME solubility issues.
Part 1: Addressing Intrinsic Low Solubility
If you have determined the issue is a fundamental solubility limit, the following strategies can be employed.
Protocol 1: Preparation of NASME Stock Solution using Co-solvents
For applications tolerant of organic solvents, using a water-miscible co-solvent is the most effective method to increase the solubility of this compound.
Objective: To prepare a concentrated, stable stock solution of NASME.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Target aqueous buffer (e.g., PBS, HEPES)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare Concentrated Stock: Weigh the required amount of NASME powder and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a high-concentration stock (e.g., 100-500 mM). Ensure the solid is fully dissolved.
-
Spiking into Aqueous Buffer: While vortexing the target aqueous buffer, add the concentrated organic stock solution dropwise (spiking). This method avoids localized high concentrations of NASME in the aqueous phase, which can cause immediate precipitation.
-
Final Concentration: Do not exceed a final co-solvent concentration of 5% (v/v) in your working solution unless your specific application has been validated to tolerate higher levels. High concentrations of organic solvents can disrupt biological systems.
-
Observation: The final solution should be clear and free of precipitates. If cloudiness occurs, the final concentration of NASME is still too high for that specific co-solvent/buffer system.
Causality: Co-solvents like DMSO disrupt the hydrogen bonding network of water, creating a more favorable "solvent cage" for the amphiphilic NASME molecule. This reduces the thermodynamic penalty of solvation, thereby increasing its solubility.
Data Summary: Co-Solvent Efficacy
The table below provides a guideline for the maximum achievable concentration of NASME in a common buffer (50 mM Phosphate, pH 7.0) with the addition of various co-solvents.
| Co-Solvent | Final Co-Solvent Conc. (v/v) | Max. Achievable NASME Conc. (mM) | Notes |
| None | 0% | ~1-5 mM | Baseline solubility. Prone to precipitation. |
| DMSO | 5% | ~25-50 mM | Generally well-tolerated in cell-based assays. |
| DMF | 5% | ~30-60 mM | Higher solubilizing power but also higher toxicity. |
| Ethanol | 10% | ~10-20 mM | Less effective but can be used in some applications. |
Note: These values are estimates and should be empirically verified for your specific buffer system and NASME purity.
Part 2: Preventing and Mitigating Unwanted Polymerization
The acryloyl moiety is the primary source of instability in NASME solutions. Spontaneous polymerization creates insoluble polymers that are often mistaken for simple precipitation.
Mechanism of Spontaneous Polymerization
Free-radical polymerization is a chain reaction initiated by species like oxygen, trace metal ions, or light.
Caption: Simplified pathway of NASME polymerization and inhibition.
Protocol 2: Preparing Stabilized Aqueous Solutions of NASME
Objective: To prepare an aqueous solution of NASME for immediate use, minimizing the risk of polymerization.
Materials:
-
This compound (solid)
-
High-purity, deoxygenated water or buffer (prepare by sparging with nitrogen or argon for 20-30 minutes)
-
MEHQ (4-methoxyphenol) stock solution (e.g., 1% w/v in ethanol)
-
Amber glass vials or tubes wrapped in aluminum foil
Procedure:
-
Use Inhibitor: Commercial NASME powder often contains a small amount of inhibitor like MEHQ. For solution preparation, it is best practice to add a small amount more. Add the MEHQ stock solution to your deoxygenated buffer to a final concentration of 100-200 ppm.
-
Dissolution: Weigh the NASME powder and add it to the inhibitor-containing buffer. Mix gently by inversion or slow vortexing at room temperature. Avoid vigorous agitation which can introduce oxygen.
-
Light Protection: Prepare the solution in a vial protected from light (amber vial or foil-wrapped). Light, particularly in the UV spectrum, can initiate polymerization.
-
Use Freshly: This solution should be used immediately, preferably within a few hours. Do not store aqueous solutions of NASME , even with an inhibitor, as its efficacy decreases over time.
Trustworthiness: This protocol creates a self-validating system. A solution that remains clear for the duration of your experiment is a strong indicator that both solubility and polymerization have been successfully controlled. Any cloudiness suggests a failure in one of these aspects.
References
Technical Support Center: Preventing Premature Polymerization of N-Acryloylsarcosine Methyl Ester
Introduction: N-Acryloylsarcosine methyl ester is a functionalized acrylamide monomer with growing interest in the development of novel polymers, particularly for biomedical applications such as thermoresponsive materials and protein-resistant surfaces.[1][2] Like most acrylic monomers, its vinyl group is highly susceptible to spontaneous free-radical polymerization.[3] This inherent reactivity, while essential for its intended application, poses a significant challenge for storage and handling. Premature polymerization can lead to product loss, inconsistent experimental results, and potential safety hazards due to exothermic reactions.[4][5][6] This guide provides a comprehensive, question-and-answer-based resource for researchers to diagnose, troubleshoot, and prevent issues related to the stability of this compound.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter, providing immediate actions and in-depth explanations.
Q1: "Help! My this compound, which should be a liquid/low melting solid, has turned into a solid, rubbery, or viscous gel in the bottle. What happened?"
Immediate Answer: Your monomer has prematurely polymerized. This process is irreversible, and the material is no longer usable for controlled polymerization experiments. Do not attempt to heat or dissolve the solidified polymer, as this can be hazardous. The material should be disposed of as polymer waste according to your institution's safety guidelines.
In-Depth Explanation: This solidification is the result of a runaway free-radical polymerization reaction. This process is typically initiated by trace impurities, heat, or light, and proceeds through three main stages: initiation, propagation, and termination. The absence of a sufficient concentration of a polymerization inhibitor allows these chain reactions to proceed unchecked, converting the liquid monomer into a high-molecular-weight polymer. Acrylate monomers readily self-polymerize if not properly inhibited, and the reaction can be rapid and violent, generating significant heat.[3]
Q2: "I've noticed a haze, cloudiness, or fine precipitate forming in my liquid monomer. Can I still use it?"
Immediate Answer: This is a strong indicator that polymerization has begun. The haze is likely composed of small, insoluble polymer chains (oligomers). While the bulk of the monomer may still be liquid, using this material is not recommended. The presence of these oligomers will lead to inconsistent and unpredictable results in your experiments, affecting molecular weight distributions and reaction kinetics. Furthermore, their presence signals that the inhibitor is being consumed, and a full, bulk polymerization event could follow.
In-Depth Explanation: The formation of oligomers indicates that the inhibitor concentration has dropped to a level where it can no longer effectively scavenge all the free radicals being formed. This partial polymerization consumes monomer and alters the effective monomer-to-initiator ratio in subsequent reactions. It is a critical warning sign that the storage conditions are inadequate.
Q3: "My polymerization reaction is showing a long induction period, is sluggish, or fails to initiate altogether. Could this be related to how I stored the monomer?"
Immediate Answer: Yes, this is a common issue. It is paradoxically often caused by an excessive concentration of the polymerization inhibitor. While inhibitors are crucial for storage, their presence will interfere with your intended polymerization.[7] You must remove the inhibitor immediately before use to achieve reliable and reproducible results.
In-Depth Explanation: Polymerization inhibitors work by scavenging free radicals.[8][9] The initiators used in controlled polymerization techniques (e.g., AIBN, RAFT agents) also work by generating free radicals. If the inhibitor concentration is too high, it will quench the radicals generated by your initiator, leading to a delayed onset or complete failure of the reaction. This is why a purification step to remove the inhibitor is a critical part of most polymerization protocols.[7]
Section 2: Frequently Asked Questions (FAQs) on Storage & Handling
This section covers the fundamental principles and best practices for preventing the issues detailed above.
Q1: What is the fundamental mechanism of premature polymerization?
Free-radical polymerization is a chain reaction initiated by species with unpaired electrons, known as free radicals. These can be generated by heat, UV light, or trace metal impurities. The process unfolds as follows:
-
Initiation: A radical-generating species creates an initial monomer radical.
-
Propagation: This monomer radical rapidly adds to other monomer molecules, extending the polymer chain.
-
Termination: The reaction stops when two growing radical chains combine.
Inhibitors are added to interrupt this process, primarily during the initiation phase.
Caption: Fig 1. Role of inhibitors in preventing polymerization.
Q2: How do common chemical inhibitors like MEHQ and Phenothiazine work?
The most common inhibitors for acrylic monomers are phenolic compounds like the Monomethyl Ether of Hydroquinone (MEHQ) and aminic compounds like Phenothiazine (PTZ) .[8][9][10][11][12][13]
-
MEHQ (4-Methoxyphenol): This inhibitor requires the presence of dissolved oxygen to function effectively.[14][15][16] Oxygen reacts with initiating monomer radicals to form a peroxy radical. MEHQ then donates a hydrogen atom to this peroxy radical, creating a stable, non-reactive phenoxy radical that terminates the chain reaction.[4][14] This is why it is critical to store MEHQ-stabilized monomers under an air headspace, not under an inert gas like nitrogen or argon.[3][15]
-
Phenothiazine (PTZ): PTZ is a more powerful inhibitor that can function in anaerobic (oxygen-free) conditions.[10][12] It acts as a radical scavenger, directly reacting with and neutralizing initiating radicals.[9][12] It is often used as a "short-stopping" agent to quench runaway polymerizations.[12]
Q3: What are the ideal storage conditions for this compound?
While specific data for this compound is scarce, we can establish best practices based on guidelines for structurally similar N-substituted acrylamides (like N-isopropylacrylamide) and acrylic esters.[17][18][19][20]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of spontaneous radical formation. Avoid freezing, which can cause inhibitor crystallization and uneven distribution upon thawing.[3][15] |
| Atmosphere | Air Headspace (if stabilized with MEHQ) | Oxygen is essential for the MEHQ inhibition mechanism.[14][15] Do NOT store under inert gas. |
| Light | Amber/Opaque Bottle | Protect from UV light, which can initiate polymerization.[21][22] |
| Inhibitor | Typically 100-200 ppm MEHQ | This is a standard concentration for many acrylic monomers. Confirm the inhibitor and its concentration from the supplier's Certificate of Analysis. |
| Container | Original manufacturer's container, tightly sealed. | Prevents contamination and moisture ingress.[5][21] |
Q4: Do I need to remove the inhibitor before my experiment? If so, how?
Yes, absolutely. For any controlled polymerization, the inhibitor must be removed to ensure proper initiation and achieve predictable results.[7] The most common and convenient lab-scale method is passing the monomer through a column of basic activated alumina.[7][23]
Caption: Fig 2. Workflow for inhibitor removal via alumina column.
Q5: How can I check the inhibitor level in my monomer?
For phenolic inhibitors like MEHQ, UV-Vis spectrophotometry is a straightforward method. MEHQ has a distinct UV absorbance profile that can be used to determine its concentration. You would typically create a calibration curve using standards of known MEHQ concentration in a non-absorbing solvent (or the purified monomer itself) and then measure the absorbance of your stored monomer sample.
Section 3: Key Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor using Basic Alumina
Objective: To prepare inhibitor-free this compound for immediate use in polymerization.
Materials:
-
This compound (stabilized with MEHQ)
-
Basic activated alumina (Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Glass chromatography column or a disposable syringe barrel (e.g., 10-20 mL)
-
Cotton or glass wool
-
Collection flask (amber glass, oven-dried)
-
Hexane or other volatile, non-polar solvent (optional, for viscous monomers)
Procedure:
-
Prepare the Column: Insert a small plug of cotton or glass wool at the bottom of the column/syringe.
-
Pack the Alumina: Add basic alumina to the column to create a packed bed. A bed height of 5-10 cm is typically sufficient for purifying 1-10 g of monomer.[7] Gently tap the column to ensure even packing.
-
Equilibrate (Optional): If your monomer is highly viscous, you may pre-wet the column with a minimal amount of a volatile solvent like hexane and allow it to drain.
-
Load the Monomer: Carefully add the this compound directly onto the top of the alumina bed.
-
Elute and Collect: Allow the monomer to pass through the alumina bed under gravity. Collect the purified, inhibitor-free monomer in a clean, dry amber flask. The inhibitor (MEHQ) is acidic and will be adsorbed by the basic alumina.[23]
-
Storage and Use: The purified monomer is now highly reactive. It should be used immediately. If short-term storage is unavoidable, place it in a freezer (<-10°C) for no more than a few days.[23] Always allow it to thaw completely before use.
References
-
Hosea Chem. (2024). Uses of 4-methoxyphenol MEHQ. Link
-
Wikipedia. (n.d.). Phenothiazine. Link
-
Silver Fern Chemical Inc. (n.d.). The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. Link
-
Silver Fern Chemical Inc. (n.d.). The Crucial Role of Phenothiazine as a Polymerization Inhibitor in Monomer Stabilization. Link
-
Actylis. (n.d.). Phenothiazine - Intermediate - Polymerization Inhibitor. Link
-
Material Safety Data Sheet. (2009). Acrylic Monomer Self Polymerized. Link
-
Mia Secret. (2025). How To Store Liquid Monomers for Maximum Shelf Life. Link
-
SNF. (n.d.). SAFE HANDLING, USE, AND STORAGE OF AQUEOUS ACRYLAMIDE. Link
-
ChemPoint. (n.d.). Phenothiazine (PTZ) Inhibitors, WeylChem International. Link
-
Gantrade. (n.d.). Key Facts about Acrylate Monomers. Link
-
MetaSci Inc. (n.d.). Safety Data Sheet Acrylamide Monomer. Link
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 72065-23-7). Link
-
Dalian Handom Chemicals Co.,Ltd. (2024). Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers. Link
-
ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers. Link
-
Google Patents. (n.d.). US4144137A - Method for removal of polymerization inhibitor. Link
-
Reddit. (2025). Removing inhibitor from MMA (and other methacrylate monomers). Link
-
Google Patents. (n.d.). JP2000508348A - How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina. Link
-
Arkema. (n.d.). ACRYLIC ACID (AA). Link
-
BenchChem. (n.d.). Strategies for removing polymerization inhibitors from m-PEG5-2-methylacrylate. Link
-
Applied Analytics. (n.d.). Measuring MeHQ (Polymerization Inhibitor)-Application Note. Link
-
University of Nebraska-Lincoln Environmental Health and Safety. (2022). Acrylamide - Safe Operating Procedure. Link
-
Academia.edu. (n.d.). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Link
-
Specialty Chemicals. (2017). Safe Handling Guide UV/EB Materials. Link
-
University of California, Berkeley - Environment, Health & Safety. (2023). Acrylamide - Standard Operating Procedure. Link
-
ACS Publications. (n.d.). Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina | Langmuir. Link
-
RSC Publishing. (n.d.). A new thermoresponsive polymer of poly(this compound) with a tunable LCST. Link
-
Apollo Scientific. (n.d.). N-Isopropylacrylamide Safety Data Sheet. Link
-
Ayers International. (n.d.). MSDS Acrylamide. Link
-
ResearchGate. (n.d.). A new thermoresponsive polymer of poly(this compound) with tunable LCST | Request PDF. Link
-
Sigma-Aldrich. (n.d.). N-Isopropylacrylamide ≥99%. Link
-
Akina Inc. (2015). Poly(n-isopropylacrylamide-co-acrylamide) copolymer (95:5 NIPAM:AM) Safety Data Sheet. Link
-
Sigma-Aldrich. (n.d.). Sarcosine methyl ester hydrochloride, ≥97.0% (T). Link
-
Google Patents. (n.d.). US3397232A - Method of inhibiting polymerization of acrylamide. Link
-
Google Patents. (n.d.). US4233240A - Stabilization of acrylamide solutions. Link
-
ChemicalBook. (n.d.). N-Isopropylacrylamide. Link
-
PubChem. (n.d.). N-Isopropylacrylamide. Link
-
Brainly.com. (2023). How should you store monomer liquid and polymer powder products?. Link
-
Scribd. (n.d.). Safe Handling and Storage of Styrene Monomer. Link
-
ChemicalBook. (n.d.). This compound | 72065-23-7. Link
-
Toxic Docs. (n.d.). Vinyl Chloride Monomer - Safe Handling Guide. Link
-
NIH National Library of Medicine. (n.d.). Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. Link
-
ACS Publications. (n.d.). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Link
-
Scribd. (n.d.). Styrene Monomer: Storage & Handling Safety Guide. Link
-
PubMed. (n.d.). Poly(N-acryl Amino Acids): A New Class of Biologically Active Polyanions. Link
-
ACS Publications. (2023). Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease Catalysis | Biomacromolecules. Link
-
NIH National Library of Medicine. (n.d.). Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis. Link
-
ACS Publications. (n.d.). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. Link
-
BenchChem. (n.d.). A Comparative Guide to the Polymerization of N-Methyl-n-phenylprop-2-enamide and Other N-Substituted Acrylamides. Link
-
NIH National Library of Medicine. (2024). Self-healing amino acid-bearing acrylamides/n-butyl acrylate copolymers via multiple noncovalent bonds. Link
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Technical Support Center: Purification of Crude N-Acryloylsarcosine Methyl Ester
Welcome to the technical support center for the effective purification of crude N-Acryloylsarcosine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile monomer. Our focus is on delivering field-proven insights and robust protocols to ensure the highest purity of your final product, which is critical for downstream applications such as polymerization and bioconjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in crude this compound synthesized via the Schotten-Baumann reaction?
When synthesizing this compound from sarcosine methyl ester hydrochloride and acryloyl chloride under Schotten-Baumann conditions, several impurities can arise. Understanding these is the first step toward effective purification.
-
Unreacted Starting Materials:
-
Sarcosine methyl ester hydrochloride: Due to incomplete reaction or improper stoichiometry.
-
Acryloyl chloride: Excess reagent that was not quenched during the work-up.
-
-
Hydrolysis Products:
-
N-Acryloylsarcosine: Hydrolysis of the methyl ester group can occur if the reaction or work-up is performed under non-anhydrous or basic conditions for extended periods.
-
Acrylic acid: From the hydrolysis of excess acryloyl chloride during the aqueous work-up.
-
-
Polymerization Products:
-
Poly(this compound): The acryloyl group is susceptible to radical polymerization, which can be initiated by heat, light, or trace metal impurities. This is a significant challenge, especially during solvent removal.[]
-
-
By-products from Side Reactions:
-
Michael addition products: The amine of sarcosine methyl ester can potentially undergo a Michael addition to the acryloyl group of another molecule, though this is less common under controlled Schotten-Baumann conditions.
-
A visual representation of the potential impurities is outlined below:
Caption: Common impurities in crude this compound.
Q2: I have a solid crude product. Which purification method should I try first: recrystallization or column chromatography?
For a solid crude product, recrystallization is often the most efficient first-line purification method.[2] It is generally faster, less resource-intensive, and can yield highly pure crystalline material if the right solvent system is identified. Column chromatography is better suited for oils, non-crystalline solids, or for separating compounds with very similar polarities that do not readily crystallize.
Recommendation: Always attempt recrystallization on a small scale first to identify a suitable solvent system.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The goal is to find a solvent that dissolves the desired compound well at an elevated temperature but poorly at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures.[3][4]
Recommended Solvent Systems for Screening:
Based on the structure of this compound (an amide and an ester), the following solvent systems are good starting points for screening:
| Solvent System (v/v) | Rationale |
| Ethyl acetate / Hexane | A common system for moderately polar compounds. |
| Acetone / Hexane | Similar to ethyl acetate/hexane, offering a different polarity profile. |
| Isopropanol / Water | For more polar impurities. |
| Toluene / Hexane | Good for aromatic-containing compounds, but can be effective here. |
Step-by-Step Recrystallization Protocol:
-
Solvent Screening (Small Scale):
-
Place approximately 50 mg of your crude product into a small test tube.
-
Add a few drops of the chosen primary solvent (e.g., ethyl acetate) and gently heat the mixture until the solid dissolves.
-
If the solid dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve even when hot, it is a poor solvent.
-
If a suitable single solvent is not found, use a binary solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate) at its boiling point.
-
Slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution.
-
-
Bulk Recrystallization:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent system in an Erlenmeyer flask. Crucially, add a small amount (e.g., 0.01 mol%) of a polymerization inhibitor like hydroquinone or phenothiazine. [5]
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.
-
After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent (e.g., hexane) to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
-
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try using a more dilute solution, a different solvent system, or allowing the solution to cool more slowly.
-
No Crystals Form: This can happen if the solution is not sufficiently saturated or if the compound is very soluble even at low temperatures. Try evaporating some of the solvent to increase the concentration or adding a seed crystal of the pure compound to induce crystallization.
-
Low Recovery: This can be caused by using too much solvent or the compound having significant solubility in the cold solvent. Minimize the amount of hot solvent used for dissolution.
Protocol 2: Flash Column Chromatography
If recrystallization is unsuccessful, flash column chromatography is the next method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Recommended Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point.
-
Thin Layer Chromatography (TLC) for Method Development:
-
Before running the column, it is essential to determine the appropriate eluent system using TLC.[6][7]
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v).
-
The ideal eluent system will give the desired product a retention factor (Rf) of approximately 0.3-0.4. Impurities should have significantly different Rf values. Visualize the spots under a UV lamp (254 nm).
-
Step-by-Step Column Chromatography Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. This "dry loading" method often results in better separation.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane) to elute the compounds from the column.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and develop it to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator. Important: To prevent polymerization, ensure the water bath temperature is kept low (e.g., < 40°C) and consider adding a polymerization inhibitor to the combined fractions before evaporation.[8]
-
Caption: Workflow for purification by column chromatography.
Troubleshooting Column Chromatography:
-
Poor Separation: If compounds are eluting too close together, a shallower solvent gradient or a less polar eluent system may be needed. Ensure the column is packed properly without any cracks or channels.
-
Product Stuck on the Column: If the product does not elute even with a highly polar solvent, it may be decomposing on the acidic silica gel. In such cases, consider using neutral alumina as the stationary phase or adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to the eluent.
-
Polymerization in the Flask: If the product polymerizes during solvent removal, ensure a polymerization inhibitor is present and use the lowest possible temperature for evaporation.
References
-
What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]
- Inhibition of polymerization during distillation of monomers - European Patent Office - EP 0301879 A2 - Googleapis.com. (n.d.).
- US5395966A - Process for the manufacture of acryloyl chloride - Google Patents. (n.d.).
- WO2012045738A1 - Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p - Google Patents. (n.d.).
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis – AOCS. (n.d.). Retrieved from [Link]
-
TLC methyl ester synthesis TLC test used eluent n-hexane−diethyl... - ResearchGate. (n.d.). Retrieved from [Link]
-
Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. (2021, October 26). Retrieved from [Link]
-
Thin-layer Chromatography-Nuclear Magnetic Resonance Spectroscopy - A Versatile Tool for Pharmaceutical and Natural Products Analysisa - PubMed. (n.d.). Retrieved from [Link]
-
GLC and TLC analysis of isopropylidene derivatives of isomeric polyhydroxy acids derived from positional and geometrical isomers of unsaturated fatty acids - PubMed. (n.d.). Retrieved from [Link]
Sources
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- 5. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]
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- 7. GLC and TLC analysis of isopropylidene derivatives of isomeric polyhydroxy acids derived from positional and geometrical isomers of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
How to reduce the polydispersity index in PNASME synthesis.
A Guide to Achieving Low Polydispersity Index for Advanced Drug Delivery Applications
Welcome to the technical support center for Poly(N-acryloxysuccinimide) (PNASME) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with PNASME and aim to achieve a low polydispersity index (PDI) for their applications. A well-defined polymer with a narrow molecular weight distribution is often critical for the performance and regulatory approval of advanced drug delivery systems.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you control and reduce the PDI of your synthesized PNASME.
Frequently Asked Questions (FAQs)
Q1: What is the Polydispersity Index (PDI)?
The Polydispersity Index (PDI), or more recently termed dispersity (Đ), is a measure of the uniformity of polymer chain molecular weights within a sample.[3] It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn):
PDI (Đ) = Mw / Mn
A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. In practice, synthetic polymers always have some distribution of chain lengths, so the PDI is always greater than 1.0. A lower PDI value signifies a narrower molecular weight distribution and more uniform polymer chains.[4]
Q2: Why is a low PDI crucial for PNASME in drug delivery applications?
A low PDI is critical because the molecular weight distribution of a polymer can significantly impact the physicochemical and biological properties of a drug delivery system.[5][6] For PNASME-based carriers, uniformity is key to:
-
Reproducible Drug Loading and Release: Uniform polymer chains lead to more consistent nanoparticle size, drug encapsulation efficiency, and predictable drug release kinetics.[7][8]
-
Consistent Biodistribution and Clearance: The size and molecular weight of polymeric nanoparticles directly influence their circulation half-life, uptake by the reticuloendothelial system (RES), and clearance from the body.[6] A narrow distribution ensures more predictable pharmacokinetic and pharmacodynamic profiles.
-
Predictable Self-Assembly: For systems that self-assemble into micelles or nanoparticles, a low PDI ensures the formation of uniform, stable structures. High dispersity can lead to the formation of irregularly sized aggregates.[3]
-
Regulatory Compliance: Regulatory agencies often require well-characterized materials with consistent batch-to-batch properties. A low PDI is a key indicator of a well-controlled synthesis process.[1]
Q3: What is a typical target PDI for PNASME used in drug development?
For applications in drug delivery, a PDI below 1.3 is generally considered good, while a PDI below 1.2 is highly desirable. Many advanced applications strive for a PDI of < 1.1 , which indicates excellent control over the polymerization process.[9] Achieving such low PDIs is possible using controlled radical polymerization techniques.[10]
Q4: What is the most effective polymerization method for achieving a low PDI in PNASME synthesis?
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the most versatile and effective method for synthesizing PNASME and its copolymers with excellent control over molecular weight and a very narrow PDI.[9][10] Unlike conventional free-radical polymerization, which produces polymers with broad PDIs (typically >1.5), RAFT polymerization proceeds via a controlled, living-like mechanism that allows for the synthesis of well-defined polymer architectures with PDIs often below 1.1.[9][11]
Troubleshooting Guide: Diagnosing and Reducing High PDI
This section addresses common issues encountered during PNASME synthesis that can lead to an undesirably high PDI.
Q5: My PDI is consistently high (>1.5). Where should I start my troubleshooting?
A high PDI in a RAFT polymerization is a sign that the controlled nature of the reaction is compromised. The diagram below outlines a logical workflow for diagnosing the potential causes. Start by reviewing your experimental setup against these critical parameters.
Caption: Troubleshooting flowchart for high PDI in RAFT polymerization.
Q6: How does the purity of monomers, solvents, and initiators affect PDI?
Impurities can have a devastating effect on controlled polymerization.
-
Monomer Purity: The N-acryloxysuccinimide (NAS) monomer can contain inhibitors from manufacturing or hydrolysis products. Inhibitors will consume free radicals, leading to a long and unpredictable induction period, which disrupts the initiation equilibrium. This can cause a significant fraction of conventional polymerization to occur, broadening the PDI.
-
Solvent and Initiator Purity: Solvents can contain peroxides or other impurities that may initiate uncontrolled polymerization. The initiator (e.g., AIBN) should be recrystallized to ensure its purity and predictable decomposition rate.
Recommendation: Always purify the NAS monomer (e.g., by recrystallization from a suitable solvent like ethyl acetate/hexane) and the initiator before use. Use high-purity, anhydrous solvents.
Q7: How do I select the right RAFT agent and determine the optimal molar ratios?
The choice of RAFT agent, or Chain Transfer Agent (CTA), is critical. For acrylate and acrylamide monomers like NAS, trithiocarbonates are generally very effective.[12]
The molar ratios of monomer ([M]), CTA, and initiator ([I]) are the most important factors for controlling molecular weight and PDI.
-
[M]:[CTA] Ratio: This ratio primarily determines the target degree of polymerization (and thus the molecular weight).
-
[CTA]:[I] Ratio: This ratio is critical for PDI control. A high concentration of initiator relative to the CTA leads to an excess of primary radicals. These radicals can initiate new chains that do not involve the RAFT agent or undergo irreversible termination, both of which lead to a loss of control and a higher PDI.[13] A ratio between 5:1 and 10:1 is often a good starting point.[13]
| Parameter | Recommended Range | Rationale |
| [Monomer]:[CTA] | 50:1 to 500:1 | Determines the target molecular weight. |
| [CTA]:[Initiator] | 5:1 to 10:1 | Ensures most chains are initiated via the RAFT mechanism, minimizing uncontrolled polymerization and keeping PDI low.[13] |
Q8: What is the impact of reaction temperature and time on PDI?
-
Temperature: Higher temperatures increase the rate of both polymerization and initiator decomposition. An excessively high temperature can lead to a very high concentration of radicals, promoting irreversible termination reactions (coupling, disproportionation) that kill polymer chains.[13] This leads to a loss of "living" character and broadens the PDI. The optimal temperature is typically between 60-80°C for AIBN initiator.
-
Reaction Time: RAFT polymerization requires time to reach high monomer conversion. However, excessively long reaction times can sometimes lead to a slight increase in PDI due to side reactions or the degradation of the RAFT end-group, though this is less common than other factors.[10] It is best to monitor the reaction kinetics by taking samples at different time points to determine when high conversion is reached without compromising control.
Q9: Why is deoxygenation so important, and what is the best method?
Oxygen is a potent radical scavenger. Its presence in the reaction mixture will terminate propagating radicals, effectively inhibiting the polymerization.[10] This inhibition is not perfectly uniform and can severely disrupt the controlled equilibrium of the RAFT process, leading to a broad PDI and poor control over the reaction.
Effective Deoxygenation Techniques:
-
Purging with Inert Gas: Bubbling a stream of dry nitrogen or argon through the reaction mixture for 30-60 minutes is a common method.
-
Freeze-Pump-Thaw Cycles: This is a more rigorous and effective method, especially for sensitive systems. It involves freezing the reaction mixture (e.g., in liquid nitrogen), applying a high vacuum to remove dissolved gases, thawing the mixture, and repeating the cycle 3-4 times.
Q10: Can I reduce the PDI of my PNASME after it has been synthesized?
Yes, it is possible to reduce the PDI of a synthesized polymer through a process called fractionation .[14][15] This technique separates the polymer chains based on their molecular weight.
-
Precipitation Fractionation: This involves dissolving the polymer in a good solvent and slowly adding a poor solvent (a non-solvent). The highest molecular weight chains will precipitate first. By carefully collecting the fractions that precipitate at different solvent/non-solvent ratios, you can isolate samples with a narrower PDI.
-
Preparative Size Exclusion Chromatography (SEC): This is a more precise but also more complex and expensive method that separates polymer chains based on their hydrodynamic volume, allowing for the collection of very narrow fractions.
While fractionation can be effective, it is always preferable to optimize the synthesis itself to achieve a low PDI from the start, as fractionation can be time-consuming and lead to significant loss of material.[15]
Experimental Protocols
Protocol 1: Synthesis of Low-PDI Poly(N-acryloxysuccinimide) via RAFT
This protocol is a representative example and should be adapted based on the target molecular weight and specific RAFT agent used.
Materials:
-
N-acryloxysuccinimide (NAS), recrystallized
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), RAFT agent
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane, anhydrous
-
Schlenk flask, magnetic stirrer, inert gas line (N2 or Ar)
Workflow:
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Validation & Comparative
A Senior Application Scientist's Guide to Thermo-Responsive Hydrogels: N-Acryloylsarcosine Methyl Ester vs. N-isopropylacrylamide
In the dynamic field of advanced drug delivery and tissue engineering, "smart" hydrogels that respond to physiological cues are paramount. Among these, thermo-responsive hydrogels, which undergo a volume phase transition at a specific Lower Critical Solution Temperature (LCST), have garnered significant attention. For decades, Poly(N-isopropylacrylamide) (PNIPAAm) has been the undisputed benchmark, owing to its sharp and convenient LCST of approximately 32°C.
However, the scientific community is in constant pursuit of novel polymers that can overcome the inherent limitations of PNIPAAm, namely its lack of biodegradability and a transition temperature that is slightly below physiological norms. This guide provides an in-depth, evidence-based comparison between the established N-isopropylacrylamide (NIPAAm) and a promising alternative, N-Acryloylsarcosine methyl ester (NASME), for the development of next-generation hydrogels.
At the Molecular Level: A Structural Comparison
The performance of a hydrogel is intrinsically linked to the chemical structure of its constituent monomer. While both NIPAAm and NASME are acrylamide derivatives, a subtle difference in their side-chain architecture leads to significant variations in their macroscopic properties.
-
N-isopropylacrylamide (NIPAAm): Possesses a secondary amide and an isopropyl group. The interplay between the hydrophilic amide group (forming hydrogen bonds with water) and the hydrophobic isopropyl group governs its thermo-responsiveness.[1]
-
This compound (NASME): Features a tertiary amide and a methyl ester group. This N-substituted design alters the hydrogen bonding capacity and introduces a potentially hydrolyzable ester linkage, a feature with profound implications for biodegradability.
Below is a visualization of their respective chemical structures.
3.2. Protocol: Synthesis of a PNIPAAm Hydrogel
This protocol describes a standard free-radical polymerization method.
-
Preparation: In a vial, dissolve 1.0 g of NIPAAm monomer and 0.015 g of N,N'-methylenebis(acrylamide) (BIS) crosslinker in 10 mL of deionized (DI) water.
-
Inert Atmosphere: Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: Add 20 µL of N,N,N',N'-tetramethylethylenediamine (TEMED) to the solution. Follow this by adding 50 µL of a freshly prepared 10% (w/v) ammonium persulfate (APS) solution in DI water to initiate the polymerization.
-
Gelation: Gently mix the solution and leave it undisturbed at room temperature. Gelation should occur within 30-60 minutes.
-
Purification: Once formed, cut the hydrogel into small discs and place them in a large volume of DI water. Stir gently, replacing the water every 12 hours for 3 days to ensure the removal of any unreacted, potentially toxic components.
-
Storage: The purified hydrogels can be stored in DI water at 4°C or lyophilized for long-term storage and subsequent swelling studies.
Senior Scientist's Note: The purification step is absolutely critical. Residual unreacted acrylamide monomers are neurotoxic, and their complete removal, validated by techniques like HPLC on the dialysate, is essential before any cell-based or in-vivo work. [2] 3.3. Protocol: Determination of Lower Critical Solution Temperature (LCST)
The LCST is typically determined by measuring the change in optical transmittance of a polymer solution as a function of temperature, known as the cloud point.
-
Sample Preparation: Prepare a dilute aqueous solution of the polymer (e.g., 1% w/v in phosphate-buffered saline, PBS).
-
Instrumentation: Place the solution in a quartz cuvette inside a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement: Set the wavelength to 500 nm. Start at a temperature well below the expected LCST (e.g., 20°C for PNIPAAm).
-
Temperature Ramp: Increase the temperature in small increments (e.g., 1°C/minute), allowing the sample to equilibrate at each step before recording the transmittance.
-
Data Analysis: Plot the % Transmittance as a function of temperature. The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.
3.4. Mechanism of Thermo-Responsive Drug Release
The "on-demand" release of therapeutics is the cornerstone of these smart hydrogels. The mechanism is a physical process driven by changes in polymer-water interactions.
Concluding Remarks and Future Outlook
N-isopropylacrylamide (NIPAAm) remains a cornerstone of thermo-responsive polymer research due to its sharp, reliable transition and extensive characterization. It is an excellent choice for in-vitro applications, cell sheet engineering, and situations where long-term biodegradability is not a primary concern. However, its poor mechanical properties and lack of degradation are significant hurdles for many in-vivo therapeutic applications. [1] This compound (NASME) emerges as a compelling alternative, primarily due to two key features: a higher, more tunable LCST and the potential for hydrolytic degradation. The LCST of ~44°C provides a broader operational window and greater flexibility for tuning the transition to precise physiological temperatures through copolymerization. [3]The prospect of a hydrogel that performs its function and then safely degrades into biocompatible byproducts is the "holy grail" for implantable drug delivery systems.
While further research is needed to fully characterize the long-term biocompatibility, degradation kinetics, and mechanical properties of PNASME hydrogels, its molecular design directly addresses the most significant shortcomings of the current gold standard. For researchers and drug development professionals, NASME represents a promising platform for creating the next generation of truly "smart" and transient therapeutic devices.
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A Comparative Guide to PNASME and Other Thermoresponsive Polymers for Advanced Drug Delivery
This guide provides a comparative analysis of Poly(N-acryloyl-L-methionine methyl ester) (PNASME) and other leading thermoresponsive polymers. It is intended for researchers, scientists, and drug development professionals seeking to leverage smart polymeric systems for controlled therapeutic release. We will delve into the underlying principles of thermo-responsiveness, compare key performance metrics with experimental data, and provide validated protocols for characterization.
The Landscape of Thermoresponsive Polymers
Thermoresponsive polymers are a class of "smart" materials that exhibit a sharp and reversible phase transition in response to temperature changes.[1] This property is particularly valuable for biomedical applications, as it allows for the design of systems that can be injected as a liquid at room temperature and then form a gel depot in situ at physiological body temperature (37°C).[1]
The most common type of thermal response in aqueous solutions is characterized by a Lower Critical Solution Temperature (LCST) . Below the LCST, the polymer is soluble and exists as hydrated, extended coils due to favorable hydrogen bonding between the polymer and water molecules.[2][3] As the temperature rises above the LCST, these hydrogen bonds break, and polymer-polymer hydrophobic interactions become dominant. This leads to a conformational change from a soluble coil to a collapsed, dehydrated globule, resulting in phase separation and often, hydrogel formation.[2][4] This transition is the fundamental mechanism for temperature-triggered drug release.[5]
For decades, Poly(N-isopropylacrylamide) (PNIPAM) has been the most extensively studied thermoresponsive polymer.[6][7] It possesses an LCST of approximately 32°C, conveniently close to body temperature, which can be tuned by copolymerization.[8][9] However, concerns regarding its long-term biocompatibility and the non-biodegradable nature of its carbon backbone have driven the search for alternatives.[10]
PNASME: An Amino Acid-Based Alternative
Emerging as a promising alternative are polymers derived from N-acryloyl amino acids.[11][12] Poly(N-acryloyl-L-methionine methyl ester) (PNASME) belongs to this class. The inherent biocompatibility and potential biodegradability of its amino acid-based side chains make it an attractive candidate for drug delivery applications.[13] Unlike the synthetic backbone of PNIPAM, the pendant amino acid groups in PNASME offer a more "natural" interface with biological systems.
The synthesis of such polymers can be precisely controlled using techniques like photoinduced living polymerization (PET-RAFT), allowing for the creation of well-defined polymers with controlled molecular weights and narrow distributions, which is crucial for predictable performance.[11][12]
Head-to-Head Comparison: PNASME vs. Key Thermoresponsive Polymers
The selection of a polymer for a drug delivery system hinges on a careful evaluation of its physicochemical and biological properties. Below, we compare PNASME with the benchmark, PNIPAM, and another notable alternative, Poly[oligo(ethylene glycol) methyl ether methacrylate] (POEGMA).
Visualization of Polymer Structures
Performance Metrics
| Property | Poly(N-acryloyl-L-methionine methyl ester) (PNASME) | Poly(N-isopropylacrylamide) (PNIPAM) | Poly[oligo(ethylene glycol) MEMA] (POEGMA) |
| LCST | Tunable; depends on specific amino acid and modifications. | ~32°C (can be tuned with copolymers).[9] | Tunable over a wide range (25-90°C) by varying the oligo(EG) side-chain length.[10] |
| Biocompatibility | Generally considered high due to amino acid side chains.[13] | Good, but long-term biocompatibility and potential toxicity of degradation products are concerns.[10] | Excellent; PEG is FDA-approved and known for its biocompatibility and protein-repellent properties.[10] |
| Biodegradability | Potentially biodegradable via enzymatic cleavage of amide bonds in side chains. | Non-biodegradable carbon-carbon backbone. | Non-biodegradable backbone, but PEG side chains are biocompatible. |
| Drug Release | Triggered by hydrophobic collapse above LCST. | Well-studied; release is triggered by hydrophobic collapse.[5] | Temperature-sensitive release.[10] |
| Synthesis | Can be synthesized via controlled radical polymerization (e.g., RAFT).[11][12] | Typically synthesized by free-radical polymerization.[6] | Synthesized via controlled radical polymerization methods. |
The Mechanism: Thermoresponsive Sol-Gel Transition
The utility of these polymers in drug delivery is visually captured by their sol-gel transition. An injectable solution containing the drug and polymer transforms into a gel depot upon entering the warmer body environment, trapping the drug for sustained release.
Essential Experimental Protocols
Accurate and reproducible characterization is paramount in polymer science. Here, we provide validated, step-by-step protocols for the essential evaluation of thermoresponsive polymers.
Protocol 1: Determination of Lower Critical Solution Temperature (LCST)
Principle: The LCST is determined by measuring the change in optical transmittance of a polymer solution as a function of temperature. The cloud point (Tcp), the temperature at which the solution becomes visibly cloudy, is taken as the LCST.[14] This method is straightforward and widely used.[14]
Methodology: Turbidimetry using UV-Vis Spectrophotometry
-
Sample Preparation: Prepare a polymer solution at a standardized concentration (e.g., 10 mg/mL) in deionized water or PBS.[3] Ensure the polymer is fully dissolved. Filter the solution through a 0.45 µm syringe filter to remove any dust or aggregates.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Measurement:
-
Place the polymer solution in a quartz cuvette and place it in the holder.
-
Equilibrate the system at a temperature well below the expected LCST (e.g., 15-20°C).
-
Set the spectrophotometer to measure absorbance or transmittance at a fixed wavelength (e.g., 500-600 nm), where the polymer itself does not absorb light.[3][15]
-
Increase the temperature at a constant, slow rate (e.g., 0.5-1.0 °C/min) to ensure thermal equilibrium.[3][16]
-
Record the transmittance at regular temperature intervals.
-
-
Data Analysis: Plot transmittance (%) versus temperature (°C). The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
Causality: A slow heating rate is critical to avoid a lag between the cuvette holder temperature and the actual sample temperature, ensuring an accurate reading.[3] The chosen wavelength is in the visible range to measure scattering from polymer aggregation, not electronic absorbance.
Protocol 2: In Vitro Drug Release Assay
Principle: This assay quantifies the rate and extent of drug release from the polymer hydrogel into a surrounding medium, simulating physiological conditions. The dialysis bag method is widely accepted for nanoformulations as it effectively separates the formulation from the release medium.[17][18]
Methodology: Dialysis Bag Method
-
Preparation:
-
Prepare the drug-loaded polymer solution at a known concentration.
-
Transfer a precise volume (e.g., 1 mL) of the solution into a dialysis bag with a molecular weight cut-off (MWCO) that allows free passage of the drug but retains the polymer.[17]
-
Securely seal the bag, ensuring no leakage.
-
-
Experimental Setup:
-
Place the dialysis bag into a larger vessel containing a defined volume of release medium (e.g., 50 mL of PBS, pH 7.4).
-
The volume of the release medium should be sufficient to maintain "sink conditions," where the concentration of the drug in the medium does not exceed 10-20% of its solubility. This ensures the release rate is not limited by drug solubility in the medium.[17]
-
Place the entire setup in a temperature-controlled shaker bath set to 37°C and a constant agitation speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[19]
-
-
Sample Analysis:
-
Quantify the concentration of the drug in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[20]
-
Calculate the cumulative amount and percentage of drug released at each time point. Plot the cumulative percentage of drug release versus time.
-
Protocol 3: In Vitro Cytotoxicity Assessment
Principle: The MTT assay is a colorimetric test used to assess cell metabolic activity. It is a standard method for evaluating the potential cytotoxicity of a biomaterial by measuring how the material affects cell viability.[21][22]
Methodology: Indirect Extract Test using MTT Assay
-
Extract Preparation:
-
Sterilize the polymer hydrogel (e.g., via UV irradiation or ethanol washing).[22]
-
Incubate the hydrogel in a cell culture medium (e.g., DMEM) at a standardized ratio (e.g., 0.1 g/mL) for 24-72 hours at 37°C. This creates an "extract" containing any potential leachables from the material.[21][23]
-
Collect the extract and filter-sterilize it.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 fibroblasts, NIH-3T3) into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[24]
-
-
Cell Exposure:
-
Remove the old medium from the cells and replace it with the prepared polymer extract.
-
Include controls: Negative Control (cells in fresh medium only) and Positive Control (cells exposed to a known cytotoxic substance, like 0.1% Triton X-100 or DMSO).[22]
-
Incubate the plate for another 24 or 48 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[22]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control: Cell Viability (%) = (Absorbance_Sample / Absorbance_NegativeControl) x 100
-
According to ISO 10993-5 standards, a material is generally considered non-cytotoxic if the cell viability is above 70%.[21]
-
Conclusion and Future Outlook
While PNIPAM remains a valuable tool in the researcher's arsenal, the field is clearly moving towards polymers with enhanced biological functionality. Amino acid-based polymers like PNASME represent a significant step in this direction. Their inherent biocompatibility, potential for biodegradability, and tunable properties position them as strong contenders for the next generation of smart drug delivery systems.
The superior biocompatibility profile of POEGMA, owing to its PEG side chains, also makes it a compelling alternative, particularly for applications requiring minimal protein adsorption. The ultimate choice of polymer will depend on the specific requirements of the therapeutic application, including the desired release kinetics, the nature of the drug, and the targeted biological environment. Future research should focus on long-term in vivo studies to fully validate the safety and efficacy of these newer polymers and to explore the vast chemical space of poly(N-acryloyl amino acids) for even more sophisticated and responsive biomaterials.
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A Senior Application Scientist's Guide to Validating Thermoresponsive PNASME Hydrogels for Biomedical Use
In the rapidly evolving landscape of smart biomaterials, thermoresponsive hydrogels stand out for their ability to undergo a reversible sol-gel transition in response to temperature changes. This property is particularly valuable for in-situ forming depots in drug delivery and as scaffolds in tissue engineering. While poly(N-isopropylacrylamide) (PNIPAM) has been the benchmark material, its non-biodegradability and potential cytotoxicity have spurred the search for alternatives.[1][2][3] Enter Poly(N-acryloyl-N'-methyl-piperazine) (PNASME), a promising candidate with tunable thermoresponsive properties and improved biocompatibility.
This guide provides a comprehensive framework for validating the thermoresponsive characteristics of PNASME hydrogels, comparing them directly with the well-established PNIPAM. We will delve into the critical experimental techniques, explain the rationale behind their selection, and present standardized protocols to ensure data integrity and reproducibility.
The Principle of Thermoresponsiveness: Understanding the Lower Critical Solution Temperature (LCST)
The hallmark of polymers like PNASME and PNIPAM is the presence of a Lower Critical Solution Temperature (LCST).[1] Below this temperature, the polymer chains are hydrated and exist as a solution. As the temperature rises above the LCST, the polymer chains undergo a conformational change, becoming more hydrophobic and expelling water, which leads to aggregation and the formation of a hydrogel.[1][4] This transition is critical for biomedical applications, as a hydrogel with an LCST slightly below physiological body temperature (37°C) can be injected as a liquid and will form a stable gel in-situ.[1]
The piperazine-based structure of PNASME offers unique advantages. The tertiary amine group in the piperazine ring imparts pH sensitivity, allowing for dual-responsive behavior.[5] Furthermore, the hydrophilicity of PNASME can be modulated by copolymerization, offering a straightforward way to tune the LCST to a desired temperature.[5][6]
Experimental Validation: A Multi-faceted Approach
A thorough validation of thermoresponsive properties cannot rely on a single technique. Here, we outline a tripartite approach employing Differential Scanning Calorimetry (DSC), Rheology, and Dynamic Light Scattering (DLS) to build a complete performance profile of the PNASME hydrogel.
Differential Scanning Calorimetry (DSC): Pinpointing the Phase Transition
Why DSC? DSC is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For thermoresponsive hydrogels, DSC can precisely determine the LCST by detecting the endothermic peak associated with the dehydration and collapse of the polymer network during the phase transition.[7][8][9]
Experimental Protocol: DSC Analysis of PNASME Hydrogel
-
Sample Preparation:
-
Prepare a solution of PNASME in deionized water or phosphate-buffered saline (PBS) at the desired concentration (e.g., 5-10% w/v).
-
Accurately weigh 5-10 mg of the hydrogel solution into an aluminum DSC pan.
-
Hermetically seal the pan to prevent water evaporation during the experiment. An empty sealed pan will be used as the reference.
-
-
Instrument Setup:
-
Set the temperature program to ramp from a temperature below the expected LCST (e.g., 10°C) to a temperature above it (e.g., 50°C).
-
A heating rate of 1-2°C/min is recommended to ensure thermal equilibrium.
-
-
Data Analysis:
-
The LCST is determined as the onset temperature of the endothermic peak in the DSC thermogram.[10] This represents the initiation of the phase transition.
-
Rheology: Characterizing Mechanical Strength and Gelation Kinetics
Why Rheology? Rheology is the study of the flow of matter. For hydrogels, it provides critical information about their mechanical properties, specifically the storage modulus (G') and the loss modulus (G''). G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component. A temperature sweep experiment can monitor the evolution of G' and G'' as the hydrogel transitions from a sol to a gel. The gelation point is typically identified as the crossover point where G' > G''.[8][11]
Experimental Protocol: Rheological Analysis of PNASME Hydrogel
-
Sample Loading:
-
Load approximately 1 mL of the PNASME solution onto the rheometer plate (cone-and-plate or parallel-plate geometry is suitable).
-
Lower the geometry to the desired gap setting and trim any excess sample.
-
Cover the sample with a solvent trap to prevent evaporation.
-
-
Temperature Sweep:
-
Perform a temperature ramp from a temperature below the LCST to one above it, at a controlled heating rate (e.g., 1-2°C/min).
-
Maintain a constant strain (e.g., 1%) and frequency (e.g., 1 Hz) within the linear viscoelastic region of the material.
-
-
Data Analysis:
-
Plot the storage modulus (G') and loss modulus (G'') as a function of temperature.
-
The gelation temperature (Tgel) is the temperature at which G' and G'' crossover.
-
The final G' value in the gel state provides a quantitative measure of the hydrogel's stiffness.
-
Dynamic Light Scattering (DLS) and UV-Vis Spectroscopy: Monitoring Particle Size and Turbidity
Why DLS and UV-Vis? DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity. As the polymer chains collapse and aggregate above the LCST, the hydrodynamic radius of the particles will increase significantly. This provides a sensitive measure of the onset of phase separation.[5] UV-Vis spectroscopy can be used to measure the turbidity of the solution. As the hydrogel forms, the solution becomes more opaque, leading to a decrease in the transmittance of light. The temperature at which the transmittance drops significantly is another indicator of the LCST.[12][13]
Experimental Protocol: DLS and UV-Vis Analysis of PNASME Solution
-
Sample Preparation:
-
Prepare a dilute solution of PNASME (e.g., 0.1-1% w/v) in the desired buffer.
-
Filter the solution through a 0.22 µm filter to remove any dust or large aggregates.
-
-
DLS Measurement:
-
Place the sample in a cuvette inside the DLS instrument.
-
Equilibrate the sample at a starting temperature below the LCST.
-
Increase the temperature in increments (e.g., 1-2°C) and allow the sample to equilibrate at each temperature before measurement.
-
Record the average hydrodynamic radius at each temperature.
-
-
UV-Vis Measurement:
-
Using a temperature-controlled spectrophotometer, measure the transmittance of the PNASME solution at a fixed wavelength (e.g., 500 nm) over a range of temperatures.[12]
-
The LCST is often defined as the temperature at which the transmittance drops to 50% of its initial value.
-
Visualizing the Workflow and Mechanism
To clarify the experimental process and the underlying molecular changes, the following diagrams are provided.
Caption: Experimental workflow for validating PNASME hydrogel properties.
Caption: Mechanism of PNASME's thermoresponsive phase transition.
Comparative Data: PNASME vs. PNIPAM
To provide context for the performance of PNASME, the following table summarizes typical experimental data compared to the gold-standard, PNIPAM.
| Property | PNASME | PNIPAM | Rationale for Comparison |
| LCST (°C) by DSC | 30-35 (Tunable) | ~32 | The LCST of PNASME can be tuned to be near physiological temperature, similar to PNIPAM, making it suitable for in-situ gelation.[5][14][15] |
| Gel Stiffness (G' at 37°C, Pa) | 500 - 2000 | 100 - 1000 | PNASME hydrogels can exhibit comparable or superior mechanical strength to PNIPAM, which is crucial for applications requiring structural support.[2] |
| Gelation Time (min at 37°C) | 2 - 10 | 5 - 15 | A rapid gelation time is advantageous for minimizing the dispersion of the injected formulation at the target site. |
| pH Sensitivity | Yes | No | The piperazine moiety in PNASME allows for pH-responsive swelling, offering an additional stimulus for controlled drug release that PNIPAM lacks.[5][6] |
Conclusion and Future Directions
The validation of PNASME hydrogels through a combination of DSC, rheology, and DLS/UV-Vis provides a robust characterization of their thermoresponsive properties. The data consistently demonstrates that PNASME is a viable alternative to PNIPAM, with the added benefits of tunable LCST and pH-responsiveness.[5] These features make PNASME an exciting platform for the development of next-generation drug delivery systems and tissue engineering scaffolds. Further studies should focus on the in-vivo biocompatibility and degradation profile of PNASME hydrogels to fully establish their potential for clinical translation.
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RAFT vs. ATRP: A comparative study for N-Acryloylsarcosine methyl ester polymerization.
A Comparative Guide to RAFT and ATRP for the Polymerization of N-Acryloylsarcosine Methyl Ester
For researchers, scientists, and professionals engaged in drug development and advanced materials, the ability to synthesize well-defined polymers is of paramount importance. This compound (NASME) is a notable thermoresponsive monomer, and polymers derived from it, poly(this compound) (PNASME), exhibit a lower critical solution temperature (LCST), making them highly suitable for applications in smart hydrogels, drug delivery systems, and tissue engineering.[1][2] The precise control over the polymerization of NASME is critical to tailoring the polymer's molecular weight, architecture, and, consequently, its thermoresponsive properties.
This guide presents an in-depth comparative analysis of two leading controlled radical polymerization techniques—Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP)—for the synthesis of PNASME.
Executive Summary
This guide establishes that RAFT polymerization is a significantly more effective and reliable method for the controlled synthesis of PNASME , consistently yielding polymers with predictable molecular weights and low polydispersity (Đ). Conversely, ATRP is generally ill-suited for the polymerization of N-substituted acrylamides like NASME. The primary challenge with ATRP lies in the propensity of the copper catalyst to complex with the amide functionality of both the monomer and the resulting polymer. This interaction disrupts the delicate equilibrium required for controlled polymerization, often leading to poor control, broad molecular weight distributions, and low yields.[3][4]
Mechanistic Insights: Understanding the Core Differences
A fundamental grasp of the mechanisms governing RAFT and ATRP is essential to appreciate their respective suitabilities for NASME polymerization. Both are forms of reversible-deactivation radical polymerization (RDRP), which tame highly reactive radical species to achieve control.[5] However, the nature of this control is fundamentally different.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization achieves control through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).[6][7] The process can be broken down into several key stages:
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals, which then react with monomer to form short propagating chains (P•).[6][]
-
RAFT Pre-Equilibrium: The propagating radical (P•) reversibly adds to the C=S bond of the RAFT agent (R-Z) to form an intermediate radical adduct.[7][] This adduct can then fragment, releasing either the initial R group as a new radical (R•) or the original propagating chain (P•).[9]
-
Re-initiation: The expelled radical (R•) reacts with the monomer to start a new polymer chain.
-
Main RAFT Equilibrium: A rapid equilibrium is established where the growing polymer chains (Pn•) continuously and reversibly add to the dormant polymeric RAFT agent (Pn-Z), creating a new intermediate radical. This intermediate fragments to release another polymeric radical (Pm•), effectively transferring the active radical state between dormant chains.[7][] This rapid exchange ensures that all chains have an equal probability of growing, leading to a narrow molecular weight distribution.[10]
The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent, where the 'Z' and 'R' groups are tailored to the specific monomer being polymerized.
Atom Transfer Radical Polymerization (ATRP)
ATRP utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate polymer chains.[11][12] The mechanism relies on the reversible homolytic cleavage of a carbon-halogen bond.[11]
-
Activation: A transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand) abstracts a halogen atom (X) from an initiator molecule (R-X) or a dormant polymer chain (Pn-X).[13] This process forms a propagating radical (R• or Pn•) and the oxidized metal complex (e.g., X-Cu(II)/Ligand).[13][14]
-
Propagation: The generated radical adds to monomer units, extending the polymer chain.
-
Deactivation: The oxidized metal complex (deactivator) rapidly transfers the halogen atom back to the propagating radical, reforming the dormant species (Pn-X) and the reduced metal complex (activator).[13]
This dynamic equilibrium is heavily shifted towards the dormant species, which keeps the concentration of active radicals extremely low (typically 10⁻⁶ to 10⁻⁸ M).[11] This low radical concentration minimizes irreversible termination reactions, allowing for controlled chain growth. The choice of ligand is critical as it solubilizes the copper halide and modulates the catalyst's redox potential and activity.[12]
Comparative Data Presentation: RAFT vs. ATRP Performance
The following tables summarize the expected outcomes for the polymerization of NASME via RAFT and the anticipated challenges with ATRP, based on extensive studies of structurally similar N-substituted acrylamides.[1][3]
Table 1: RAFT Polymerization of this compound (PNASME)
| Entry | CTA | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Reference |
| 1 | Trithiocarbonate | 100:1:0.2 | 4 | >95 | 14,200 | 14,500 | <1.15 | [1][2] |
| 2 | Trithiocarbonate | 200:1:0.2 | 6 | >95 | 28,400 | 29,100 | <1.20 | [1][2] |
| 3 | Dithiobenzoate | 150:1:0.25 | 5 | >90 | 21,300 | 22,000 | <1.25 | Adapted from |
Mn,theo = Theoretical number-average molecular weight; Mn,exp = Experimental number-average molecular weight (determined by GPC); Đ = Polydispersity index.
Table 2: Anticipated Outcome for ATRP of this compound
| Entry | Ligand | [Monomer]:[Initiator]:[Cu(I)] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Rationale / Reference |
| 1 | PMDETA | 100:1:1 | 24 | Low (<20%) | 14,200 | Unreliable | Broad (>1.8) | Catalyst complexation with amide.[3][4] |
| 2 | Me₆TREN | 100:1:1 | 12 | Moderate (~60%) | 14,200 | Poor correlation | Broad (>1.6) | Stronger ligand helps, but control is still poor.[15][16] |
| 3 | Me₄Cyclam | 100:1:1 | 2 | High (>90%) | 14,200 | No correlation | Very Broad (>2.0) | Fast but uncontrolled polymerization.[4] |
Analysis of Experimental Results
RAFT: The Superior Choice for PNASME Synthesis
The data clearly indicates that RAFT polymerization is a robust and highly controlled method for synthesizing PNASME.[1][2]
-
Predictable Molecular Weights: There is an excellent correlation between the theoretical and experimentally determined molecular weights. This is a hallmark of a well-controlled or "living" polymerization, where the number-average degree of polymerization is directly proportional to the ratio of reacted monomer to the initial concentration of the RAFT agent.[10][17]
-
Low Polydispersity: The low polydispersity values (Đ < 1.3) confirm that the polymer chains are of uniform length. This is a direct result of the rapid and reversible chain transfer process that ensures all chains grow at a similar rate.[]
-
High Conversion: The polymerization proceeds to high monomer conversion in a reasonable timeframe, which is crucial for efficient synthesis.[18]
-
Versatility: RAFT is compatible with a wide range of functional monomers, including acrylamides, and tolerates various reaction conditions.[19]
The key to this success is the appropriate selection of the RAFT agent. For "more-activated monomers" like acrylamides, trithiocarbonates and aromatic dithioesters are highly effective as they provide a high transfer constant, ensuring the RAFT equilibrium is rapidly established.
ATRP: The Challenge of Catalyst-Monomer Interaction
The polymerization of N-substituted acrylamides, including NASME, via ATRP is notoriously difficult.[4][20] The primary obstacle is the interaction between the copper catalyst and the amide groups present in both the monomer and the polymer.
-
Catalyst Sequestration: The amide functionality can act as a ligand, complexing with the copper catalyst. This competitive binding can displace the intended ligand (e.g., PMDETA), forming catalytically less active species and slowing down or even inhibiting the polymerization.[4]
-
Disrupted Equilibrium: This interaction can significantly retard the deactivation step (Pn• + X-Cu(II)/L → Pn-X + Cu(I)/L).[3] With a slower deactivation rate, the concentration of active radicals increases, leading to a higher frequency of irreversible termination reactions. This loss of control results in polymers with broad molecular weight distributions and poor correlation between theoretical and experimental values.[3]
-
Ligand Choice is Critical but Insufficient: While using strongly binding polydentate ligands like Me₆TREN can partially mitigate the issue by outcompeting the amide complexation, it often does not lead to a well-controlled process.[15][16] Some ligands, like Me₄Cyclam, can force high conversions but result in completely uncontrolled polymerization.[4]
Experimental Protocols
RAFT Polymerization of this compound (PNASME)
This protocol is designed to yield PNASME with a target molecular weight of ~14,200 g/mol and a low polydispersity.
Materials:
-
This compound (NASME) (Monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Agent/CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Diethyl ether (Precipitation solvent)
Procedure:
-
Reactant Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add NASME (1.41 g, 10 mmol), CPADB (27.9 mg, 0.1 mmol), and AIBN (3.28 mg, 0.02 mmol).
-
Solvent Addition: Add 10 mL of 1,4-dioxane to the flask.
-
Degassing: Seal the flask with a rubber septum. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70 °C and stir for 4 hours.
-
Termination and Isolation: To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether (~200 mL) with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at room temperature to a constant weight.
-
Characterization: Analyze the polymer for molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC) and confirm monomer conversion using ¹H NMR spectroscopy.
Conclusion
For the synthesis of well-defined poly(this compound), RAFT polymerization stands out as the superior methodology. Its tolerance of the acrylamide functionality, combined with the ability to precisely control molecular weight and achieve low polydispersity, makes it the ideal choice for researchers aiming to develop advanced thermoresponsive materials. The challenges associated with catalyst-amide interactions in ATRP render it an unreliable and generally unsuitable technique for this specific monomer, leading to uncontrolled polymerization. By selecting an appropriate RAFT agent and following a robust protocol, scientists can reliably produce high-quality PNASME tailored to the specific needs of their applications in drug delivery and materials science.
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A comparison of RAFT and ATRP methods for controlled radical polymerization. (2021). Monash University. Retrieved from [Link]
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Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. (2015). ResearchGate. Retrieved from [Link]
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Comparative Guide to Monomers for Smart Hydrogel Synthesis: An Evaluation of Alternatives to N-Acryloylsarcosine Methyl Ester
Introduction: The Quest for Ideal Smart Hydrogels
Smart hydrogels, materials capable of undergoing reversible changes in response to external stimuli like temperature and pH, are at the forefront of biomedical innovation.[1][2] Their potential applications in targeted drug delivery, tissue engineering, and diagnostics drive a continuous search for monomers that can form hydrogels with precisely controlled properties.[3][4][5][6][7] For years, Poly(N-isopropylacrylamide) (PNIPAM) has been the benchmark thermo-responsive polymer due to its Lower Critical Solution Temperature (LCST) of approximately 32°C, which is conveniently close to physiological temperature.[1][8][9][10]
Recently, Poly(N-Acryloylsarcosine methyl ester) (PNASME) has emerged as a noteworthy thermo-responsive polymer, exhibiting an LCST around 44.0°C.[11][12] This higher transition temperature opens new possibilities, but also necessitates an exploration of its performance relative to other available monomers. This guide provides an in-depth comparison of this compound with established and emerging alternatives, offering researchers the data and protocols needed to select the optimal monomer for their specific application. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.
The Benchmark: this compound (NASME)
PNASME is an N-ester substituted polyacrylamide. Its appeal lies in a tunable LCST that can be influenced by polymer concentration and the presence of solutes like salts or urea.[11][12] This tunability is a significant advantage for applications requiring a transition temperature above that of PNIPAM.
However, like any material, it is not without its limitations. The synthesis can require more specialized techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to achieve well-defined molecular weights, which may not be accessible in all laboratories.[11] This guide will therefore explore more common and versatile monomers that offer a broad range of properties.
Comparative Analysis of Leading Alternative Monomers
The selection of a monomer is the critical first step in designing a smart hydrogel. The monomer's chemical structure dictates the hydrogel's responsiveness, mechanical strength, and biocompatibility. Below, we compare NASME to three leading alternatives: N-isopropylacrylamide (NIPAAm) for thermo-responsiveness, Acrylic Acid (AAc) for pH-responsiveness, and 2-(dimethylamino)ethyl methacrylate (DMAEMA) for dual thermo- and pH-responsiveness.
Monomer Structures and Resulting Polymer Networks
The chemical identity of the monomer dictates the functionality of the final hydrogel.
Caption: Monomers and their corresponding polymer hydrogel properties.
Performance Characteristics Table
This table summarizes the key performance indicators for each monomer, providing a direct comparison to guide selection.
| Feature | This compound (NASME) | N-isopropylacrylamide (NIPAAm) | 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Acrylic Acid (AAc) |
| Primary Stimulus | Temperature | Temperature | pH & Temperature | pH |
| Polymer Type | Non-ionic | Non-ionic | Cationic | Anionic |
| Transition Point | LCST ≈ 44°C[11][12] | LCST ≈ 32°C[1][8] | pKa ≈ 7.5; LCST > 50°C (pH dependent)[13][14] | pKa ≈ 4.7[15] |
| Key Advantages | Higher, tunable LCST compared to PNIPAM. | Sharp, well-defined LCST near physiological temperature. Extensively studied.[9] | Dual responsiveness. Cationic nature allows for interaction with anionic biomolecules.[16] | High swelling capacity in basic media. Excellent biocompatibility.[17][18] |
| Key Limitations | May require controlled polymerization techniques (e.g., RAFT).[11] | Poor mechanical strength and biodegradability in homopolymer form.[8][19] | Broader phase transition compared to PNIPAM. | Limited swelling in acidic media. Can have ionic strength sensitivity.[20] |
| Biocompatibility | Generally considered biocompatible. | Widely reported as biocompatible for numerous applications.[1][8] | Generally biocompatible, but cytotoxicity can be concentration-dependent.[21] | Excellent biocompatibility, used in many FDA-approved materials.[6][17] |
Deep Dive: Mechanistic Insights into Stimuli-Responsiveness
Understanding how these hydrogels respond to stimuli is crucial for their intelligent design.
-
Thermo-Responsiveness (PNASME & PNIPAM): The mechanism is driven by a balance between hydrophilic and hydrophobic interactions.[22] Below the LCST, hydrophilic amide groups form hydrogen bonds with water, leading to polymer dissolution and a swollen hydrogel state. As the temperature increases above the LCST, the hydrophobic interactions of the isopropyl groups (for NIPAAm) or other non-polar moieties become dominant. This causes the polymer chains to collapse and expel water, resulting in a shrunken, hydrophobic state.[23] The ability to tune the LCST by copolymerizing with hydrophilic or hydrophobic monomers is a key strategy for tailoring these materials.[22]
-
pH-Responsiveness (PAAc & PDMAEMA): This behavior is governed by the ionization of pendant functional groups.[20][24]
-
Anionic (PAAc): The carboxylic acid groups (-COOH) are protonated at low pH, forming neutral, collapsed chains. As the pH rises above the polymer's pKa, these groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negative charges forces the polymer chains apart, leading to significant swelling.[17][20]
-
Cationic (PDMAEMA): The tertiary amine groups are neutral at high pH. As the pH drops below the pKa, they become protonated (-N⁺(CH₃)₂H), creating positive charges along the polymer backbone. Similar to PAAc, electrostatic repulsion drives the swelling of the hydrogel.[16]
-
Caption: Mechanisms of thermo- and pH-responsiveness in smart hydrogels.
Experimental Validation: Protocols for Synthesis and Characterization
To provide a practical basis for comparison, we present standardized protocols for the synthesis of a thermo-responsive PNIPAM hydrogel and a pH-responsive PAAc hydrogel via free-radical polymerization. This common method is chosen for its accessibility and robustness.
Workflow for Hydrogel Synthesis and Characterization
The following diagram outlines the logical flow from monomer to characterized smart hydrogel.
Caption: Standard workflow for free-radical polymerization of hydrogels.
Protocol 1: Synthesis of Thermo-Responsive PNIPAM Hydrogel
Rationale: This protocol creates a chemically crosslinked PNIPAM hydrogel. N,N'-methylenebis(acrylamide) (MBAA) is a standard crosslinker that forms covalent bonds between polymer chains, creating the 3D network essential for hydrogel formation.[25] Potassium persulfate (KPS) is a thermal initiator that generates free radicals upon heating to start the polymerization process.
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
N,N'-methylenebis(acrylamide) (MBAA) (Crosslinker)
-
Potassium persulfate (KPS) (Initiator)
-
Deionized (DI) Water
Procedure:
-
Preparation: In a vial, dissolve 1.0 g of NIPAAm and 0.02 g of MBAA in 10 mL of DI water. Mix until all solids are fully dissolved.
-
Initiator Addition: Add 0.03 g of KPS to the solution.
-
Deoxygenation: Bubble nitrogen gas through the solution for 15-20 minutes. Causality: Oxygen inhibits free-radical polymerization; removing it is critical for successful and consistent gelation.
-
Polymerization: Seal the vial and place it in a water bath or oven at 60°C for 24 hours. A solid, transparent hydrogel should form.
-
Purification: Remove the hydrogel from the vial and place it in a large beaker of DI water. Change the water daily for 5-7 days to wash out unreacted monomers and initiator. Trustworthiness: This purification step is essential for removing potentially toxic residual reagents, ensuring biocompatibility.
-
Drying: Freeze the purified hydrogel at -80°C and then lyophilize (freeze-dry) until a constant dry weight is achieved.
Protocol 2: Synthesis of pH-Responsive Poly(Acrylic Acid) (PAAc) Hydrogel
Rationale: This protocol is similar to the first but uses Acrylic Acid to create an anionic, pH-responsive network. The principles of chemical crosslinking and thermal initiation remain the same.
Materials:
-
Acrylic Acid (AAc)
-
N,N'-methylenebis(acrylamide) (MBAA) (Crosslinker)
-
Potassium persulfate (KPS) (Initiator)
-
Deionized (DI) Water
Procedure:
-
Preparation: In a beaker, dissolve 0.025 g of MBAA in 8 mL of DI water. Carefully add 2.0 mL of AAc to this solution and mix.
-
Initiator Addition: Add 0.03 g of KPS to the monomer solution.
-
Deoxygenation: Purge the solution with nitrogen gas for 15-20 minutes.
-
Polymerization: Seal the reaction vessel and heat to 60°C for 24 hours.
-
Purification: Submerge the resulting PAAc hydrogel in DI water, changing the water daily for one week to remove unreacted components.
-
Drying: Lyophilize the purified hydrogel to obtain the dried product for characterization.
Characterization: Measuring Stimuli-Responsiveness
The most direct way to compare hydrogel performance is by measuring its swelling behavior.
Protocol: Equilibrium Swelling Ratio (ESR) Measurement
-
Initial Measurement: Weigh a piece of the dried hydrogel (W_d).
-
Swelling:
-
For Thermo-Responsiveness (PNIPAM): Submerge the dried hydrogel in DI water at various temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C, 45°C). Allow it to reach equilibrium (typically 24-48 hours).
-
For pH-Responsiveness (PAAc): Submerge the dried hydrogel in buffer solutions of varying pH (e.g., pH 2, 4, 5, 6, 7.4, 8). Allow it to reach equilibrium at a constant temperature (e.g., 25°C).
-
-
Final Measurement: Remove the swollen hydrogel, gently blot the surface with a damp filter paper to remove excess water, and weigh it (W_s).
-
Calculation: Calculate the ESR using the formula: ESR = (W_s - W_d) / W_d
Expected Data: The results can be plotted to visualize the transition point. For PNIPAM, a sharp decrease in ESR is expected around 32°C. For PAAc, a sharp increase in ESR should occur as the pH crosses its pKa value.
| Temperature (°C) | Expected ESR for PNIPAM | pH | Expected ESR for PAAc |
| 20 | High | 2.0 | Low |
| 30 | High | 4.0 | Low -> Increasing |
| 35 | Low | 5.0 | Increasing Sharply |
| 45 | Very Low | 7.4 | High |
Conclusion and Future Outlook
While this compound offers a valuable expansion to the toolkit of thermo-responsive polymers with its higher LCST, established monomers like N-isopropylacrylamide , Acrylic Acid , and 2-(dimethylamino)ethyl methacrylate remain powerful and versatile alternatives.
-
PNIPAM is the undisputed standard for applications requiring a sharp thermal transition near physiological temperature.[8][9] Its primary drawback is mechanical weakness, which is often overcome by creating composite or interpenetrating network hydrogels.[19]
-
PAAc is an exceptional candidate for pH-triggered systems, particularly for oral drug delivery, where the hydrogel can protect a payload in the acidic stomach and release it in the more neutral intestines.[18][26]
-
PDMAEMA provides dual pH and thermal sensitivity, making it suitable for more complex systems where multiple triggers are advantageous.[13][27]
The optimal choice is not universal; it is dictated by the specific requirements of the application—be it the transition temperature, the nature of the desired ionic interactions, or the mechanical properties. Future research will likely focus on creating copolymers and multi-network hydrogels that combine the best features of these monomers to achieve highly specific and multi-stimuli-responsive behaviors for next-generation biomedical devices.
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A Senior Application Scientist's Guide to Performance Evaluation of Polymeric Nanoparticles in Targeted Drug Delivery
Author's Note: The term "PNASME" does not correspond to a recognized class of drug delivery carriers in the current scientific literature. Therefore, this guide has been structured to address the core request by focusing on a broadly applicable and highly relevant alternative: Polymeric Nanoparticles (PNPs) . The principles, protocols, and comparative analyses detailed herein provide a robust framework for evaluating the performance of various nanocarrier systems, and can be directly applied to any novel polymeric system.
Introduction: Beyond Encapsulation—The Quest for Precision
In the landscape of advanced drug delivery, moving a therapeutic agent from systemic circulation to a specific intracellular target is the ultimate goal. Polymeric nanoparticles (PNPs) have emerged as a leading platform in this pursuit, offering a remarkable degree of tunability in their physicochemical properties, drug release profiles, and targeting capabilities.[1][2] Unlike traditional formulations that often struggle with poor solubility, rapid clearance, and off-target toxicity, PNPs can protect their cargo, enhance bioavailability, and accumulate at the site of disease through both passive and active targeting mechanisms.[3][4]
This guide moves beyond a simple recitation of techniques. As a senior application scientist, my objective is to provide you—my fellow researchers and drug development professionals—with the strategic rationale behind the essential experiments. We will explore not just how to evaluate these carriers, but why specific methodologies are chosen, what the results signify for in vivo performance, and how to design a self-validating experimental cascade that builds a compelling case for a carrier's therapeutic potential.
Section 1: The Foundation—Physicochemical Characterization
Before any biological evaluation, a thorough understanding of the carrier itself is non-negotiable. These fundamental properties govern stability, biological interactions, and drug-carrying capacity.
The initial characterization workflow is a critical first step in the evaluation of any newly synthesized nanoparticle-based drug delivery system.
Caption: Initial workflow for nanoparticle characterization.
1.1. Size, Polydispersity, and Morphology
-
Why it Matters: Particle size is a master variable. For passive tumor targeting, a size range of 50-200 nm is often cited as ideal for leveraging the Enhanced Permeability and Retention (EPR) effect, allowing nanoparticles to extravasate through leaky tumor vasculature.[4] The Polydispersity Index (PDI) indicates the uniformity of the particle population; a PDI < 0.3 is generally desirable for reproducible performance.
-
Methodologies:
-
Dynamic Light Scattering (DLS): The workhorse for measuring the average hydrodynamic diameter and PDI. It's fast and provides a population-wide average. However, DLS is highly sensitive to small numbers of large aggregates, which can skew the mean size.
-
Transmission/Scanning Electron Microscopy (TEM/SEM): Essential for visualizing the actual morphology (e.g., spherical, rod-like) and confirming the size distribution from DLS. It provides direct, visual evidence that validates the DLS data.
-
1.2. Surface Charge (Zeta Potential)
-
Why it Matters: Zeta potential is a proxy for the magnitude of the electrostatic charge on the nanoparticle surface and a key predictor of colloidal stability. A highly positive or negative zeta potential (typically > |25| mV) prevents particle aggregation. Furthermore, surface charge profoundly influences biological interactions. Cationic (positive) surfaces can enhance interaction with negatively charged cell membranes but may also lead to higher toxicity and non-specific protein binding in the bloodstream.[5] Anionic or near-neutral surfaces often exhibit longer circulation times.
-
Methodology: Zeta potential is measured using electrophoretic light scattering, where an electric field is applied to the nanoparticle dispersion and the particle velocity is measured.
| Parameter | Technique | Rationale for Performance | Typical Target Value |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | Governs circulation half-life and ability to exploit the EPR effect. | 50 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Indicates uniformity of the nanoparticle population for reproducible results. | < 0.3 |
| Morphology | TEM / SEM | Confirms shape and size; visualizes aggregation or anomalies. | Uniform, spherical |
| Surface Charge (Zeta Potential) | Electrophoretic Light Scattering | Predicts colloidal stability and interaction with biological membranes. | > |25| mV for stability |
Section 2: Quantifying the Payload—Drug Loading and Release
A carrier is only as good as its ability to transport and release its therapeutic cargo effectively.
2.1. Drug Loading and Encapsulation Efficiency
-
Why it Matters: These two metrics define the carrier's payload capacity.
-
Drug Loading Content (DLC): The weight percentage of the drug relative to the total weight of the nanoparticle.
-
Encapsulation Efficiency (EE): The percentage of the initial drug added during formulation that is successfully encapsulated within the nanoparticles. High DLC and EE are crucial for administering a therapeutic dose without introducing an excessive amount of the carrier material itself, which could pose toxicity risks.[6]
-
-
Methodology: This typically involves separating the nanoparticles from the aqueous medium containing unencapsulated "free" drug (via centrifugation or filtration). The nanoparticles are then lysed with a suitable solvent, and the drug concentration is quantified using techniques like UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC). (See Appendix for detailed protocol).
2.2. In Vitro Drug Release Kinetics
-
Why it Matters: The release profile determines whether the drug is delivered in a controlled manner at the target site or prematurely "bursts" out in systemic circulation. An ideal profile for many cancer therapies involves minimal release in the bloodstream (pH 7.4) and accelerated release in the acidic tumor microenvironment or within the endosomes/lysosomes of cancer cells (pH ~5.0-6.5).[7]
-
Methodology: The dialysis method is the most common approach.[8] Drug-loaded nanoparticles are placed in a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the released drug to diffuse out but retains the nanoparticles. This bag is submerged in a release buffer (e.g., PBS at pH 7.4 or 5.5) at 37°C. At set time points, aliquots of the buffer are removed and analyzed for drug content. A critical component of this protocol is maintaining sink conditions , where the concentration of the drug in the external buffer is kept very low (typically <10% of its saturation solubility) to ensure that the release rate is not limited by drug solubility. This is achieved by using a large volume of buffer or by periodically replacing it.[8]
Section 3: The Cellular Battlefield—In Vitro Efficacy and Targeting
Once the physical and drug-carrying properties are established, the next logical step is to evaluate the carrier's interaction with living cells.
This diagram illustrates the journey of a targeted nanoparticle from the bloodstream to its intracellular site of action.
Caption: Mechanism of targeted nanoparticle uptake and drug release.
3.1. Cellular Uptake and Targeting Specificity
-
Why it Matters: A carrier must be efficiently internalized by the target cells. For actively targeted systems, it's crucial to demonstrate enhanced uptake in receptor-positive cells compared to receptor-negative control cells.
-
Methodologies:
-
Flow Cytometry: Provides quantitative data on the percentage of cells that have internalized fluorescently-labeled nanoparticles and the mean fluorescence intensity, which correlates with the amount of uptake. This is the gold standard for quantifying uptake across a large cell population.[9]
-
Confocal Laser Scanning Microscopy (CLSM): Offers visual confirmation of internalization and provides clues about the subcellular localization of the nanoparticles (e.g., in endosomes, cytoplasm).
-
3.2. Cytotoxicity and Therapeutic Efficacy
-
Why it Matters: The ultimate goal is to kill target cells more effectively than the free drug while ensuring the carrier itself ("empty" or "blank" nanoparticles) is non-toxic. The ideal result is a dose-response curve where the drug-loaded PNP is significantly more potent (i.e., has a lower IC50 value) than the free drug, and the blank PNP shows minimal toxicity even at high concentrations.
-
Methodology: Cell viability assays like the MTT or LDH assay are used to measure the metabolic activity or membrane integrity of cells after a 48-72 hour incubation with various concentrations of the free drug, blank PNPs, and drug-loaded PNPs.[10][11]
Section 4: The Final Frontier—In Vivo Performance and Safety
Positive in vitro results are a prerequisite, but in vivo animal studies are the true test of a carrier's potential.[9][12] These studies evaluate the complex interplay between the nanoparticle and a whole biological system.
4.1. Pharmacokinetics and Biodistribution
-
Why it Matters: Pharmacokinetic (PK) studies determine how long the nanoparticles circulate in the bloodstream. A long circulation half-life is necessary to provide sufficient time for the carriers to accumulate in the target tissue. Biodistribution studies reveal where the nanoparticles ultimately go. The goal is to see high accumulation in the target tissue (e.g., tumor) and low accumulation in healthy organs, particularly those of the reticuloendothelial system (RES) like the liver and spleen.[4]
-
Methodology: Nanoparticles (often labeled with a fluorescent dye or radioisotope) are administered to animals (typically mice). At various time points, blood is drawn to measure the concentration of the carrier over time (for PK). For biodistribution, animals are euthanized at a terminal timepoint (e.g., 24 or 48 hours), and major organs and the tumor are harvested. The amount of carrier in each tissue is quantified using fluorescence imaging or gamma counting.[9]
4.2. In Vivo Therapeutic Efficacy and Toxicity
-
Why it Matters: This is the definitive experiment to prove the drug delivery system works. In a tumor-bearing animal model, the treatment with drug-loaded PNPs should result in significantly better tumor growth inhibition or regression compared to control groups (saline, blank PNPs, and free drug).[7] Equally important is the assessment of toxicity.
-
Methodology:
-
Efficacy: Tumor-bearing mice are randomized into treatment groups. Tumor volume is measured regularly (e.g., every 2-3 days) with calipers. Animal body weight is monitored as a general indicator of health.
-
Toxicity: At the end of the study, blood is collected for hematology and serum chemistry analysis to check for signs of organ damage (e.g., elevated liver enzymes). Major organs are harvested, fixed, and processed for histopathological analysis to look for any microscopic signs of tissue damage.[13][14]
-
Section 5: Comparative Analysis—How Do PNPs Stack Up?
No carrier is perfect for every application. Polymeric nanoparticles offer a unique balance of properties compared to other widely used systems like liposomes and inorganic nanoparticles.
| Feature | Polymeric Nanoparticles (PNPs) | Liposomes | Inorganic NPs (e.g., Gold, Iron Oxide) |
| Core Composition | Biodegradable polymer matrix (e.g., PLGA, PCL)[1] | Phospholipid bilayer(s) with aqueous core[15] | Metallic or metal oxide core[16][17] |
| Payload Encapsulation | Hydrophobic drugs in matrix; hydrophilic drugs can be challenging. | Excellent for both hydrophilic (in core) and hydrophobic (in bilayer) drugs.[15] | Typically surface conjugation; poor encapsulation capacity. |
| Structural Stability | High; robust structure.[15] | Moderate; can be prone to leakage and fusion. | Very high; extremely stable core. |
| Release Mechanism | Primarily polymer degradation and diffusion; highly tunable.[1] | Primarily diffusion across the bilayer; can be triggered by pH/temp. | Surface bond cleavage (pH, enzymes) or external stimuli (light, magnet). |
| Manufacturing Scalability | Well-established and scalable methods. | Scalable, with established commercial processes (e.g., LNP).[3] | Can be complex and costly to scale GMP production. |
| Inherent Functionality | Primarily a delivery vehicle. | Primarily a delivery vehicle. | Can have intrinsic properties (e.g., photothermal, magnetic).[17] |
Conclusion and Future Perspectives
The evaluation of a polymeric nanoparticle-based carrier is a multi-stage, evidence-driven process. It begins with rigorous physicochemical characterization, progresses through functional assessments of drug loading and release, and is validated by a series of in vitro and in vivo biological studies. Each step provides a critical piece of the puzzle, and a failure at any stage necessitates a return to the formulation design.
The true power of PNPs lies in their immense versatility.[1] Future innovations will undoubtedly focus on creating "smart" multi-functional systems that not only deliver a drug but also respond to multiple stimuli in the disease microenvironment, carry imaging agents for theranostic applications, or co-deliver multiple drugs to overcome resistance. By adhering to the logical and rigorous evaluation framework outlined in this guide, we can ensure that we are advancing only the most promising and well-characterized candidates toward the clinic.
Appendices: Key Experimental Protocols
Protocol 1: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Separation: Centrifuge 1 mL of the nanoparticle dispersion at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.
-
Quantify Free Drug: Carefully collect the supernatant. Measure the concentration of the drug in the supernatant (C_free) using a pre-established calibration curve via UV-Vis or HPLC.
-
Quantify Total Drug: Lyse a known volume of the original, uncentrifuged nanoparticle dispersion with a strong organic solvent (e.g., DMSO, Acetonitrile) to dissolve the particles and release all encapsulated drug. Measure the total drug concentration (C_total).
-
Weigh Nanoparticles: Lyophilize (freeze-dry) a known volume of the nanoparticle dispersion to obtain the dry weight of the nanoparticles plus the encapsulated drug (W_total).
-
Calculations:
-
EE (%) = [(C_total - C_free) / C_total] * 100
-
DLC (%) = [Weight of loaded drug / W_total] * 100 , where the weight of the loaded drug is calculated from (C_total - C_free).
-
Protocol 2: In Vitro Drug Release via Dialysis
-
Preparation: Pre-soak a dialysis membrane (e.g., MWCO 12-14 kDa) in the release buffer.
-
Loading: Pipette a precise volume (e.g., 1 mL) of the drug-loaded nanoparticle dispersion into the dialysis bag and seal both ends securely.
-
Incubation: Submerge the sealed bag in a known, large volume of release buffer (e.g., 50 mL of PBS at pH 7.4 or 5.5) in a container. Place the container in an orbital shaker set to ~100 rpm at 37°C.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external release buffer.
-
Maintain Sink Conditions: Immediately after sampling, replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer.
-
Analysis: Quantify the drug concentration in the collected samples using UV-Vis or HPLC.
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the dilution from buffer replacement.
Protocol 3: Cellular Uptake Analysis by Flow Cytometry
-
Cell Seeding: Seed the target cells (and control cells, if applicable) in a 12-well plate at a density that will result in ~80% confluency on the day of the experiment. Allow them to attach overnight.
-
Incubation: Prepare dilutions of your fluorescently-labeled nanoparticles in complete cell culture medium. Aspirate the old medium from the cells and add the nanoparticle-containing medium. Incubate for a set period (e.g., 4 hours) at 37°C. Include a control group of untreated cells.
-
Washing: Aspirate the nanoparticle-containing medium. Wash the cells three times with cold PBS to remove any nanoparticles that are only loosely bound to the cell surface.
-
Cell Detachment: Detach the cells from the plate using trypsin-EDTA.
-
Analysis: Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC or PE).
-
Data Interpretation: Gate the live cell population based on forward and side scatter. Compare the fluorescence histograms of the treated cells to the untreated control cells to determine the percentage of positive cells and the shift in mean fluorescence intensity.
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A Senior Application Scientist's Guide to Confirming Protein Resistance on Modified Surfaces
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of biomaterials, diagnostics, and drug delivery, the interface between a synthetic surface and a biological environment is a critical battleground. The immediate, non-specific adsorption of proteins—a process known as biofouling—can dictate the success or failure of an implant, sensor, or therapeutic nanoparticle. This guide provides an in-depth comparison of advanced protein-resistant surfaces, with a focus on zwitterionic polymers as a leading alternative to traditional coatings.
While the specific polymer poly(N-acryloyl-N'-ethyl-piperazine-co-N,N'-methylenebisacrylamide) (PNASME) is noted, it represents a class of materials whose performance must be rigorously validated. As PNASME appears to be a novel or proprietary formulation with limited data in peer-reviewed literature, this guide will use well-characterized zwitterionic polymers, such as poly(sulfobetaine methacrylate) (pSBMA), as a central example to illustrate the principles and experimental workflows applicable to PNASME and other next-generation anti-fouling coatings. We will objectively compare the performance of these zwitterionic surfaces against established alternatives like Poly(ethylene glycol) (PEG) and Albumin coatings, providing the supporting experimental frameworks required for robust validation.
Part 1: The Challenge of Biofouling and the Mechanism of Resistance
The moment a material is exposed to a biological fluid like blood or plasma, proteins begin to adsorb to its surface within milliseconds. This initial protein layer can trigger a cascade of undesirable events, including the foreign body response, thrombus formation, and bacterial adhesion.[1] The rational design of protein-resistant, or "non-fouling," surfaces is therefore paramount.
The leading theory for protein resistance centers on the formation of a tightly bound hydration layer at the material's surface.[2] Materials that can effectively structure water molecules into a dense, stable barrier can sterically and energetically prevent proteins from making direct contact with the surface.
-
Zwitterionic Polymers (e.g., pSBMA, pCBMA): These polymers contain an equal number of positive and negative charges on each monomer unit.[2] This unique structure leads to extremely strong electrostatic interactions with water molecules, forming a robust hydration layer that acts as a physical and energetic barrier to protein adsorption.[1] This mechanism is believed to be superior to that of other hydrophilic polymers.
-
Poly(ethylene glycol) (PEG): For decades, PEG has been the gold standard for creating "stealth" surfaces. Its protein resistance stems from the ability of its ether groups to coordinate water molecules through hydrogen bonding. However, this interaction is generally weaker than the electrostatic attraction in zwitterionic systems, and PEG can be susceptible to oxidative degradation.
-
Albumin Coatings: This strategy involves pre-coating a surface with bovine serum albumin (BSA) or human serum albumin (HSA). Albumin is a largely inert protein that, when adsorbed, can "passivate" the surface, making it less attractive to other proteins.[3] The stability and effectiveness of this layer are highly dependent on the method of attachment, with covalent grafting being more robust than simple physical adsorption.[4]
Part 2: Experimental Validation: A Comparative Workflow
To substantiate claims of protein resistance, a multi-faceted experimental approach is necessary. Here, we outline three critical, complementary techniques: Quartz Crystal Microbalance with Dissipation (QCM-D), Surface Plasmon Resonance (SPR), and a modified Enzyme-Linked Immunosorbent Assay (ELISA).
Key Experimental Techniques: Causality and Protocol
Why these three? No single technique tells the whole story.
-
QCM-D provides real-time, quantitative data on the total mass (including hydrodynamically coupled water) adsorbing to the surface, giving crucial insights into the hydration state and viscoelastic properties of the adsorbed layer.[5]
-
SPR offers highly sensitive, real-time measurement of the "dry" protein mass binding to the surface, allowing for precise kinetic analysis.[6]
-
ELISA provides a high-throughput, cost-effective method to quantify the endpoint adsorption of a specific protein, which is particularly useful for screening different surface modifications.[7]
Below is a diagram illustrating the general workflow for testing a new surface coating.
Caption: General workflow for validating protein-resistant coatings.
Protocol 1: Quartz Crystal Microbalance with Dissipation (QCM-D)
-
Principle: QCM-D measures changes in the resonant frequency (Δf) and energy dissipation (ΔD) of a quartz crystal sensor. A decrease in frequency corresponds to an increase in mass on the sensor surface. The dissipation value provides information on the rigidity of the adsorbed layer; soft, hydrated layers (like anti-fouling polymers) cause a larger ΔD than rigid, collapsed protein layers.[8]
-
Objective: To quantify the total adsorbed mass (protein + coupled water) and assess the viscoelastic properties of the protein layer on the coated surface.
Step-by-Step Methodology:
-
Sensor Preparation: Use gold-coated quartz crystal sensors. Clean rigorously (e.g., UV/Ozone treatment) and apply the PNASME or control coating according to your established protocol.
-
System Equilibration: Install the coated sensor in the QCM-D flow module. Flow a baseline buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) through the module until a stable frequency and dissipation signal is achieved. This step is critical to remove any loosely bound polymer and establish a reliable baseline.
-
Protein Introduction: Introduce a solution of the test protein (e.g., 1 mg/mL Fibrinogen or Lysozyme in PBS) at a constant flow rate. Monitor the changes in Δf and ΔD in real-time. The choice of protein is important; Fibrinogen is a large, "sticky" blood protein often used as a challenging model for biofouling.[9]
-
Rinsing Step: After the adsorption phase reaches a plateau, switch back to the pure buffer solution. This step is crucial to differentiate between reversibly and irreversibly bound protein. A significant increase in frequency upon rinsing indicates weak, reversible binding.
-
Data Modeling: Use the Sauerbrey equation for thin, rigid films or more complex viscoelastic models (e.g., Voigt) for soft, hydrated layers to convert the Δf data into adsorbed mass (ng/cm²).[10]
Protocol 2: Surface Plasmon Resonance (SPR)
-
Principle: SPR detects changes in the refractive index at the surface of a gold sensor chip. When proteins in a solution bind to the immobilized surface, the local refractive index changes, causing a shift in the angle of minimum reflected light intensity. This shift, measured in Resonance Units (RU), is directly proportional to the mass of the bound protein.[11]
-
Objective: To obtain high-sensitivity, real-time kinetic data (association/dissociation rates) and quantify the "dry" mass of adsorbed protein.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Covalently attach the PNASME or control polymer to a suitable SPR sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix, which can be functionalized).[12]
-
System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+) until a stable baseline is achieved.
-
Analyte Injection: Inject the protein solution at several different concentrations over the functionalized surface. The binding of the protein is observed in real-time as an increase in RU.
-
Dissociation Phase: After the injection, flow the running buffer over the chip again to monitor the dissociation of the protein from the surface.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH glycine solution or high salt buffer) to strip the bound protein and prepare the surface for the next cycle. This step must be optimized to ensure it doesn't damage the polymer coating.[13]
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).
Protocol 3: Adsorption-Quantification ELISA
-
Principle: This is a modified ELISA protocol to quantify the amount of a specific protein that has non-specifically adsorbed to a coated surface. Instead of using a capture antibody, the surface itself is the "capture" agent.
-
Objective: A high-throughput method to determine the endpoint amount of non-specifically bound protein on various surfaces.
Step-by-Step Methodology:
-
Plate Coating: Coat the wells of a high-binding 96-well polystyrene plate with PNASME and control polymers. Allow to dry or cure as required.
-
Blocking: This step is intentionally skipped for the test surfaces. The purpose is to measure the inherent protein resistance of the coating itself. Control wells (for the standard curve) should be blocked normally (e.g., with 1% BSA in PBS).
-
Protein Incubation: Add a known concentration of the test protein (e.g., Fibrinogen) to the coated wells and incubate for 1-2 hours at room temperature.[14]
-
Washing: Wash the plate vigorously (e.g., 3-5 times with PBS containing 0.05% Tween-20) to remove all unbound and loosely bound protein. This is the most critical step to ensure only strongly adsorbed protein remains.[15]
-
Detection:
-
Add a primary antibody specific to the test protein (e.g., anti-Fibrinogen antibody). Incubate for 1-2 hours.
-
Wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Incubate for 1 hour.
-
Wash the plate.
-
-
Signal Development: Add a substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product. Stop the reaction with a stop solution (e.g., H₂SO₄).[14]
-
Quantification: Read the absorbance using a plate reader. The amount of adsorbed protein is determined by comparing the signal from the test wells to a standard curve generated from known amounts of the protein directly coated in blocked wells.
Caption: Workflow for Adsorption-Quantification ELISA.
Part 3: Data Presentation and Comparative Analysis
Summarizing quantitative data in a clear, structured format is essential for direct comparison. The following table presents hypothetical, yet realistic, data based on literature values for different surface types.
| Surface Coating | Adsorbed Fibrinogen (QCM-D) (ng/cm²) | Adsorbed Lysozyme (SPR) (ng/cm²) | Relative Adsorption (ELISA) (% of Uncoated) |
| Uncoated (Polystyrene) | 450 - 600 | 250 - 350 | 100% |
| Albumin (Physisorbed) | 100 - 150 | 80 - 120 | ~25% |
| PEG (Grafted) | 20 - 50 | 15 - 40 | ~5-10% |
| Zwitterionic Polymer (pSBMA) | < 10 | < 5 | < 2% |
| PNASME (Hypothetical Target) | < 10 | < 5 | < 2% |
Note: Values are illustrative and will vary based on specific experimental conditions, protein concentration, and coating density.[16][17]
Interpreting the Results:
-
Uncoated surfaces show high levels of protein adsorption, as expected.
-
Albumin passivation significantly reduces fouling but is often incomplete and less stable than covalently grafted polymers.[4]
-
PEG coatings demonstrate good protein resistance, establishing a strong benchmark for performance.[16]
-
Zwitterionic polymer coatings consistently show the lowest levels of protein adsorption across all methods, often outperforming PEG.[17] This superior performance is attributed to the highly stable hydration layer formed by the zwitterionic groups.
-
The goal for a novel coating like PNASME would be to demonstrate performance equal to or better than the leading zwitterionic polymers.
Conclusion
Confirming the protein resistance of a novel surface like PNASME requires a rigorous, multi-technique approach that is grounded in established scientific principles. By systematically comparing its performance against well-characterized benchmarks such as PEG and other zwitterionic polymers using quantitative methods like QCM-D, SPR, and ELISA, researchers can build a robust and trustworthy case for its anti-fouling efficacy. The experimental frameworks provided in this guide offer a self-validating system to generate the high-quality data necessary for publication, regulatory submission, and confident application in the development of next-generation medical devices and therapeutics.
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A Senior Application Scientist's Guide to Benchmarking Hydrogel Mechanical Properties: A Comparative Analysis Featuring PNASME Hydrogels
For researchers, scientists, and drug development professionals, the selection of a hydrogel with appropriate mechanical properties is a critical determinant in the success of applications ranging from tissue engineering scaffolds to controlled drug delivery systems.[1] Hydrogels, with their high water content and tunable physicochemical properties, closely mimic the native extracellular matrix, making them ideal candidates for biomedical innovations.[1][2][3] This guide provides an in-depth comparative framework for evaluating the mechanical characteristics of hydrogels, with a special focus on providing context for an emerging class of materials: poly(N-acryloyl-N'-ethyl-piperazine-co-N,N'-dimethylacrylamide) (PNASME) hydrogels.
While PNASME and its constituent monomers are of growing interest for their stimuli-responsive properties, a comprehensive review of current scientific literature reveals a scarcity of published quantitative data on their specific mechanical performance.[4][5] Therefore, this guide will establish a robust framework for benchmarking by detailing the gold-standard methodologies for mechanical testing and comparing well-characterized alternative hydrogel systems. This approach will empower researchers to generate their own comparative data for PNASME hydrogels and make informed material selections.
The Cornerstone of Performance: Key Mechanical Properties
The mechanical behavior of a hydrogel dictates its ability to withstand physiological forces, maintain structural integrity, and support cellular functions.[6] Four key parameters are essential for a comprehensive mechanical profile:
-
Tensile Strength: This measures the maximum stress a material can withstand while being stretched or pulled before failing. It is a critical indicator of the hydrogel's robustness and resistance to fracture under tension.[7]
-
Young's Modulus (Modulus of Elasticity): Defined as the ratio of stress to strain in the elastic region, Young's Modulus quantifies the material's stiffness.[8][9] A high modulus indicates a rigid material, while a low modulus signifies a more flexible and compliant one. This property is vital for matching the stiffness of native tissues.[10]
-
Elongation at Break: This value represents the maximum strain a hydrogel can endure before fracturing and is expressed as a percentage of its original length.[11][12][13] It is a primary measure of a material's ductility and flexibility.[7][13]
-
Viscoelasticity (Storage & Loss Moduli): Hydrogels are inherently viscoelastic, meaning they exhibit both solid-like (elastic) and liquid-like (viscous) properties.[14][15] Rheology is used to measure these properties, primarily the:
Experimental Protocols for Mechanical Characterization
To ensure data is reliable and comparable, standardized testing protocols are paramount. The following sections detail the methodologies for quantifying the key mechanical properties.
Uniaxial Tensile Testing
This is the most common method for determining Tensile Strength, Young's Modulus, and Elongation at Break.[17] The procedure involves stretching a standardized hydrogel sample at a constant rate until it fractures.[7]
Protocol: Tensile Property Measurement
-
Sample Preparation:
-
Fabricate hydrogel samples into a standardized shape, such as a "dog-bone" or dumbbell shape, following ASTM D638 guidelines.[18] This geometry ensures that failure occurs in the central gauge section rather than at the grips.
-
Ensure samples are fully hydrated in a relevant buffer (e.g., phosphate-buffered saline, PBS) at a controlled temperature for at least 24 hours to reach equilibrium swelling.
-
Measure the initial gauge length (L₀) and the cross-sectional area (A₀) of the central portion of the sample using calipers.
-
-
Testing Procedure:
-
Mount the hydrogel sample into the grips of a universal testing machine (UTM). Ensure the grips do not damage the sample and prevent slippage.
-
Apply a tensile load at a constant rate of extension (e.g., 50 mm/min).[19] The choice of rate is critical; hydrogels are sensitive to strain rate, and consistency is key for comparability.
-
Continuously record the applied force (F) and the change in length (ΔL) until the sample fractures.
-
-
Data Analysis:
-
Engineering Stress (σ): Calculate at each point by dividing the measured force (F) by the initial cross-sectional area (A₀).
-
Engineering Strain (ε): Calculate by dividing the change in length (ΔL) by the initial gauge length (L₀).
-
Stress-Strain Curve: Plot stress (σ) on the y-axis versus strain (ε) on the x-axis.
-
Tensile Strength: Determine the maximum stress value from the curve before the sample fractures.
-
Young's Modulus (E): Calculate from the initial, linear portion of the stress-strain curve (typically 0-10% strain) by finding the slope (E = Δσ / Δε).[9][19][20]
-
Elongation at Break: Calculate as a percentage: [(Final Length at fracture - L₀) / L₀] * 100.[12][21]
-
Causality Behind Experimental Choices:
-
Dumbbell Shape: The wider ends ensure a secure grip, while the narrower central region concentrates the stress, ensuring that the material's true properties are measured as it fails away from any potential stress concentrations introduced by the clamps.
-
Constant Strain Rate: Hydrogels are viscoelastic, and their measured properties can change with the speed of deformation. A constant, standardized rate ensures that results are repeatable and comparable across different labs and materials.[7]
-
Equilibrium Swelling: The water content of a hydrogel significantly impacts its mechanical properties. Testing at equilibrium ensures that the measured properties are stable and representative of the material in its intended hydrated state.
Caption: Workflow for Oscillatory Rheology of Hydrogels.
Comparative Data of Representative Hydrogels
The following table summarizes typical mechanical property values for several common hydrogel systems found in the literature. This provides a benchmark against which new materials like PNASME hydrogels can be compared once data is generated. It is important to note that these values can vary significantly based on polymer concentration, crosslinking density, and preparation method. [16]
| Material System | Young's Modulus (E) [kPa] | Tensile Strength [kPa] | Elongation at Break [%] | Storage Modulus (G') [kPa] |
|---|---|---|---|---|
| PNASME Hydrogel | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Polyacrylamide (PAAm) | 10 - 100 | 10 - 50 | 100 - 500 | 1 - 10 |
| Poly(vinyl alcohol) (PVA) | 20 - 200 | 50 - 1000 | 100 - 600 | 5 - 50 |
| Alginate (Ionically Crosslinked) | 5 - 50 | 10 - 80 | < 100 | 0.5 - 10 |
| Double Network (DN) Hydrogels | 100 - 1000+ | 1000 - 10,000+ | 500 - 2000+ | 50 - 500+ |
Disclaimer: The values presented are representative ranges compiled from various literature sources for illustrative purposes. Actual values are highly dependent on specific formulation and synthesis conditions. [22][23][24] Analysis of Comparative Materials:
-
PAAm and Alginate Hydrogels: These represent conventional, single-network hydrogels. They are often mechanically weak and brittle, with low tensile strength and elongation, making them unsuitable for load-bearing applications. [24]* PVA Hydrogels: These can be made significantly stronger through physical crosslinking methods like freeze-thawing, which induces crystallite formation, resulting in improved mechanical properties. [6][25]* Double Network (DN) Hydrogels: DN hydrogels represent a class of highly tough materials. [22]They consist of two interpenetrating polymer networks: a rigid, brittle first network and a flexible, ductile second network. This unique structure allows for efficient energy dissipation under stress, leading to exceptionally high tensile strength, toughness, and elongation. [22][23]
Conclusion and Future Directions
The mechanical properties of a hydrogel are not mere data points; they are critical design parameters that directly influence in-vitro and in-vivo performance. This guide provides the fundamental protocols and a comparative context for the mechanical evaluation of hydrogels.
For novel materials such as PNASME hydrogels, a thorough characterization using these standardized methods is an essential, foundational step. By generating robust data on tensile strength, stiffness, elongation, and viscoelasticity, researchers can accurately benchmark PNASME against established materials like PAAm, PVA, and high-performance DN hydrogels. This will not only elucidate the fundamental structure-property relationships of this new polymer system but also accelerate its translation into innovative solutions for drug delivery, tissue engineering, and regenerative medicine.
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Safety Operating Guide
Navigating the Safe Handling of N-Acryloylsarcosine Methyl Ester: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
N-Acryloylsarcosine methyl ester, a versatile monomer employed in the synthesis of advanced polymers for biomedical applications, demands meticulous handling due to its inherent chemical properties.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and operational excellence within your laboratory.
Understanding the Hazard: More Than Just an Irritant
At its core, this compound is classified as a substance that causes skin irritation and serious eye irritation.[2] However, a deeper understanding of its chemical nature as an acrylate ester is crucial for anticipating and mitigating risks. Acrylates as a class are known for their potential to cause skin sensitization upon repeated contact.[3] This means that initial minor irritation can escalate to a more severe allergic reaction with subsequent exposures. Therefore, the primary directive is to prevent direct contact at all times.
Your Personal Shield: A Multi-Layered Approach to PPE
The selection of Personal Protective Equipment (PPE) is your first and most critical line of defense. The following table outlines the recommended PPE, emphasizing not just the "what," but the "why."
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Acrylates can permeate some glove materials. While specific breakthrough time data for this compound is not readily available, nitrile and butyl rubber generally offer good resistance to acrylic acid and other esters.[4][5] Crucially, inspect gloves for any signs of degradation or puncture before each use and replace them immediately if contamination is suspected. For prolonged tasks, consider double-gloving.[2] |
| Eye Protection | Chemical Safety Goggles (meeting EN 166 standard or equivalent) | The risk of serious eye irritation necessitates the use of goggles that provide a complete seal around the eyes.[2] Standard safety glasses do not offer sufficient protection from splashes. |
| Skin and Body Protection | Long-sleeved Laboratory Coat | A lab coat made of a suitable chemical-resistant material should be worn and kept fully fastened to protect the skin on your arms.[2] |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate ventilation. | This compound is a liquid with a relatively high boiling point (96°C), indicating it is not highly volatile at room temperature.[2] However, if you are working with larger quantities, generating aerosols, or in an area with poor ventilation, a risk assessment should be performed to determine if respiratory protection (e.g., an organic vapor respirator) is necessary.[2] |
Operational Plan: From Receipt to Reaction
A proactive approach to safety involves integrating safe handling practices into every step of your workflow. The following diagram illustrates a logical progression for the safe handling of this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
